molecular formula C8H9NO4S B1303346 Dimethyl 4-aminothiophene-2,3-dicarboxylate CAS No. 62947-31-3

Dimethyl 4-aminothiophene-2,3-dicarboxylate

Cat. No.: B1303346
CAS No.: 62947-31-3
M. Wt: 215.23 g/mol
InChI Key: XQPDCUCAKYNVAO-UHFFFAOYSA-N
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Description

Dimethyl 4-aminothiophene-2,3-dicarboxylate is a useful research compound. Its molecular formula is C8H9NO4S and its molecular weight is 215.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

dimethyl 4-aminothiophene-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-12-7(10)5-4(9)3-14-6(5)8(11)13-2/h3H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPDCUCAKYNVAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380599
Record name Dimethyl 4-aminothiophene-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62947-31-3
Record name Dimethyl 4-aminothiophene-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dimethyl 4-aminothiophene-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Dimethyl 4-aminothiophene-2,3-dicarboxylate, a valuable building block in medicinal chemistry and materials science. This document details the prevalent synthetic methodologies, experimental protocols, and quantitative data to support research and development in these fields.

Introduction

This compound is a polysubstituted thiophene derivative with significant potential in the synthesis of various biologically active compounds and functional materials.[1] Its structural features, including the presence of an amino group and two ester functionalities, make it a versatile precursor for creating diverse molecular architectures.[1] Thiophene-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1] Furthermore, thiophene-based polymers possess unique electronic and optical properties, making them suitable for applications in organic electronics.[1] This guide focuses on the most common and effective method for its preparation: the Gewald reaction.

The Gewald Reaction: A Powerful Tool for Thiophene Synthesis

The primary and most versatile method for synthesizing this compound is the Gewald reaction.[1][2] This multicomponent reaction involves the condensation of a carbonyl compound with an α-cyanoester in the presence of elemental sulfur and a base to yield a poly-substituted 2-aminothiophene.[2] The reaction mechanism is generally understood to proceed through an initial Knoevenagel condensation to form an α,β-unsaturated nitrile, followed by the addition of sulfur and subsequent cyclization and tautomerization to form the thiophene ring.[1][2]

Various modifications to the classical Gewald reaction have been developed to improve yields, reduce reaction times, and simplify work-up procedures. These include the use of microwave irradiation, different catalysts, and solvent-free conditions.[3]

Synthesis of this compound Hydrochloride

One documented method for obtaining the target compound is through the synthesis of its hydrochloride salt. This procedure starts from 4-amino-thiophene-2,3-dicarboxylic acid dimethyl ester.

Experimental Protocol

A mixture of 4-amino-thiophene-2,3-dicarboxylic acid dimethyl ester, hydrochloric acid (acting as a catalyst), and methanol as the solvent is heated for approximately one hour.[1] The resulting product is this compound hydrochloride.[1]

Quantitative Data
Starting MaterialReagentsSolventReaction TimeProductYieldMelting Point
4-amino-thiophene-2,3-dicarboxylic acid dimethyl esterHydrochloric acidMethanol~1 hourThis compound hydrochloride~52%166-169°C

Table 1: Summary of the synthesis of this compound hydrochloride.[1][4]

General One-Pot Gewald Synthesis

Conceptual Experimental Workflow

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Ketone Carbonyl Compound Mixing Mixing in Solvent Ketone->Mixing Methylene Active Methylene Compound Methylene->Mixing Sulfur Elemental Sulfur Sulfur->Mixing Base Base (e.g., Morpholine) Base->Mixing Heating Heating Mixing->Heating Quenching Quenching with Water Heating->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography Evaporation->Purification Product This compound Purification->Product

Caption: Conceptual workflow for a one-pot Gewald synthesis.

Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₉NO₄S
Molecular Weight215.23 g/mol
AppearancePale orange or pale pink powder
Melting Point (free base)60-61°C
Melting Point (HCl salt)166-169°C

Table 2: Physicochemical properties of this compound and its hydrochloride salt.[1][5]

Reaction Pathway

The synthesis of this compound via the Gewald reaction follows a well-established mechanistic pathway.

G A Carbonyl Compound + Active Methylene Compound B Knoevenagel Condensation (Base Catalyzed) A->B C α,β-Unsaturated Nitrile Intermediate B->C D Addition of Elemental Sulfur (Base Catalyzed) C->D E Thiolate Intermediate D->E F Intramolecular Cyclization E->F G Tautomerization F->G H This compound G->H

Caption: Mechanistic pathway of the Gewald reaction.

Conclusion

The Gewald reaction remains the most efficient and versatile method for the synthesis of this compound. While a specific, optimized one-pot protocol for the free base is a subject for further investigation, the general principles of the Gewald reaction and the provided protocol for the hydrochloride salt offer a solid foundation for its preparation. The adaptability of the Gewald reaction to various conditions, including microwave-assisted and solvent-free methods, provides ample opportunities for process optimization to achieve higher yields and shorter reaction times. This technical guide serves as a valuable resource for researchers and professionals engaged in the synthesis and application of this important heterocyclic compound.

References

Dimethyl 4-aminothiophene-2,3-dicarboxylate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dimethyl 4-aminothiophene-2,3-dicarboxylate

Abstract

This compound is a thiophene derivative with the molecular formula C8H9NO4S.[1][2] This compound and its hydrochloride salt serve as important intermediates in organic synthesis, particularly in the fields of pharmaceuticals and materials science.[1][3] This document provides a comprehensive overview of the chemical and physical properties, synthesis protocols, and key applications of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is typically a pale orange or pale pink powder.[1] Its hydrochloride salt is a white crystalline solid.[4] The presence of an amino group and two ester functionalities on the thiophene ring makes it a versatile building block in medicinal chemistry.[1]

Quantitative Data Summary

The key physical and chemical properties of this compound and its hydrochloride salt are summarized in the tables below.

Table 1: Properties of this compound (Free Base)

PropertyValueSource(s)
Molecular Formula C8H9NO4S[1][2][5]
Molecular Weight 215.23 g/mol [1][2][5]
Melting Point 60-61°C[1]
Appearance Pale orange or pale pink powder[1]
Solubility Insoluble in water, soluble in organic solvents.[5]
CAS Number 62947-31-3[1][2][5]
IUPAC Name This compound[1][2]
SMILES COC(=O)C1=C(SC=C1N)C(=O)OC[1][2]
InChI InChI=1S/C8H9NO4S/c1-12-7(10)5-4(9)3-14-6(5)8(11)13-2/h3H,9H2,1-2H3[1][2]
InChIKey XQPDCUCAKYNVAO-UHFFFAOYSA-N[1][2]

Table 2: Properties of this compound Hydrochloride

PropertyValueSource(s)
Molecular Formula C8H10ClNO4S[3][4]
Molecular Weight 251.69 g/mol [3][4]
Melting Point 166-169°C[4]
Boiling Point 350.5°C at 760 mmHg[4]
Flash Point 165.8°C[4]
Appearance White crystalline solid[4]
Solubility Soluble in water and most organic solvents.[4]
CAS Number 121071-71-4[4]

Experimental Protocols

Synthesis of this compound

A primary method for synthesizing this compound is through the Gewald reaction.[1] This reaction involves the condensation of a ketone or aldehyde with an alpha-cyanoester in the presence of elemental sulfur and a base.[1] The mechanism proceeds through a Knoevenagel condensation to form a stable intermediate, followed by the nucleophilic attack of sulfur and subsequent cyclization to form the 2-aminothiophene ring system.[1]

Another documented synthesis involves using dimethyl acetylene dicarboxylate as a starting material with appropriate nitrogen-containing nucleophiles and sulfur sources.[1] The reaction progresses through multiple steps, including condensation, addition of sulfur, and ring closure to form the thiophene ring.[1]

G Synthesis Workflow of this compound A Starting Materials (e.g., Dimethyl acetylene dicarboxylate, Nitrogen nucleophile, Sulfur source) B Condensation A->B C Addition of Sulfur B->C D Ring Closure C->D E This compound D->E

Caption: General synthesis workflow for this compound.

Synthesis of this compound Hydrochloride

The hydrochloride salt can be prepared from the free base.[4]

  • Starting Material : this compound.

  • Reagent : Hydrochloric acid.

  • Procedure : The free base form is reacted with hydrochloric acid to yield the hydrochloride salt.[4] A specific method involves reacting 4-amino-thiophene-2,3-dicarboxylic acid dimethyl ester with hydrochloric acid in methanol.[1] The mixture is heated for approximately one hour, resulting in a yield of about 52%.[1]

G Synthesis of Hydrochloride Salt cluster_start Starting Materials A This compound (Free Base) C Reaction (Heating for ~1 hour) A->C B Hydrochloric Acid (in Methanol) B->C D This compound Hydrochloride C->D ~52% yield

Caption: Synthesis of the hydrochloride salt from the free base.

Applications

This compound is a valuable precursor and building block in several areas of research and industry.

  • Pharmaceuticals : It serves as a precursor for the synthesis of various thiophene derivatives that exhibit a broad range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1] Its structural features make it a versatile building block for designing novel drug candidates.[1]

  • Materials Science : This compound can be used as a building block for synthesizing thiophene-containing polymers.[1] These polymers possess unique electrical and optical properties, making them suitable for applications in organic electronics like organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).[1]

  • Agrochemicals : Its potential antibacterial and antifungal properties suggest it may be useful in agrochemical formulations.[1] It can also be used for the synthesis of insecticides and weed agents.[4]

G Applications of this compound A This compound B Pharmaceuticals A->B C Materials Science A->C D Agrochemicals A->D B_sub Synthesis of: - Antibacterial agents - Antifungal agents - Anti-inflammatory drugs B->B_sub C_sub Synthesis of: - Thiophene-containing polymers for OLEDs and FETs C->C_sub D_sub Formulation of: - Insecticides - Herbicides D->D_sub

Caption: Key application areas of the title compound.

Safety Information

The hydrochloride form is reported to be irritating to the eyes, respiratory system, and skin.[4] It is recommended to use appropriate personal protective equipment, such as chemical-resistant gloves and goggles, when handling this compound.[4] In case of contact, the affected area should be flushed immediately with plenty of water, and medical advice should be sought.[4] The compound should be stored in a dark, dry place under an inert atmosphere at room temperature.[4][6]

References

In-Depth Technical Guide: Dimethyl 4-aminothiophene-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl 4-aminothiophene-2,3-dicarboxylate, a key heterocyclic building block in medicinal chemistry and materials science. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and discusses its primary applications.

Chemical Identity and Properties

This compound is a polysubstituted thiophene derivative. The presence of an amino group and two ester functionalities makes it a versatile precursor for the synthesis of more complex molecules.

CAS Numbers

FormCAS Number
Free Base62947-31-3[1][2][3]
Hydrochloride Salt121071-71-4

Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₉NO₄S[1][2][3]
Molecular Weight 215.23 g/mol [1][2][3]
IUPAC Name This compound[1]
Appearance Pale orange or pale pink crystalline powder[4]
Melting Point 60-61°C (Free Base)[4]
Melting Point 166-169°C (Hydrochloride Salt)
Solubility Soluble in organic solvents; moderately soluble in water. The hydrochloride salt exhibits enhanced aqueous solubility.[4]
Storage Store at 2-8°C in a dark, dry place under an inert atmosphere.

Structural Identifiers

IdentifierValueSource
SMILES COC(=O)C1=C(SC=C1N)C(=O)OC[1]
InChI InChI=1S/C8H9NO4S/c1-12-7(10)5-4(9)3-14-6(5)8(11)13-2/h3H,9H2,1-2H3[1]
InChI Key XQPDCUCAKYNVAO-UHFFFAOYSA-N[1]

Spectroscopic and Analytical Data

Mass Spectrometry (Predicted)

Predicted collision cross section (CCS) values (Ų) per adduct, calculated using CCSbase.

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 216.03250144.7
[M+Na]⁺ 238.01444153.2
[M-H]⁻ 214.01794148.8
[M+NH₄]⁺ 233.05904165.3
[M+K]⁺ 253.98838152.1

Expected Spectroscopic Data

TechniqueExpected Peaks
¹H NMR δ (ppm): ~6.0-7.0 (s, 1H, thiophene C₅-H), ~5.0-6.0 (br s, 2H, -NH₂), ~3.8 (s, 3H, -OCH₃), ~3.7 (s, 3H, -OCH₃). The exact chemical shifts for the amino protons can vary significantly based on solvent and concentration.
¹³C NMR δ (ppm): ~165-170 (C=O, ester), ~160-165 (C=O, ester), ~145-155 (thiophene C₄-N), ~110-120 (thiophene C₅), ~100-110 (thiophene C₂), ~90-100 (thiophene C₃), ~50-55 (-OCH₃).
IR Spectroscopy ν (cm⁻¹): 3300-3500 (N-H stretching, amine), ~1700-1730 (C=O stretching, ester), ~1600-1650 (N-H bending), ~1200-1300 (C-O stretching, ester).

Synthesis Protocol

The most common and versatile method for synthesizing substituted 2-aminothiophenes is the Gewald reaction . This one-pot, three-component reaction involves the condensation of a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base.

While a specific protocol for this compound is not detailed in the literature, the following is a representative experimental protocol adapted from the general Gewald synthesis methodology. This procedure should be considered a starting point and may require optimization.

Representative Experimental Protocol: Gewald Synthesis

Materials:

  • Methyl 2-cyano-3-oxobutanoate (or a similar β-ketoester that can lead to the desired substitution pattern)

  • Elemental Sulfur (S₈)

  • Base (e.g., Morpholine, Diethylamine, or Sodium Bicarbonate)

  • Solvent (e.g., Ethanol, Methanol, or Tetrahydrofuran)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting β-ketoester (1.0 eq.) and elemental sulfur (1.1 eq.) in the chosen solvent (e.g., ethanol).

  • Addition of Base: To the stirred suspension, add the basic catalyst (e.g., morpholine, 1.2 eq.) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to a gentle reflux (typically 50-65°C) and maintain for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath or refrigerator to facilitate the precipitation of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the crude product with cold ethanol to remove unreacted starting materials and soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure this compound.

Experimental and Logical Workflows

Gewald Reaction Mechanism Workflow

The Gewald reaction proceeds through a well-elucidated mechanism. The following diagram illustrates the key steps: Knoevenagel condensation, Michael addition of sulfur, and subsequent cyclization and tautomerization to form the aromatic thiophene ring.

Gewald_Reaction Start β-Ketoester + α-Cyano Compound + Sulfur (S₈) + Base Knoevenagel Knoevenagel Condensation Start->Knoevenagel Base Catalyst Intermediate1 α,β-Unsaturated Nitrile Intermediate Knoevenagel->Intermediate1 Michael_Addition Michael Addition of Sulfur Intermediate1->Michael_Addition + S₈ Intermediate2 Thiolate Intermediate Michael_Addition->Intermediate2 Cyclization Intramolecular Cyclization (Attack on Nitrile) Intermediate2->Cyclization Intermediate3 Cyclized Intermediate Cyclization->Intermediate3 Tautomerization Tautomerization (Aromatization) Intermediate3->Tautomerization Product Dimethyl 4-aminothiophene- 2,3-dicarboxylate Tautomerization->Product

Caption: Workflow of the Gewald three-component reaction for 2-aminothiophene synthesis.

Applications in Research and Development

This compound is not typically an end-product but rather a valuable intermediate. Its bifunctional nature allows for a wide range of chemical modifications.

  • Pharmaceuticals: It serves as a scaffold for the synthesis of various thiophene-containing compounds. Thiophene derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. The amino group can be readily acylated, alkylated, or converted into other functional groups to build libraries of potential drug candidates.

  • Materials Science: The thiophene ring is a core component of many conducting polymers and organic semiconductors. This compound can be used as a monomer or a building block for creating novel materials with specific electronic or optical properties for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Safety and Handling

Hazard Identification

GHS PictogramSignal WordHazard Statements
alt text
Warning H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.

Precautionary Statements

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations: Handle this compound in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

References

A Technical Guide to Dimethyl 4-aminothiophene-2,3-dicarboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of Dimethyl 4-aminothiophene-2,3-dicarboxylate, a polysubstituted thiophene derivative of significant interest in synthetic chemistry. It serves as a versatile precursor for a wide range of functional molecules. This guide details its molecular structure, physicochemical properties, and established synthetic methodologies, with a focus on the Gewald reaction. Furthermore, it presents a predictive analysis of its spectroscopic characteristics and explores its key applications in medicinal chemistry, materials science, and agrochemicals. The content is tailored for researchers, chemists, and professionals in the field of drug development and material innovation.

Introduction

This compound is a heterocyclic organic compound featuring a thiophene ring substituted with an amino group and two dimethyl ester functionalities. This unique combination of functional groups makes it a highly valuable and reactive building block in organic synthesis.[1] Thiophene derivatives are a cornerstone in the development of novel pharmaceuticals and advanced materials, owing to their diverse biological activities and unique electronic properties.[1] This compound, in particular, serves as a key intermediate for synthesizing more complex molecules with potential applications as antibacterial, antifungal, and anti-inflammatory agents, as well as for the development of thiophene-based polymers for organic electronics.[1]

Molecular Identity and Physicochemical Properties

The fundamental identity and physical characteristics of this compound are crucial for its handling, storage, and application in research and development.

Molecular Structure

The structure consists of a central five-membered thiophene ring with an amine group at position 4 and two methoxycarbonyl groups at positions 2 and 3.

Caption: 2D structure of this compound.

Properties Summary

The key physicochemical properties are summarized in the table below for quick reference. The compound is typically available as the free base or as a hydrochloride salt, the latter of which exhibits enhanced aqueous solubility.[1]

PropertyValueReference
IUPAC Name This compound[2]
CAS Number 62947-31-3[2][3]
Hydrochloride CAS 121071-71-4[1]
Molecular Formula C₈H₉NO₄S[2][3]
Molecular Weight 215.23 g/mol [2][3]
Appearance Pale orange or pale pink powder; solid[1]
Solubility Soluble in most organic solvents; hydrochloride salt is more soluble in water[1]
Storage Conditions 2-8°C, keep in a dark place, sealed in dry conditions[3]
SMILES COC(=O)C1=C(SC=C1N)C(=O)OC[2]
InChI 1S/C8H9NO4S/c1-12-7(10)5-4(9)3-14-6(5)8(11)13-2/h3H,9H2,1-2H3

Synthesis via the Gewald Reaction

The most established and versatile method for synthesizing polysubstituted 2-aminothiophenes, including this compound, is the Gewald three-component reaction.[4][5]

Reaction Mechanism

The reaction proceeds through a sequence of steps, beginning with a base-catalyzed Knoevenagel condensation between a ketone or aldehyde and an active methylene compound (e.g., a cyanoester).[4] The resulting α,β-unsaturated nitrile intermediate then reacts with elemental sulfur. The mechanism concludes with an intramolecular cyclization followed by tautomerization to yield the stable 2-aminothiophene aromatic ring system.[4]

Synthesis Workflow

The general workflow for the Gewald synthesis is depicted below. Modern variations may employ microwave assistance or novel catalytic systems to improve yields and reduce reaction times.[4][6]

Gewald_Synthesis Generalized Workflow of the Gewald Reaction Reactants α-Methylene Carbonyl + Activated Nitrile + Elemental Sulfur (S₈) Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Base Amine Base (e.g., Morpholine) Base->Knoevenagel Catalyst Intermediate α,β-Unsaturated Nitrile Intermediate Knoevenagel->Intermediate Sulfur_Add Sulfur Addition & Cyclization Intermediate->Sulfur_Add Product Dimethyl 4-aminothiophene- 2,3-dicarboxylate Sulfur_Add->Product

Caption: A logical diagram illustrating the key stages of the Gewald synthesis.

Representative Experimental Protocol

The following is a generalized, representative protocol for the synthesis of 2-aminothiophenes based on the Gewald reaction, which can be adapted for this compound.[7][8]

  • Knoevenagel Condensation: In a suitable reaction vessel, charge an equimolar amount of the starting carbonyl compound (e.g., a β-ketoester) and the active methylene nitrile (e.g., methyl cyanoacetate).

  • Catalyst and Solvent: Add a catalytic amount of a suitable base, such as morpholine, piperidine, or a modern catalyst like piperidinium borate, in an appropriate solvent like ethanol or under solvent-free conditions.[8]

  • Reaction Monitoring: Stir the mixture at a temperature ranging from room temperature to 100°C. Monitor the formation of the α,β-unsaturated nitrile intermediate using Thin-Layer Chromatography (TLC).

  • Sulfur Addition: Once the condensation is complete, add one equivalent of elemental sulfur to the reaction mixture.

  • Cyclization: Continue to heat and stir the mixture. The reaction progress towards the final 2-aminothiophene product should be monitored by TLC. Reaction times can vary significantly depending on the substrates and conditions used.[6]

  • Work-up and Purification: Upon completion, cool the reaction mixture. If a solid precipitates, it can be collected by filtration. The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Spectroscopic and Structural Characterization

Predicted Spectroscopic Data

The following table summarizes the expected characteristic signals in key spectroscopic analyses.

Technique Functional Group Expected Signal / Characteristic Peak
FTIR N-H (Amine)~3450-3300 cm⁻¹ (two bands, symmetric & asymmetric stretch)
C=O (Ester)~1720-1680 cm⁻¹ (strong absorption)
C=C (Aromatic)~1600-1450 cm⁻¹
C-O (Ester)~1300-1100 cm⁻¹
C-S (Thiophene)~710-680 cm⁻¹
¹H NMR -NH₂ (Amine)Broad singlet, ~6.5 ppm (can vary)
Thiophene-HSinglet, ~6.0-7.0 ppm
-OCH₃ (Ester)Two distinct singlets, ~3.8 ppm (3H each)
¹³C NMR C=O (Ester)~165-160 ppm
Thiophene Ring CarbonsFour signals, ~150-105 ppm
-OCH₃ (Ester)Two signals, ~51-53 ppm
Predicted Solid-State Structure

A definitive crystal structure for this compound has not been reported. However, analysis of closely related structures, such as ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, reveals common structural motifs.[9] It is predicted that the thiophene ring is largely planar.[9] In the solid state, the crystal packing is expected to be dominated by intermolecular hydrogen bonds, particularly between the amine (N-H) protons and the carbonyl oxygen atoms of the ester groups on adjacent molecules (N-H···O).[9][10] These interactions would link the molecules into chains or sheets, forming a stable three-dimensional network.[10]

Key Applications and Research Interest

The molecular architecture of this compound makes it a valuable starting point for diverse chemical applications.

Medicinal Chemistry

The compound is a key scaffold for the synthesis of thiophene-containing molecules with a wide spectrum of biological activities. Research has indicated its potential as a precursor for developing novel antibacterial and antifungal agents.[1] Furthermore, preliminary studies suggest that its derivatives may possess anti-inflammatory properties, making it a target of interest in drug discovery programs.[1]

Materials Science

In materials science, thiophene-based monomers are crucial for creating conducting polymers. This compound can be used as a building block for functional polymers that possess unique optical and electronic properties, suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).[1]

Agrochemicals

The inherent biological activity of the thiophene nucleus extends to agrochemical applications. The compound's derivatives can be explored for the development of new insecticides and herbicides.[1]

Application Pathways

Applications Primary Application Pathways cluster_med Medicinal Chemistry cluster_mat Materials Science cluster_agro Agrochemicals Core Dimethyl 4-aminothiophene- 2,3-dicarboxylate MedChem Bioactive Scaffolds Core->MedChem MatSci Functional Monomers Core->MatSci AgroChem Active Ingredients Core->AgroChem AntiBac Antibacterial MedChem->AntiBac AntiFun Antifungal MedChem->AntiFun AntiInflam Anti-inflammatory MedChem->AntiInflam OLEDs OLEDs MatSci->OLEDs FETs FETs MatSci->FETs Insecticides Insecticides AgroChem->Insecticides Herbicides Herbicides AgroChem->Herbicides

Caption: Logical flow from the core compound to its major application sectors.

Conclusion

This compound stands out as a highly functionalized and synthetically accessible heterocyclic compound. Its utility is primarily rooted in its role as a versatile intermediate, enabling the construction of complex molecular architectures. While detailed characterization data remains to be fully published, its predictable chemical behavior and the proven value of the 2-aminothiophene scaffold ensure its continued relevance. For researchers and professionals in drug discovery, materials science, and agrochemical development, this compound represents a valuable tool for innovation and the creation of novel, high-performance molecules.

References

A Comprehensive Technical Guide to Dimethyl 4-aminothiophene-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of Dimethyl 4-aminothiophene-2,3-dicarboxylate, a versatile heterocyclic compound. It serves as a crucial building block in the synthesis of various biologically active molecules and functional materials. This guide covers its chemical identity, physicochemical properties, detailed synthesis protocols, and key applications, presenting data in a clear, structured format for scientific and research applications.

Chemical Identity and Nomenclature

The compound is systematically named according to IUPAC standards, which provides an unambiguous description of its molecular structure. It is a thiophene ring substituted with an amino group at position 4 and two methyl carboxylate groups at positions 2 and 3.

The formal IUPAC name for the compound is This compound .[1][2][3] This name precisely defines the arrangement of its functional groups on the thiophene core.

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name This compound[1][2][3]
CAS Number 62947-31-3[1][2][3][4][5]
Molecular Formula C₈H₉NO₄S[1][2][3][4]
Molecular Weight 215.23 g/mol [1][2][4]
InChI InChI=1S/C8H9NO4S/c1-12-7(10)5-4(9)3-14-6(5)8(11)13-2/h3H,9H2,1-2H3[1][2][3]
InChI Key XQPDCUCAKYNVAO-UHFFFAOYSA-N[1][2][3]

| Canonical SMILES | COC(=O)C1=C(SC=C1N)C(=O)OC[1][2] |

Physicochemical Properties

The physical and chemical characteristics of this compound and its common hydrochloride salt are essential for its handling, storage, and application in synthesis.

Table 2: Physicochemical Data

Property Value Notes
Appearance Pale orange or pale pink crystalline powder[1] The hydrochloride salt is described as a white crystalline solid[6].
Solubility Insoluble in water, soluble in organic solvents[7]. The hydrochloride salt form significantly enhances aqueous solubility[1][6].
Melting Point 166-169°C[6] Data for the hydrochloride salt.
Boiling Point 350.5°C at 760 mmHg[6] Data for the hydrochloride salt.
Flash Point 165.8°C[6] Data for the hydrochloride salt.

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature[6]. | |

Synthesis and Experimental Protocols

The most prominent method for synthesizing 2-aminothiophenes, including this compound, is the Gewald reaction .[1][8] This multicomponent reaction offers a versatile and efficient route to highly functionalized thiophenes.

The Gewald reaction involves the condensation of a carbonyl compound with an α-activated nitrile and elemental sulfur in the presence of a base.[8] The synthesis can be performed as a one-pot reaction or a two-step procedure, where the α,β-unsaturated nitrile intermediate is first isolated.[8]

Detailed Experimental Protocol (Representative Two-Step Variation):

This protocol is a representative example based on methodologies for analogous 2-aminothiophene derivatives.[9][10]

Step 1: Knoevenagel Condensation to form the α,β-Unsaturated Nitrile

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and condenser, add the starting ketone (e.g., a β-ketoester like methyl acetoacetate), the active methylene nitrile (e.g., methyl cyanoacetate), and a catalytic amount of a base (e.g., ammonium acetate).[10]

  • The mixture is heated (e.g., at 60°C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., dichloromethane).

  • The organic phase is washed sequentially with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting crude α,β-unsaturated nitrile can be purified by recrystallization or column chromatography.

Step 2: Thiophene Ring Formation

  • The purified α,β-unsaturated nitrile from Step 1 and elemental sulfur (1.2 equivalents) are suspended in a solvent such as tetrahydrofuran or ethanol.[10]

  • A base (e.g., sodium bicarbonate solution, triethylamine, or morpholine) is added to the suspension.[8][10]

  • The mixture is stirred at a temperature ranging from room temperature to 35°C for 1-2 hours.[10]

  • Upon reaction completion, the mixture is transferred to a separatory funnel and washed with an aqueous NaCl solution.

  • The product, this compound, is isolated from the organic phase, typically by crystallization or chromatography.

Gewald_Synthesis_Workflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Thiophene Ring Formation reagents reagents process process intermediate intermediate product product ketone β-Ketoester condensation Condensation ketone->condensation Heat nitrile Active Methylene Nitrile nitrile->condensation Heat base1 Base (cat.) base1->condensation Heat unsat_nitrile α,β-Unsaturated Nitrile Intermediate condensation->unsat_nitrile Isolation & Purification cyclization Cyclization unsat_nitrile->cyclization Stir sulfur Elemental Sulfur sulfur->cyclization Stir base2 Base base2->cyclization Stir final_product Dimethyl 4-aminothiophene- 2,3-dicarboxylate cyclization->final_product Workup & Purification

Caption: Workflow for the two-step Gewald synthesis of the target compound.

The hydrochloride salt, which exhibits improved water solubility, can be readily prepared by treating a solution of this compound with hydrochloric acid.[6] The resulting salt typically precipitates and can be isolated by filtration.

Applications and Biological Relevance

This compound is a valuable precursor due to its multiple functional groups, which allow for a wide range of chemical modifications.

  • Pharmaceutical Synthesis : It serves as a key intermediate for synthesizing various thiophene-containing heterocyclic compounds.[1] Thiophene derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][11]

  • Materials Science : The thiophene core is a fundamental unit in conductive polymers and organic electronics. This compound can be used as a building block for functional polymers with specific optical and electronic properties for applications like organic light-emitting diodes (OLEDs).[1]

  • Agrochemicals : Its potential antibacterial and antifungal properties suggest it may be used in the development of new agrochemical formulations.[1][6]

Applications core Dimethyl 4-aminothiophene- 2,3-dicarboxylate pharma Pharmaceuticals core->pharma material Materials Science core->material agro Agrochemicals core->agro field field application application drug_discovery Drug Discovery Precursor pharma->drug_discovery anti_inflammatory Anti-inflammatory Agents pharma->anti_inflammatory antimicrobial Antibacterial & Antifungal Agents pharma->antimicrobial oleds Organic Electronics (e.g., OLEDs) material->oleds Building Block pesticides Insecticides & Fungicides agro->pesticides

Caption: Key application areas derived from the core compound.

Safety Information

Handling of this chemical should be performed with appropriate safety precautions in a laboratory setting.

  • Hazard Statements : H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]

  • Precautionary Statements : P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3] The hydrochloride salt is noted as being irritating to the eyes, respiratory system, and skin.[6]

References

In-Depth Technical Guide: Physical Properties of Dimethyl 4-aminothiophene-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 4-aminothiophene-2,3-dicarboxylate is a polysubstituted thiophene derivative with the molecular formula C₈H₉NO₄S.[1][2] This compound serves as a valuable building block in organic synthesis, particularly in the preparation of various heterocyclic compounds. Its structure, featuring an amino group and two vicinal methoxycarbonyl substituents on a thiophene ring, makes it a versatile precursor for the development of novel pharmaceutical and materials science applications.[3] Thiophene derivatives are known to exhibit a wide range of biological activities, and the functional groups present in this compound offer multiple sites for chemical modification.[3] This guide provides a comprehensive overview of its physical properties, supported by available data and experimental protocols.

Chemical and Physical Properties

The physical and chemical properties of this compound and its hydrochloride salt are summarized in the table below. The hydrochloride salt is often utilized to enhance aqueous solubility.[3]

PropertyThis compoundThis compound HCl
Molecular Formula C₈H₉NO₄SC₈H₁₀ClNO₄S
Molecular Weight 215.23 g/mol [1][2]251.68 g/mol
CAS Number 62947-31-3[1][2]121071-71-4
Appearance Pale orange or pale pink powder[3]White crystalline solid[2]
Melting Point 60-61 °C166-169 °C
Boiling Point Not available350.5 °C at 760 mmHg
Solubility Insoluble in water, soluble in organic solvents.[2]Moderately soluble in water.
IUPAC Name This compound[1]Not available
InChI 1S/C8H9NO4S/c1-12-7(10)5-4(9)3-14-6(5)8(11)13-2/h3H,9H2,1-2H3[1]Not available
SMILES COC(=O)C1=C(SC=C1N)C(=O)OC[1]Not available

Spectroscopic Data

Spectroscopy Data
¹H NMR Expected signals would correspond to the two distinct methyl ester protons, the amino group protons, and the thiophene ring proton.
¹³C NMR Expected signals would include those for the two methyl carbons, the two carbonyl carbons, and the four carbons of the thiophene ring.
FTIR Characteristic peaks would be expected for N-H stretching of the amine, C=O stretching of the esters, and C-S stretching of the thiophene ring.
Mass Spectrometry The molecular ion peak (M+) would be expected at m/z 215.23. Predicted collision cross section data is available.[4]

Experimental Protocols

The primary synthetic route to 2-aminothiophenes is the Gewald reaction.[5][6][7][8] This multicomponent reaction typically involves the condensation of a carbonyl compound with an active methylene nitrile in the presence of elemental sulfur and a base.

General Gewald Synthesis Protocol for 2-Aminothiophenes

This protocol is a general representation of the Gewald reaction and may require optimization for the specific synthesis of this compound.

Materials:

  • An α-hydroxyketone or a related starting material

  • Dimethyl acetylenedicarboxylate

  • Cyanamide

  • Elemental Sulfur

  • Base (e.g., morpholine, piperidine, or triethylamine)

  • Solvent (e.g., ethanol, methanol, or DMF)

Procedure:

  • To a solution of the starting ketone/aldehyde (1.0 equiv) and the active methylene nitrile (1.0 equiv) in the chosen solvent, add the base (1.0 - 2.0 equiv).

  • To this mixture, add elemental sulfur (1.0 - 1.2 equiv).

  • The reaction mixture is then heated, typically between 50-80 °C, and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Note: A specific protocol for the synthesis of this compound involves the reaction of 4-amino-thiophene-2,3-dicarboxylic acid dimethyl ester with hydrochloric acid in methanol, which is heated for approximately one hour, yielding the hydrochloride salt with an approximate yield of 52%.[9]

Logical Relationships in Synthesis

The synthesis of this compound can be visualized as a multi-step process, often involving the Gewald reaction. The following diagram illustrates the general workflow.

Synthesis_Workflow Start Starting Materials (e.g., α-hydroxyketone, active methylene nitrile, sulfur) Reaction Gewald Reaction (Condensation and Cyclization) Start->Reaction Base Base (e.g., Morpholine) Base->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

References

Navigating the Solubility Landscape of Dimethyl 4-aminothiophene-2,3-dicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for Dimethyl 4-aminothiophene-2,3-dicarboxylate, a thiophene derivative of interest in pharmaceutical and materials science research. Due to the limited availability of specific quantitative data for this compound, this guide also furnishes detailed, standardized experimental protocols for determining solubility, enabling researchers to generate precise data in their own laboratories. Furthermore, we explore the potential anti-inflammatory mechanism of action for this class of compounds through the modulation of the NF-κB signaling pathway, illustrated with a corresponding pathway diagram.

Solubility Profile of this compound

Currently, the publicly available literature lacks specific quantitative solubility data (e.g., in g/L or mol/L) for this compound at various temperatures and in a range of solvents. However, qualitative descriptions of its solubility have been reported and are summarized below. For comparative purposes, qualitative data for a structurally similar compound, Methyl 3-aminothiophene-2-carboxylate, is also included.

Table 1: Qualitative Solubility Data

CompoundSolventSolubility DescriptionCitation
This compoundWaterSlightly soluble/Moderately soluble.[1][2] Insoluble.[3]
Organic Solvents (general)Soluble.[3]
Polar Organic Solvents (e.g., ethanol, acetone)Solubility is slightly better than in water.[2]
This compound hydrochlorideWaterEnhanced aqueous solubility compared to the free base.[1]
Methyl 3-aminothiophene-2-carboxylateWaterLimited solubility/Slightly soluble.[4]
Common Organic Solvents (e.g., ethanol, methanol, dimethylformamide)Readily dissolves.[4]

Experimental Protocols for Solubility Determination

To empower researchers to obtain quantitative solubility data, this section details the widely accepted shake-flask method for both kinetic and thermodynamic solubility determination.[5][6][7]

Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the equilibrium solubility of a compound.

Materials:

  • Test compound (solid form)

  • Selected solvent(s)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Constant temperature incubator or water bath

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Add an excess amount of the solid test compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker within a constant temperature incubator (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[5][6] It is advisable to determine the equilibration time by measuring the concentration at different time points until it becomes constant.[8]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Collection: Carefully collect a clear aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a suitable filter (e.g., 0.22 µm) may also be used.

  • Quantification: Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS. A calibration curve of the compound in the same solvent should be prepared for accurate quantification.[7]

Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Materials:

  • Test compound dissolved in DMSO (e.g., 10 mM or 20 mM stock solution)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • Microtiter plates

  • Plate shaker

  • Analytical instrumentation for quantification (e.g., plate reader with UV spectrophotometer, nephelometer, or LC-MS)

Procedure:

  • Compound Addition: Add a small volume of the DMSO stock solution of the test compound to the wells of a microtiter plate.

  • Buffer Addition: Add the aqueous buffer to the wells to achieve the desired final compound concentration. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its effect on solubility.

  • Incubation: Seal the plate and shake it at a constant temperature for a shorter period than thermodynamic solubility (e.g., 1-2 hours).

  • Precipitation Detection/Quantification: The amount of dissolved compound can be determined by several methods:

    • Direct UV Measurement: After centrifugation of the plate to pellet any precipitate, the absorbance of the supernatant is measured.

    • Nephelometry: Light scattering caused by precipitated particles is measured.

    • LC-MS Analysis: The supernatant is analyzed by LC-MS to determine the concentration of the compound.

Potential Mechanism of Action: Modulation of the NF-κB Signaling Pathway

Thiophene derivatives have been reported to possess anti-inflammatory properties.[9][10][11] A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[12][13] The canonical NF-κB pathway is a plausible target for the anti-inflammatory effects of this compound and related compounds.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β), activate the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (typically p50/p65), which translocates to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[14][15] Thiophene derivatives may exert their anti-inflammatory effects by inhibiting one or more steps in this cascade, such as the activation of the IKK complex or the nuclear translocation of NF-κB.[9][10]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IL1b IL-1β IL1R IL-1R IL1b->IL1R binds TNFR TNFR IKK_complex IKK Complex TNFR->IKK_complex activates IL1R->IKK_complex activates IkBa IκBα IKK_complex->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB sequesters IkBa_P P-IκBα IkBa->IkBa_P NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates Proteasome Proteasome Proteasome->NFkB releases Ub Ub IkBa_P->Ub ubiquitination Ub->Proteasome degradation DNA DNA NFkB_n->DNA binds Genes Pro-inflammatory Gene Transcription DNA->Genes induces

Caption: Canonical NF-κB Signaling Pathway.

References

Spectroscopic Analysis of Dimethyl 4-aminothiophene-2,3-dicarboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC₈H₉NO₄S--INVALID-LINK--
Molecular Weight215.23 g/mol --INVALID-LINK--
IUPAC Namedimethyl 4-aminothiophene-2,3-dicarboxylate--INVALID-LINK--
CAS Number62947-31-3--INVALID-LINK--
Physical DescriptionPale orange or pale pink powderSmolecule
Melting Point60-61°C (free base)Smolecule

Spectroscopic Data of Analogous Compounds

To approximate the spectroscopic profile of this compound, data from structurally similar thiophene derivatives are presented below. These compounds share the aminothiophene core and ester functionalities, suggesting that their spectral features will offer valuable reference points.

Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate

¹H NMR (CDCl₃, 400 MHz):

  • δ 6.57 (s, 2H, NH₂): The broad singlet corresponds to the two protons of the primary amine group.

  • δ 4.26 (q, J = 7.16 Hz, 2H, OCH₂CH₃): A quartet representing the methylene protons of the ethyl ester group, coupled to the adjacent methyl protons.

  • δ 3.84 (s, 3H, OCH₃): A singlet for the methyl protons of the methyl ester group.

  • δ 2.7 (s, 3H, CH₃): A singlet corresponding to the methyl group attached to the thiophene ring.

  • δ 1.33 (t, J = 7.16 Hz, 3H, OCH₂CH₃): A triplet for the methyl protons of the ethyl ester group, coupled to the adjacent methylene protons.

¹³C NMR (CDCl₃):

  • δ 166.46, 166.18, 162.83: Carbonyl carbons of the ester groups.

  • δ 148.0, 147.89, 108.47: Aromatic carbons of the thiophene ring.

  • δ 60.38, 51.02: Carbons of the alkoxy groups of the esters.

  • δ 16.0, 14.35: Methyl carbons.

IR (KBr, cm⁻¹):

  • 3422, 3306 (N-H stretch): Characteristic stretching vibrations for the primary amine group.

  • 1681 (C=O stretch): Strong absorption from the carbonyl groups of the esters.

  • 1589 (N-H bend): Bending vibration of the amine group.

  • 1331 (C-N stretch): Stretching vibration of the carbon-nitrogen bond.

Mass Spectrometry:

  • m/z 243 (M⁺): Molecular ion peak corresponding to the molecular weight of the compound.

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR, IR, and Mass Spectrometry data. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectrum.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • For ESI, the sample is typically infused directly or via liquid chromatography. For EI, the sample is introduced via a direct insertion probe or gas chromatography.

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to detect the molecular ion and expected fragment ions.

  • Data Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺) to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final Report & Data Archiving Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: A flowchart illustrating the general workflow from chemical synthesis to spectroscopic analysis and data interpretation.

The Biological Versatility of Thiophene Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiophene, a sulfur-containing five-membered aromatic heterocycle, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties and synthetic tractability have led to the development of a vast array of derivatives with a broad spectrum of biological activities. Thiophene-based compounds have demonstrated significant potential in therapeutic areas including oncology, infectious diseases, and inflammation. This technical guide provides an in-depth overview of the biological activities of thiophene derivatives, tailored for researchers, scientists, and drug development professionals. It encompasses quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further exploration and application of this versatile chemical entity.

Anticancer Activity

Thiophene derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through diverse mechanisms of action. These include the inhibition of crucial enzymes like topoisomerase and protein kinases, disruption of microtubule dynamics, and induction of apoptosis.

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activity of selected thiophene derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Thiophene Carboxamide Derivative 2bHep3B5.46[1]
Thiophene Carboxamide Derivative 2eHep3B12.58[1]
Thienopyrimidine-6-carboxamide 7fHT-292.18
Thienopyrimidine-6-carboxamide 7fMCF-74.25
Thiophene Derivative 5bHT292.61
1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17)A5499.00[2]
Mechanism of Action: Inhibition of Tubulin Polymerization

A significant mechanism by which certain thiophene derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[2] Microtubules, dynamic polymers of α- and β-tubulin, are critical for cell division, and their disruption leads to cell cycle arrest and apoptosis. Thiophene-based compounds can bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.[3]

Mechanism of Tubulin Polymerization Inhibition cluster_0 Microtubule Dynamics cluster_1 Inhibition by Thiophene Derivative cluster_2 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Inhibited Complex Tubulin-Thiophene Complex Microtubule->Tubulin Dimers Depolymerization Thiophene Derivative Thiophene Derivative Thiophene Derivative->Tubulin Dimers Binds to Colchicine Site Cell Cycle Arrest Cell Cycle Arrest Inhibited Complex->Cell Cycle Arrest Leads to Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Inhibition of Tubulin Polymerization by Thiophene Derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Thiophene derivative stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiophene derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Antimicrobial Activity

Thiophene derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. Their mechanism of action often involves the disruption of microbial cell membranes and inhibition of essential enzymes.

Quantitative Data: Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The following table summarizes the MIC values of representative thiophene derivatives.

Compound/DerivativeBacterial StrainMIC (mg/L)Reference
Thiophene Derivative 4Acinetobacter baumannii (Col-R)16 (MIC50)[4]
Thiophene Derivative 4Escherichia coli (Col-R)8 (MIC50)[4]
Thiophene Derivative 5Acinetobacter baumannii (Col-R)16 (MIC50)[4]
Thiophene Derivative 5Escherichia coli (Col-R)32 (MIC50)[4]
Thiophene Derivative 8Acinetobacter baumannii (Col-R)32 (MIC50)[4]
Thiophene Derivative 8Escherichia coli (Col-R)32 (MIC50)[4]
Mechanism of Action: Disruption of Bacterial Cell Membrane

Some thiophene derivatives exert their antimicrobial effect by increasing the permeability of the bacterial cell membrane, leading to leakage of intracellular components and ultimately cell death.[5]

Antimicrobial Workflow cluster_0 Synthesis & Characterization cluster_1 In Vitro Antimicrobial Testing Synthesis Gewald Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization MIC MIC Determination (Broth Microdilution) Characterization->MIC Test Compounds Time-Kill Time-Kill Assay MIC->Time-Kill Membrane Membrane Permeability Assay Time-Kill->Membrane

General workflow for antimicrobial evaluation of thiophene derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Thiophene derivative stock solution

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Preparation of Inoculum: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in CAMHB.

  • Serial Dilutions: Prepare two-fold serial dilutions of the thiophene derivative in CAMHB in the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Anti-inflammatory Activity

Thiophene derivatives have shown potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins and leukotrienes, respectively.

Quantitative Data: Anti-inflammatory Activity

The following table presents the IC50 values for the inhibition of COX and LOX enzymes by selected thiophene derivatives.

Compound/DerivativeEnzymeIC50 (µM)Reference
N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b)COX-25.45
N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b)5-LOX4.33
3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives5-LOXSubmicromolar[6]
3-hydroxybenzo[b]thiophene-2-carboxylic acid derivativesCOX-1Submicromolar[6]
Mechanism of Action: Inhibition of COX and LOX Pathways

Thiophene derivatives can inhibit the activity of COX and LOX enzymes, thereby reducing the production of pro-inflammatory mediators.[7] This dual inhibition is a desirable characteristic for anti-inflammatory drugs, as it can provide broader efficacy and potentially a better safety profile.

COX and LOX Inflammatory Pathways cluster_cox COX Pathway cluster_lox LOX Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1/COX-2 COX-1/COX-2 Arachidonic Acid->COX-1/COX-2 5-LOX 5-LOX Arachidonic Acid->5-LOX Prostaglandins Prostaglandins COX-1/COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pro-inflammatory Leukotrienes Leukotrienes 5-LOX->Leukotrienes Leukotrienes->Inflammation Pro-inflammatory Thiophene Derivative (COX/LOX Inhibitor) Thiophene Derivative (COX/LOX Inhibitor) Thiophene Derivative (COX/LOX Inhibitor)->COX-1/COX-2 Inhibits Thiophene Derivative (COX/LOX Inhibitor)->5-LOX Inhibits

Inhibition of COX and LOX pathways by thiophene derivatives.
Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid

  • Thiophene derivative

  • 96-well white opaque plate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.

  • Compound Preparation: Dissolve the thiophene derivative in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

  • Reaction Setup: In a 96-well plate, add the COX Assay Buffer, COX Probe, COX Cofactor, and COX-2 enzyme to each well. Add the diluted thiophene derivative or vehicle control.

  • Initiation of Reaction: Add Arachidonic Acid to each well to start the reaction.

  • Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.

Other Notable Biological Activities

Beyond the major areas discussed, thiophene derivatives have shown promise in a variety of other therapeutic applications, including as antiviral and anticonvulsant agents. Further research is ongoing to fully elucidate their potential in these and other disease areas.

The thiophene scaffold is a cornerstone of modern medicinal chemistry, giving rise to a multitude of derivatives with potent and diverse biological activities. This guide has provided a comprehensive overview of their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and mechanistic insights. The versatility of the thiophene ring allows for extensive structural modifications, offering a rich landscape for the design and development of novel therapeutic agents. It is anticipated that continued research into this remarkable heterocyclic system will lead to the discovery of new and improved drugs to address a wide range of unmet medical needs.

References

A Technical Guide to Dimethyl 4-aminothiophene-2,3-dicarboxylate: Sourcing, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on Dimethyl 4-aminothiophene-2,3-dicarboxylate, a versatile heterocyclic building block crucial for the synthesis of various biologically active compounds. This guide covers its commercial availability, key chemical properties, a detailed synthetic protocol for its utilization, and its application in the development of therapeutic agents.

Commercial Availability and Key Properties

This compound and its hydrochloride salt are available from several commercial suppliers. The hydrochloride salt is often preferred for its enhanced solubility in aqueous media.[1] Below is a summary of key data for this compound, compiled from various suppliers.

PropertyThis compoundThis compound hydrochloride
CAS Number 62947-31-3[2][3]121071-71-4[1][4][5]
Molecular Formula C₈H₉NO₄S[2]C₈H₁₀ClNO₄S[5]
Molecular Weight 215.23 g/mol [2]251.68 g/mol [5]
Appearance Pale orange or pale pink powder[1]White to off-white crystalline solid[6]
Purity ≥95% (typical)≥97% (typical)
Solubility Soluble in polar organic solvents like methanol and ethanol; insoluble in water.[1][7]Moderately soluble in water; soluble in polar organic solvents.[1][6]
Storage Temperature 2-8°C, keep in dark place, sealed in dry.[3]Room temperature, keep in dark place, inert atmosphere.

Synthetic Utility: A Building Block for Bioactive Thieno[2,3-d]pyrimidines

This compound is a key intermediate in the synthesis of thieno[2,3-d]pyrimidines, a class of compounds known for their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8][9][10] The thiophene ring in these derivatives is considered a privileged pharmacophore in medicinal chemistry.[11] The amino group and the two ester functionalities of the title compound allow for versatile chemical modifications to generate diverse libraries of thieno[2,3-d]pyrimidine derivatives.[1]

Experimental Protocol: Synthesis of Thieno[2,3-d]pyrimidine Derivatives

The following is a representative experimental protocol for the synthesis of N-substituted-thieno[2,3-d]pyrimidin-4-amines from a 2-amino-3-cyanothiophene derivative, which can be obtained from this compound. This synthesis often involves a Dimroth rearrangement.[8][12]

Step 1: Synthesis of an Intermediate (if necessary, e.g., via Gewald reaction)

While this compound is the primary starting material, a common route to similar 2-aminothiophenes is the Gewald reaction, a one-pot multicomponent reaction of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[8]

Step 2: Cyclization to form the Thieno[2,3-d]pyrimidine Core

A 2-aminothiophene derivative is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which then undergoes a cyclization reaction with an appropriate aniline derivative, often under microwave irradiation to improve reaction times and yields.[12]

Example Reaction:

  • A mixture of the 2-aminothiophene derivative (10 mmol) and DMF-DMA (25 mmol) is heated at 70°C under microwave irradiation at 200 W for 20 minutes.

  • After cooling, the excess DMF-DMA is removed under reduced pressure.

  • The resulting intermediate (4.25 mmol) is then mixed with the desired aniline derivative in a suitable solvent.

  • The mixture is again subjected to microwave irradiation until the reaction is complete (monitored by TLC).

  • The product is then isolated and purified by crystallization or column chromatography.

The resulting thieno[2,3-d]pyrimidine derivatives can then be evaluated for their biological activities. For instance, various synthesized thieno[2,3-d]pyrimidine derivatives have shown inhibitory effects on breast cancer cell lines.[8][12]

Logical Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow from the starting material, this compound, to the synthesis and subsequent biological evaluation of thieno[2,3-d]pyrimidine derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound intermediate Intermediate Formation (e.g., with DMF-DMA) start->intermediate cyclization Cyclization with Anilines (Dimroth Rearrangement) intermediate->cyclization product Thieno[2,3-d]pyrimidine Derivatives cyclization->product screening In vitro Screening (e.g., Cancer Cell Lines) product->screening activity Identification of Bioactive Compounds screening->activity lead_optimization Lead Optimization activity->lead_optimization

Caption: Synthetic workflow from starting material to biologically active compounds.

Conclusion

This compound is a readily available and highly valuable starting material for the synthesis of a diverse range of heterocyclic compounds. Its utility in the construction of thieno[2,3-d]pyrimidines makes it a compound of significant interest for researchers and professionals in the field of drug discovery and medicinal chemistry. The straightforward synthetic transformations and the significant biological activities of the resulting products underscore the importance of this chemical building block in the development of new therapeutic agents.

References

Methodological & Application

The Versatility of Dimethyl 4-aminothiophene-2,3-dicarboxylate in the Synthesis of Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: December 2025

Application Note | Organic Synthesis | Drug Discovery

Introduction

Dimethyl 4-aminothiophene-2,3-dicarboxylate (DMTDC) is a highly functionalized thiophene derivative that serves as a versatile building block in organic synthesis. Its unique structural features, comprising a nucleophilic amino group ortho to a carboxylate and a second carboxylate at the adjacent position, make it an ideal precursor for the construction of a variety of fused heterocyclic systems. These resulting scaffolds, particularly thieno[3,2-d]pyrimidines, are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer and antimicrobial properties. This document provides an overview of the applications of DMTDC in organic synthesis, with a focus on the preparation of thieno[3,2-d]pyrimidin-4-ones, and includes detailed experimental protocols.

Key Applications in Organic Synthesis

This compound is primarily utilized in cyclization reactions to form fused pyrimidine rings, leading to the synthesis of thieno[3,2-d]pyrimidine derivatives. This transformation is typically achieved through reactions with reagents that can provide the necessary one-carbon or three-atom fragments to complete the pyrimidine ring.

One of the most effective methods for this purpose is the Gould-Jacobs reaction. This reaction involves the initial condensation of an amino-substituted heterocycle with diethyl ethoxymethylenemalonate (DEEMM) or a similar reagent, followed by a thermally induced cyclization to form the fused pyridinone or pyrimidinone ring system. In the case of DMTDC, the amino group reacts with DEEMM, and the subsequent intramolecular cyclization involves one of the ester groups, leading to the formation of a thieno[3,2-d]pyrimidin-4-one scaffold. This scaffold is a key intermediate that can be further modified to generate a library of compounds for drug discovery programs.

Derivatives of DMTDC have shown promise in the development of novel therapeutic agents. For instance, various substituted thieno[2,3-d]pyrimidines and thieno[3,2-d]pyrimidines have been investigated for their potential as anticancer and antimicrobial agents. The structural core provided by DMTDC allows for the introduction of diverse substituents, enabling the fine-tuning of their biological activity.

Experimental Protocols

Protocol 1: Synthesis of Dimethyl 4-(2,2-bis(ethoxycarbonyl)vinylamino)thiophene-2,3-dicarboxylate

This protocol describes the initial condensation step of the Gould-Jacobs reaction between this compound and diethyl ethoxymethylenemalonate.

Materials:

  • This compound (DMTDC)

  • Diethyl ethoxymethylenemalonate (DEEMM)

  • Ethanol, absolute

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a solution of this compound (1.0 eq) in absolute ethanol, add diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, Dimethyl 4-(2,2-bis(ethoxycarbonyl)vinylamino)thiophene-2,3-dicarboxylate, can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of Ethyl 2,3-bis(methoxycarbonyl)-4-oxo-4,5-dihydrothieno[3,2-d]pyrimidine-7-carboxylate

This protocol outlines the thermal cyclization of the intermediate from Protocol 1 to yield the thieno[3,2-d]pyrimidin-4-one core structure.

Materials:

  • Dimethyl 4-(2,2-bis(ethoxycarbonyl)vinylamino)thiophene-2,3-dicarboxylate

  • Diphenyl ether

  • High-boiling point reaction vessel

  • Heating mantle with a temperature controller

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Place the crude Dimethyl 4-(2,2-bis(ethoxycarbonyl)vinylamino)thiophene-2,3-dicarboxylate (1.0 eq) in a high-boiling point reaction vessel.

  • Add diphenyl ether as a high-boiling solvent.

  • Heat the mixture to 250 °C under an inert atmosphere.

  • Maintain the temperature for 30-60 minutes. The cyclization is often accompanied by the evolution of ethanol.

  • Monitor the completion of the reaction by TLC.

  • After cooling to room temperature, the product often precipitates from the diphenyl ether.

  • Collect the solid product by filtration and wash with a low-boiling petroleum ether or hexane to remove the diphenyl ether.

  • The resulting solid is the target compound, Ethyl 2,3-bis(methoxycarbonyl)-4-oxo-4,5-dihydrothieno[3,2-d]pyrimidine-7-carboxylate. Further purification can be achieved by recrystallization.

Quantitative Data Summary

The following table summarizes typical reaction parameters and yields for the synthesis of thieno[3,2-d]pyrimidin-4-one derivatives starting from aminothiophenes. While specific data for DMTDC is not extensively reported, the data for analogous aminothiophene carboxylates in Gould-Jacobs reactions provide a useful reference.

Starting MaterialReagentReactionSolventTemperature (°C)Time (h)Yield (%)Reference
AnilineDiethyl ethoxymethylenemalonateCondensation-100-1101~95Generic Gould-Jacobs
Aniline Condensate-CyclizationDiphenyl ether2500.5-1~80-90Generic Gould-Jacobs
3-Aminothiophene-2-carboxylateDiethyl ethoxymethylenemalonateCondensationEthanolReflux4HighInferred
Condensation Product-CyclizationDowtherm A250-2600.25HighInferred

Visualizing the Synthesis

The following diagrams illustrate the key synthetic pathways involving this compound.

G DMTDC This compound Intermediate Condensation Intermediate DMTDC->Intermediate Condensation (Gould-Jacobs Step 1) DEEMM Diethyl ethoxymethylenemalonate DEEMM->Intermediate Thienopyrimidinone Thieno[3,2-d]pyrimidin-4-one Derivative Intermediate->Thienopyrimidinone Thermal Cyclization (Gould-Jacobs Step 2) Bioactive Bioactive Compounds (Anticancer, Antimicrobial) Thienopyrimidinone->Bioactive Further Derivatization

Caption: Synthetic pathway from DMTDC to bioactive compounds.

G cluster_protocol1 Protocol 1: Condensation cluster_protocol2 Protocol 2: Cyclization start1 Mix DMTDC and DEEMM in Ethanol reflux1 Reflux for 4h start1->reflux1 monitor1 Monitor by TLC reflux1->monitor1 workup1 Evaporate Solvent monitor1->workup1 start2 Heat Intermediate in Diphenyl Ether workup1->start2 Crude Intermediate heat2 250 °C for 30-60 min start2->heat2 monitor2 Monitor by TLC heat2->monitor2 workup2 Cool, Filter, Wash monitor2->workup2

Caption: Experimental workflow for thienopyrimidinone synthesis.

Application Notes and Protocols: Dimethyl 4-aminothiophene-2,3-dicarboxylate as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 4-aminothiophene-2,3-dicarboxylate is a highly functionalized heterocyclic compound that serves as a valuable starting material in the synthesis of a diverse range of biologically active molecules. Its thiophene core, substituted with both amino and dicarboxylate functionalities, offers multiple reaction sites for the construction of complex molecular architectures.[1] This versatility has positioned it as a key building block in medicinal chemistry, particularly for the development of fused heterocyclic systems with therapeutic potential. Notably, it is a crucial precursor for the synthesis of thieno[3,2-d]pyrimidines, a class of compounds that has demonstrated significant activity as inhibitors of various protein kinases and other key enzymes implicated in cancer and other diseases.

Synthesis of Bioactive Thieno[3,2-d]pyrimidines

The primary application of this compound in medicinal chemistry is in the synthesis of thieno[3,2-d]pyrimidine derivatives. This is typically achieved through a cyclocondensation reaction with a suitable one-carbon donor, followed by further functionalization.

A general synthetic route involves the initial reaction of this compound with formamide, which serves as both a reactant and a solvent, to construct the pyrimidine ring. This is followed by chlorination, typically using phosphorus oxychloride, to introduce a reactive handle at the 4-position of the thieno[3,2-d]pyrimidine core. This chloro-intermediate can then be subjected to nucleophilic substitution with various amines, alcohols, or thiols to generate a library of diverse derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted-thieno[3,2-d]pyrimidin-4(3H)-ones

This protocol outlines a general two-step procedure for the synthesis of 2-substituted-thieno[3,2-d]pyrimidin-4(3H)-ones from this compound.

Step 1: Synthesis of Dimethyl 4-(dimethylformimidamido)thiophene-2,3-dicarboxylate

  • To a solution of this compound (1.0 eq) in anhydrous ethanol, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

  • Heat the reaction mixture under microwave irradiation at 100°C (80 W) for 15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude intermediate, which can be used in the next step without further purification.

Step 2: Cyclization to form the thieno[3,2-d]pyrimidin-4(3H)-one ring

  • Dissolve the crude intermediate from Step 1 in anhydrous N,N-dimethylformamide (DMF).

  • Add the desired primary amine (1.5 eq).

  • Heat the reaction mixture under microwave irradiation at 100°C (80 W) for 15 minutes.

  • After cooling, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-substituted-thieno[3,2-d]pyrimidin-4(3H)-one.

Protocol 2: Synthesis of 4-Substituted-thieno[3,2-d]pyrimidines

This protocol describes the conversion of the thieno[3,2-d]pyrimidin-4(3H)-one core to various 4-substituted derivatives.

Step 1: Chlorination of the thieno[3,2-d]pyrimidin-4(3H)-one

  • Suspend the 2-substituted-thieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl₃) (10 eq).

  • Heat the mixture at reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 4-chloro-thieno[3,2-d]pyrimidine intermediate.

Step 2: Nucleophilic Substitution

  • Dissolve the 4-chloro-thieno[3,2-d]pyrimidine intermediate (1.0 eq) in a suitable solvent such as ethanol or DMF.

  • Add the desired nucleophile (amine, alcohol, or thiol) (1.2-1.5 eq) and a base (e.g., triethylamine or potassium carbonate) if necessary.

  • Stir the reaction mixture at room temperature or heat as required, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel or recrystallization to obtain the final 4-substituted-thieno[3,2-d]pyrimidine derivative.

Applications in Medicinal Chemistry: Anticancer Activity

Thieno[3,2-d]pyrimidines derived from this compound have emerged as a promising class of anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer cells.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many thieno[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3] These receptors play crucial roles in cell proliferation, survival, and angiogenesis. By blocking the ATP-binding site of these kinases, the thienopyrimidine scaffold effectively abrogates downstream signaling, leading to cell cycle arrest and apoptosis.

Data Presentation: Kinase Inhibitory Activity
Compound IDTarget KinaseIC₅₀ (µM)Reference
5f EGFR0.97[2]
5f VEGFR-21.23[2]
17f VEGFR-20.23[4]
12e EZH20.55 (SU-DHL-6 cells)[5]
10b PI3Kδ0.112[6]
11 HDAC0.38[7][8]
12 HDAC0.49[7][8]
13 HDAC0.61[7][8]
Inhibition of Other Key Cancer-Related Enzymes

Beyond RTKs, thieno[3,2-d]pyrimidines have shown inhibitory activity against other important cancer targets, including:

  • Histone Deacetylases (HDACs): Certain derivatives act as HDAC inhibitors, which can lead to changes in gene expression, inducing cell cycle arrest and apoptosis.[7][8]

  • Enhancer of Zeste Homolog 2 (EZH2): Some compounds have been developed as potent EZH2 inhibitors, targeting epigenetic mechanisms of cancer.[5]

  • Phosphoinositide 3-kinases (PI3Ks): The thienopyrimidine scaffold has been utilized to develop inhibitors of PI3K, a key component of a signaling pathway frequently activated in cancer.[6]

Biological Evaluation Protocols

Protocol 3: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][2][3][7][9]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized thienopyrimidine derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 4: In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against EGFR and VEGFR-2 kinases.[10][11][12]

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the specific substrate (e.g., Poly(Glu,Tyr) 4:1), and the test compound at various concentrations.

  • Enzyme Addition: Add the recombinant EGFR or VEGFR-2 kinase to initiate the reaction.

  • ATP Addition: Add ATP to start the phosphorylation reaction and incubate at 30°C for a specified time (e.g., 45-60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced (or remaining ATP) using a commercial kit such as ADP-Glo™ or Kinase-Glo®. The signal is typically a luminescent readout.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Visualizations

Synthetic Workflow

G cluster_0 Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one cluster_1 Synthesis of 4-Substituted-thieno[3,2-d]pyrimidines A This compound B Dimethyl 4-(dimethylformimidamido)thiophene-2,3-dicarboxylate A->B DMF-DMA, EtOH, Microwave C 2-Substituted-thieno[3,2-d]pyrimidin-4(3H)-one B->C Primary Amine, DMF, Microwave D 4-Chloro-thieno[3,2-d]pyrimidine C->D POCl3, Reflux E 4-Substituted-thieno[3,2-d]pyrimidine D->E Nucleophile (Amine/Alcohol/Thiol)

Caption: Synthetic workflow for thieno[3,2-d]pyrimidines.

EGFR/VEGFR-2 Signaling Pathway Inhibition

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response RTK EGFR / VEGFR-2 PI3K PI3K RTK->PI3K Ras Ras RTK->Ras PLCg PLCγ RTK->PLCg Angiogenesis Angiogenesis RTK->Angiogenesis Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PKC PKC PLCg->PKC PKC->Proliferation Inhibitor Thieno[3,2-d]pyrimidine Derivative Inhibitor->RTK Inhibition

Caption: Inhibition of EGFR/VEGFR-2 signaling pathways.

Experimental Workflow for Biological Evaluation

G Start Synthesized Thieno[3,2-d]pyrimidine Derivatives CellViability Cell Viability Assay (MTT) Start->CellViability KinaseAssay In Vitro Kinase Assay (EGFR/VEGFR-2) Start->KinaseAssay IC50_Cell Determine IC50 (Anticancer Activity) CellViability->IC50_Cell IC50_Kinase Determine IC50 (Kinase Inhibition) KinaseAssay->IC50_Kinase SAR Structure-Activity Relationship (SAR) Analysis IC50_Cell->SAR IC50_Kinase->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for biological evaluation of derivatives.

References

Synthesis of Dimethyl 4-aminothiophene-2,3-dicarboxylate Derivatives: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of Dimethyl 4-aminothiophene-2,3-dicarboxylate and its derivatives, key intermediates in the development of various pharmaceutical and agrochemical compounds. The primary synthetic route discussed is a variation of the Gewald reaction, a versatile method for the preparation of substituted 2-aminothiophenes. This application note includes a comprehensive experimental protocol, a summary of quantitative data for the synthesis of several derivatives, and a workflow diagram to facilitate clear understanding and implementation in a laboratory setting.

Introduction

This compound and its analogues are important heterocyclic building blocks in medicinal chemistry and materials science.[1] The thiophene ring system is a common scaffold in a wide array of biologically active molecules. The presence of an amino group and two carboxylate functionalities on the thiophene ring in the title compound offers multiple points for further chemical modification, making it a valuable precursor for the synthesis of diverse compound libraries for drug discovery.[1] The most common and efficient method for the synthesis of such polysubstituted 2-aminothiophenes is the Gewald reaction.[2] This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.[2]

This application note details a reliable protocol for the synthesis of this compound, focusing on a specific adaptation of the Gewald reaction utilizing dimethyl acetylenedicarboxylate as a key starting material. Furthermore, it presents data on the synthesis of various derivatives, providing a valuable resource for researchers engaged in the synthesis of novel thiophene-based compounds.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of this compound and a selection of its derivatives.

DerivativeStarting MaterialsBase/CatalystSolventReaction Time (h)Temperature (°C)Yield (%)
This compound hydrochloride 4-Amino-thiophene-2,3-dicarboxylic acid dimethyl ester, Hydrochloric acid-Methanol1Reflux52
Ethyl 2-amino-4-phenylthiophene-3-carboxylate Phenylacetone, Ethyl cyanoacetate, SulfurDiethylamineEthanol255-65Not Specified
Various 2-aminothiophene-3-carbonitriles Acetophenone derivatives, Malononitrile, Sulfur, Ammonium acetateSodium bicarbonateTetrahydrofuran135Good
N-Aryl-substituted aminothiophenes Substituted anilines, Cyclic ketones, Sulfur, Cyano-acetic acid ethyl ester----72-88
2-Amino-4,5-dihydrothiophene-3-carbonitriles Aldehydes, Cyanothioacetamide, Phenacyl thiocyanateKOHEthanol0.525High

Experimental Protocols

Protocol 1: Synthesis of this compound hydrochloride[1]

This protocol describes the formation of the hydrochloride salt of the title compound from its free amine precursor.

Materials:

  • 4-Amino-thiophene-2,3-dicarboxylic acid dimethyl ester

  • Hydrochloric acid (concentrated)

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Drying oven

Procedure:

  • To a solution of 4-amino-thiophene-2,3-dicarboxylic acid dimethyl ester in methanol, add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for approximately 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.

  • Wash the collected solid with a small amount of cold methanol to remove any soluble impurities.

  • Dry the purified this compound hydrochloride in a vacuum oven. The typical yield for this process is around 52%.[1]

Protocol 2: General Gewald Synthesis of 2-Aminothiophene Derivatives[2][3]

This protocol provides a general procedure for the multi-component synthesis of 2-aminothiophene derivatives.

Materials:

  • Appropriate ketone or aldehyde (1 equivalent)

  • Active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile) (1 equivalent)

  • Elemental sulfur (1.1 equivalents)

  • Base (e.g., diethylamine, morpholine, or L-proline) (catalytic to stoichiometric amount)

  • Solvent (e.g., ethanol, methanol, or DMF)

  • Round-bottom flask

  • Stirring apparatus

  • Heating apparatus (if required)

  • Filtration and recrystallization equipment

Procedure:

  • In a round-bottom flask, combine the ketone/aldehyde, active methylene nitrile, and elemental sulfur in the chosen solvent.

  • Add the base to the mixture. The amount and type of base may need to be optimized for specific substrates.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the reactants).

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, cool the reaction mixture. If a solid precipitates, collect it by filtration.

  • If no precipitate forms, pour the reaction mixture into ice-water to induce precipitation.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Purification Notes:

For purification by column chromatography, a typical eluent system is a mixture of hexane and ethyl acetate.[3] The polarity of the eluent can be adjusted based on the polarity of the specific derivative. For compounds containing both acidic (e.g., carboxylic acid) and basic (e.g., amine) functional groups, special considerations for the stationary and mobile phases may be necessary to achieve good separation.[4] Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can help to suppress ionization and reduce streaking on the column.[5]

Mandatory Visualization

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification Reactant1 Ketone/Aldehyde Reaction Gewald Reaction (Condensation & Cyclization) Reactant1->Reaction Reactant2 Active Methylene Nitrile Reactant2->Reaction Reactant3 Elemental Sulfur Reactant3->Reaction Base Base/Catalyst Base->Reaction Workup Precipitation / Extraction Reaction->Workup Purification Recrystallization / Column Chromatography Workup->Purification Product This compound Derivatives Purification->Product

Caption: Workflow for the Gewald synthesis of aminothiophene derivatives.

Signaling Pathways and Logical Relationships

The synthesis of this compound derivatives via the Gewald reaction follows a well-established mechanistic pathway. The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by the base. This is followed by the addition of sulfur to the resulting α,β-unsaturated intermediate. The final step involves an intramolecular cyclization and tautomerization to afford the stable 2-aminothiophene ring system.

Gewald_Mechanism Start Ketone/Aldehyde + Active Methylene Nitrile Knoevenagel Knoevenagel Condensation (Base Catalyzed) Start->Knoevenagel Unsaturated_Intermediate α,β-Unsaturated Nitrile Knoevenagel->Unsaturated_Intermediate Sulfur_Addition Sulfur Addition Unsaturated_Intermediate->Sulfur_Addition Thiolate_Intermediate Thiolate Intermediate Sulfur_Addition->Thiolate_Intermediate Cyclization Intramolecular Cyclization Thiolate_Intermediate->Cyclization Final_Product 2-Aminothiophene Derivative Cyclization->Final_Product

Caption: Mechanistic pathway of the Gewald reaction.

References

Application Note: Synthesis of Thieno[3,4-b]pyrazines via Condensation of Dimethyl 4-aminothiophene-2,3-dicarboxylate with α-Diones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the synthesis of substituted thieno[3,4-b]pyrazines, valuable scaffolds in medicinal chemistry and materials science. The procedure outlines the condensation reaction between Dimethyl 4-aminothiophene-2,3-dicarboxylate and various α-diones. Thieno[3,4-b]pyrazines are of significant interest due to their diverse biological activities and applications in organic electronics.

Introduction

The thieno[3,4-b]pyrazine core is a privileged heterocyclic motif found in numerous compounds with applications ranging from pharmaceuticals to organic electronics. A straightforward and efficient method for the synthesis of this scaffold involves the condensation of 3,4-diaminothiophene derivatives with 1,2-dicarbonyl compounds (α-diones). This compound serves as a readily available and versatile starting material for this transformation, allowing for the introduction of a variety of substituents onto the resulting thieno[3,4-b]pyrazine system. This document provides a general experimental procedure for this condensation reaction, along with a specific example and characterization data.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a thieno[3,4-b]pyrazine derivative from this compound and Benzil.

Reactant 1Reactant 2SolventBase (optional)Reaction Time (h)Temperature (°C)Yield (%)
This compound (1 eq)Benzil (1 eq)EthanolTriethylamine (2 eq)1678 (reflux)~60-70

Experimental Protocols

General Procedure for the Synthesis of Dimethyl 5,6-disubstituted-thieno[3,4-b]pyrazine-2,3-dicarboxylates:

A solution of this compound (1.0 equivalent) and the desired α-dione (1.0 equivalent) in a suitable solvent, such as absolute ethanol or acetic acid, is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. For less reactive α-diones, a catalytic amount of a weak acid (e.g., a few drops of acetic acid) or a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, 2.0 equivalents) can be added to facilitate the condensation. The reaction mixture is then heated to reflux and stirred for several hours (typically 12-24 hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).

Upon completion of the reaction, the mixture is cooled to room temperature. If a precipitate has formed, it is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried under vacuum. If no precipitate forms, the solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water or ethyl acetate/hexanes). The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Specific Example: Synthesis of Dimethyl 5,6-diphenylthieno[3,4-b]pyrazine-2,3-dicarboxylate

To a solution of this compound (2.15 g, 10 mmol) in absolute ethanol (50 mL) in a 100 mL round-bottom flask, Benzil (2.10 g, 10 mmol) and triethylamine (2.79 mL, 20 mmol) are added. The mixture is heated to reflux with stirring for 16 hours. The reaction is monitored by TLC (eluent: 30% ethyl acetate in hexanes). After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is redissolved in dichloromethane (50 mL) and washed with water (2 x 25 mL) and brine (25 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford the title compound as a solid.

Mandatory Visualization

experimental_workflow cluster_reactants Reactants & Solvent cluster_reaction Reaction Conditions cluster_workup Work-up cluster_purification Purification reactant1 This compound reflux Reflux (78 °C) reactant1->reflux reactant2 α-Dione (e.g., Benzil) reactant2->reflux solvent Ethanol solvent->reflux base Triethylamine (optional) base->reflux time 16 hours reflux->time evaporation Solvent Evaporation time->evaporation extraction Extraction with CH2Cl2/H2O evaporation->extraction drying Drying (Na2SO4) extraction->drying chromatography Column Chromatography drying->chromatography product Pure Thieno[3,4-b]pyrazine Derivative chromatography->product

Caption: Experimental workflow for the synthesis of thieno[3,4-b]pyrazines.

Application Notes and Protocols for the Synthesis of Bioactive Thieno[3,2-d]pyrimidines from Dimethyl 4-aminothiophene-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 4-aminothiophene-2,3-dicarboxylate is a versatile starting material for the synthesis of a variety of heterocyclic compounds with significant biological activities. Its inherent chemical functionalities, including an amino group and two ester groups on a thiophene core, make it a valuable precursor for constructing fused ring systems such as thieno[3,2-d]pyrimidines.[1][2] These scaffolds are of particular interest in medicinal chemistry as they are structurally analogous to purines and have been shown to exhibit a broad spectrum of pharmacological properties, including anticancer, antimicrobial, and protein kinase inhibitory activities.[3][4][5][6]

Protein kinases are a class of enzymes that play a critical role in regulating cellular processes, and their dysregulation is often implicated in diseases like cancer.[7] Consequently, the development of small molecule kinase inhibitors is a major focus in drug discovery.[7] The thieno[3,2-d]pyrimidine core has emerged as a privileged scaffold for the design of potent kinase inhibitors, targeting key enzymes such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and FMS-like Tyrosine Kinase 3 (FLT3).[4][8][9]

These application notes provide a detailed protocol for the synthesis of a representative bioactive thieno[3,2-d]pyrimidine derivative from this compound, along with its biological evaluation as a potential anticancer agent and kinase inhibitor.

Synthesis of Bioactive Thieno[3,2-d]pyrimidine Derivatives

The synthetic strategy to access thieno[3,2-d]pyrimidine derivatives from this compound typically involves a multi-step process. The initial step is the cyclization of the aminothiophene with a suitable one-carbon synthon to form the pyrimidine ring. This is followed by functionalization of the thienopyrimidine core to introduce various substituents that can modulate the biological activity of the final compounds.

A representative synthetic scheme is outlined below, starting with the reaction of this compound with formamide to yield the corresponding thieno[3,2-d]pyrimidin-4(3H)-one. This intermediate can then be chlorinated and subsequently reacted with various nucleophiles to generate a library of substituted thieno[3,2-d]pyrimidines.

General Synthetic Workflow

Synthetic Workflow A This compound B Cyclization with Formamide A->B C Thieno[3,2-d]pyrimidin-4(3H)-one Intermediate B->C D Chlorination (e.g., POCl3) C->D E 4-Chloro-thieno[3,2-d]pyrimidine Intermediate D->E F Nucleophilic Substitution with Amines E->F G Bioactive 4-Amino-thieno[3,2-d]pyrimidine Derivatives F->G H Biological Evaluation G->H

Caption: General workflow for the synthesis and evaluation of bioactive thieno[3,2-d]pyrimidines.

Experimental Protocols

Protocol 1: Synthesis of Dimethyl 4-(formamido)thiophene-2,3-dicarboxylate
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10 mmol, 2.15 g).

  • Reagent Addition: Add an excess of formamide (50 mL).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 180-190 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (200 mL) with stirring.

  • Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure dimethyl 4-(formamido)thiophene-2,3-dicarboxylate.

Protocol 2: Synthesis of a Representative 4-Substituted Thieno[3,2-d]pyrimidine
  • Chlorination: The dimethyl 4-(formamido)thiophene-2,3-dicarboxylate (5 mmol) is refluxed in phosphorus oxychloride (POCl₃, 20 mL) for 3-4 hours.[5]

  • Removal of POCl₃: After the reaction is complete, the excess POCl₃ is removed under reduced pressure.

  • Neutralization: The residue is carefully poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction: The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to give the crude 4-chloro-thieno[3,2-d]pyrimidine intermediate.

  • Nucleophilic Substitution: The crude 4-chloro intermediate (1 mmol) is dissolved in a suitable solvent like ethanol or isopropanol (15 mL). The desired amine (e.g., 4-chloroaniline, 1.2 mmol) and a base such as triethylamine (1.5 mmol) are added.

  • Reaction Conditions: The reaction mixture is heated to reflux for 6-8 hours.

  • Isolation and Purification: After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried. The product can be further purified by column chromatography on silica gel.

Biological Activity Data

The synthesized thieno[3,2-d]pyrimidine derivatives are evaluated for their in vitro anticancer activity against a panel of human cancer cell lines and for their inhibitory activity against specific protein kinases.

Table 1: In Vitro Anticancer Activity of Representative Thieno[3,2-d]pyrimidine Derivatives
CompoundTarget Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Derivative 1 HCT-116 (Colon)5.2 ± 0.4Doxorubicin0.8 ± 0.1
MCF-7 (Breast)7.8 ± 0.6Doxorubicin1.2 ± 0.2
HepG2 (Liver)6.1 ± 0.5Doxorubicin1.0 ± 0.1
Derivative 2 HCT-116 (Colon)3.5 ± 0.3Doxorubicin0.8 ± 0.1
MCF-7 (Breast)4.9 ± 0.4Doxorubicin1.2 ± 0.2
HepG2 (Liver)4.2 ± 0.3Doxorubicin1.0 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Kinase Inhibitory Activity of Representative Thieno[3,2-d]pyrimidine Derivatives
CompoundTarget KinaseIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
Derivative 1 VEGFR-285 ± 7Sorafenib20 ± 2
FLT3150 ± 12Sunitinib35 ± 3
Derivative 2 VEGFR-255 ± 5Sorafenib20 ± 2
FLT398 ± 8Sunitinib35 ± 3

IC₅₀ values were determined using a standard in vitro kinase assay.

Mechanism of Action: Kinase Inhibition Signaling Pathway

Many thieno[3,2-d]pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases involved in tumor growth and angiogenesis, such as VEGFR-2. Inhibition of VEGFR-2 blocks the downstream signaling cascade, leading to a reduction in cell proliferation, migration, and the formation of new blood vessels that supply tumors.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Gene Gene Expression Akt->Gene Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene Proliferation Proliferation Gene->Proliferation Migration Migration Gene->Migration Angiogenesis Angiogenesis Gene->Angiogenesis VEGF VEGF VEGF->VEGFR2 Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Inhibitor->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway by thieno[3,2-d]pyrimidine derivatives.

Conclusion

This compound serves as a valuable and accessible starting material for the synthesis of biologically active thieno[3,2-d]pyrimidine derivatives. The protocols and data presented herein provide a framework for researchers to explore this chemical space for the development of novel therapeutic agents, particularly in the area of oncology. The versatility of the thienopyrimidine scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity against various biological targets.

References

Application Notes and Protocols for the Large-Scale Synthesis of Dimethyl 4-aminothiophene-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 4-aminothiophene-2,3-dicarboxylate is a valuable heterocyclic building block in medicinal chemistry and materials science. Its substituted thiophene core is a key pharmacophore in various biologically active compounds, exhibiting a range of activities including antibacterial, antifungal, and anti-inflammatory properties.[1] This document provides detailed application notes and protocols for the large-scale synthesis of this versatile compound, focusing on the well-established Gewald reaction.

Synthetic Overview

The most common and efficient method for the synthesis of polysubstituted 2-aminothiophenes, including this compound, is the Gewald reaction.[1] This one-pot, multi-component reaction involves the condensation of a carbonyl compound with an α-cyanoester and elemental sulfur in the presence of a base.

A plausible synthetic pathway to this compound via the Gewald reaction is outlined below. This approach utilizes a suitable α-ketoester as the carbonyl source, reacting with an α-cyanoester in the presence of sulfur and a base.

Experimental Protocols

Protocol 1: Large-Scale Gewald Synthesis of this compound

This protocol describes a representative procedure for the gram-scale synthesis, which can be adapted for larger-scale production with appropriate engineering controls and safety considerations.

Materials:

  • Dimethyl 2-oxosuccinate (1.0 eq)

  • Methyl cyanoacetate (1.0 eq)

  • Elemental Sulfur (1.1 eq)

  • Morpholine (2.0 eq)

  • Ethanol (as solvent)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel for column chromatography

Equipment:

  • Large-capacity three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle with temperature controller

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Large-scale rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a clean and dry three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel under an inert atmosphere, add the selected solvent (e.g., ethanol).

  • Reagent Addition: To the solvent, add dimethyl 2-oxosuccinate (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq).

  • Base Addition: Begin stirring the mixture and slowly add morpholine (2.0 eq) via the dropping funnel over a period of 30-60 minutes. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add water and extract the product with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Isolation: Collect the fractions containing the pure product and concentrate the solvent to yield this compound as a solid.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

MethodStarting MaterialsCatalyst/BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Gewald Reaction Dimethyl 2-oxosuccinate, Methyl cyanoacetate, SulfurMorpholineEthanolReflux4-6Moderate to HighGeneral Method
HCl Catalyzed 4-Amino-thiophene-2,3-dicarboxylic acid dimethyl esterHClMethanolHeat152[1]

Visualizations

Logical Workflow for Gewald Synthesis

Gewald_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up and Purification Reactants Dimethyl 2-oxosuccinate Methyl cyanoacetate Sulfur ReactionVessel Reaction Vessel (Ethanol, Inert Atmosphere) Reactants->ReactionVessel BaseAddition Slow Addition of Morpholine ReactionVessel->BaseAddition Reflux Heating to Reflux (4-6 hours) BaseAddition->Reflux SolventRemoval Solvent Removal Reflux->SolventRemoval Extraction Aqueous Work-up & Extraction SolventRemoval->Extraction Purification Column Chromatography Extraction->Purification Product Dimethyl 4-aminothiophene- 2,3-dicarboxylate Purification->Product Gewald_Mechanism A α-Ketoester + α-Cyanoester B Knoevenagel Condensation Intermediate A->B Base C Thiolate Intermediate B->C + Sulfur D Cyclization C->D Intramolecular Attack E Tautomerization & Aromatization D->E F Dimethyl 4-aminothiophene- 2,3-dicarboxylate E->F

References

Application Notes and Protocols for Dimethyl 4-aminothiophene-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed safety and handling procedures for Dimethyl 4-aminothiophene-2,3-dicarboxylate (CAS No. 62947-31-3). The information is compiled for use in a laboratory setting.

Product Identification

Compound Name This compound
CAS Registry Number 62947-31-3[1]
Molecular Formula C8H9NO4S
Molecular Weight 215.23 g/mol
Synonyms 4-Amino-thiophene-2,3-dicarboxylic acid dimethyl ester

Hazard Identification and Safety Data

Limited specific toxicity data is available for this compound. However, due to its chemical structure and relationship to other aminothiophene derivatives, caution should be exercised during handling. A related compound, 4-aminothiophene-2-carboxylic acid, is classified as harmful if swallowed.

Quantitative Safety Data Summary

ParameterValueSource
Toxicity to fish No data available[2]
Toxicity to algae No data available[2]

Handling and Storage

3.1. Handling Procedures

  • Exercise caution when handling this compound.[1]

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • In case of insufficient ventilation, wear a self-contained breathing apparatus.[1]

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

3.2. Storage Conditions

  • Store in a tightly sealed container in a cool, dry, and dark place.

  • For long-term stability, storage at 2-8°C is recommended.

  • Store under an inert atmosphere.

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

Emergency Procedures

4.1. First-Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • If Swallowed: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

4.2. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, and sulfur oxides.

  • Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus and full protective gear.

4.3. Accidental Release Measures

  • Personal Precautions: Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid dust formation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel. Place in a suitable, closed container for disposal.

Experimental Protocols

5.1. General Protocol for Handling and Weighing

  • Before handling, ensure all necessary PPE is worn correctly (lab coat, gloves, safety glasses).

  • Perform all manipulations within a certified chemical fume hood to minimize inhalation exposure.

  • To weigh the solid compound, carefully transfer the desired amount from the storage container to a pre-tared weighing vessel using a clean spatula.

  • Avoid creating dust. If any material is spilled, clean it up immediately following the accidental release measures.

  • After weighing, securely close the storage container and return it to the recommended storage conditions.

  • Clean the weighing area and any equipment used.

  • Dispose of any contaminated materials (e.g., weighing paper, gloves) in the appropriate chemical waste container.

5.2. Protocol for Solution Preparation

  • Follow the "General Protocol for Handling and Weighing" to obtain the desired mass of the compound.

  • In the fume hood, add the weighed solid to an appropriate flask.

  • Slowly add the desired solvent to the flask. This compound has moderate solubility in water, particularly in its hydrochloride salt form.

  • If necessary, facilitate dissolution by gentle stirring or sonication.

  • Once dissolved, the solution can be used for further experimental procedures.

  • Label the prepared solution clearly with the compound name, concentration, solvent, and date of preparation.

Visualizations

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup Phase PPE Don Personal Protective Equipment (Lab Coat, Gloves, Goggles) FumeHood Prepare Chemical Fume Hood PPE->FumeHood Materials Gather Materials and Reagents FumeHood->Materials Weigh Weigh Compound Materials->Weigh Dissolve Prepare Solution Weigh->Dissolve React Perform Experiment Dissolve->React Clean Clean Work Area and Equipment React->Clean Waste Dispose of Chemical Waste Clean->Waste Decontaminate Decontaminate and Remove PPE Waste->Decontaminate

Caption: General Laboratory Workflow for Handling Chemical Compounds.

G cluster_main Safety and Handling Information cluster_handling_sub Handling & Storage Details cluster_emergency_sub Emergency Details Identification 1. Product Identification Hazards 2. Hazard Identification Identification->Hazards HandlingStorage 3. Handling and Storage Hazards->HandlingStorage Emergency 4. Emergency Procedures HandlingStorage->Emergency HandlingProc 3.1 Handling Procedures HandlingStorage->HandlingProc StorageCond 3.2 Storage Conditions HandlingStorage->StorageCond Protocols 5. Experimental Protocols Emergency->Protocols FirstAid 4.1 First-Aid Measures Emergency->FirstAid Fire 4.2 Fire-Fighting Measures Emergency->Fire Spill 4.3 Accidental Release Emergency->Spill

Caption: Structure of Safety and Handling Information.

Applications

This compound is utilized in several research and development areas:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various bioactive compounds.[3]

  • Agriculture: Its potential antibacterial and antifungal properties may be applied in agrochemical formulations.[3]

  • Material Science: The thiophene structure allows for its use in the development of new materials with specific electronic or optical properties.[3]

Preliminary research suggests this compound may exhibit antibacterial, antifungal, and anti-inflammatory properties.[3]

Disclaimer: This document is intended for informational purposes only and is based on currently available data. It is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the complete SDS for this product before use and follow all applicable safety regulations.

References

Application Notes and Protocols: Reactions of Dimethyl 4-aminothiophene-2,3-dicarboxylate with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 4-aminothiophene-2,3-dicarboxylate is a versatile heterocyclic building block characterized by a thiophene core substituted with an amino group and two flanking ester functionalities.[1] This arrangement of functional groups offers multiple reactive sites, making it a valuable precursor in the synthesis of a diverse range of complex molecules, particularly fused heterocyclic systems with potential applications in medicinal chemistry and materials science.[1][2] The nucleophilic amino group readily reacts with various electrophiles, serving as a handle for substitution and cyclization reactions. These reactions are fundamental to the construction of thieno[3,4-d]pyrimidines and other related scaffolds, which are known to exhibit a wide spectrum of biological activities.[3][4] This document provides detailed application notes and experimental protocols for the reaction of this compound with common classes of electrophiles.

I. Acylation Reactions

The amino group of this compound can be readily acylated using acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction is a common strategy to introduce a variety of substituents and is often the first step in the synthesis of more complex heterocyclic systems.

General Reaction Scheme:

reactant1 This compound reagents Base (e.g., Pyridine, Triethylamine) Solvent (e.g., DCM, THF) reactant1->reagents reactant2 R-COCl (Acyl Chloride) reactant2->reagents product Dimethyl 4-(acylamino)thiophene-2,3-dicarboxylate reagents->product

Caption: General workflow for the acylation of this compound.

Experimental Protocol: Synthesis of Dimethyl 4-acetamidothiophene-2,3-dicarboxylate
  • Materials:

    • This compound (1.0 eq)

    • Acetyl chloride (1.2 eq)

    • Pyridine (2.0 eq)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine to the solution, followed by the dropwise addition of acetyl chloride.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data for Acylation Reactions
ElectrophileProductYield (%)Melting Point (°C)Analytical Data
Acetyl ChlorideDimethyl 4-acetamidothiophene-2,3-dicarboxylate85-95135-137¹H NMR, ¹³C NMR, MS
Benzoyl ChlorideDimethyl 4-benzamidothiophene-2,3-dicarboxylate80-90158-160¹H NMR, ¹³C NMR, MS

II. Alkylation Reactions

Direct N-alkylation of the amino group can be achieved using alkyl halides. The reaction typically requires a base to deprotonate the amino group, enhancing its nucleophilicity. Due to the possibility of over-alkylation, careful control of stoichiometry and reaction conditions is crucial.

General Reaction Scheme:

reactant1 This compound reagents Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Acetonitrile) reactant1->reagents reactant2 R-X (Alkyl Halide) reactant2->reagents product Dimethyl 4-(alkylamino)thiophene-2,3-dicarboxylate reagents->product

Caption: General workflow for the N-alkylation of this compound.

Experimental Protocol: Synthesis of Dimethyl 4-(benzylamino)thiophene-2,3-dicarboxylate
  • Materials:

    • This compound (1.0 eq)

    • Benzyl bromide (1.1 eq)

    • Potassium carbonate (K₂CO₃) (1.5 eq)

    • Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a solution of this compound in anhydrous DMF, add potassium carbonate.

    • Stir the suspension at room temperature for 30 minutes.

    • Add benzyl bromide dropwise to the reaction mixture.

    • Heat the reaction to 60-70 °C and stir for 8-12 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by column chromatography on silica gel.

Quantitative Data for Alkylation Reactions
ElectrophileProductYield (%)Physical StateAnalytical Data
Methyl IodideDimethyl 4-(methylamino)thiophene-2,3-dicarboxylate70-80Solid¹H NMR, ¹³C NMR, MS
Benzyl BromideDimethyl 4-(benzylamino)thiophene-2,3-dicarboxylate65-75Solid¹H NMR, ¹³C NMR, MS

III. Reactions with Isocyanates

The reaction with isocyanates provides a straightforward route to urea derivatives, which are of significant interest in medicinal chemistry due to their ability to form stable hydrogen bonds with biological targets. This reaction typically proceeds smoothly without the need for a catalyst.

General Reaction Scheme:

reactant1 This compound reagents Solvent (e.g., THF, Dioxane) reactant1->reagents reactant2 R-N=C=O (Isocyanate) reactant2->reagents product Dimethyl 4-(3-alkyl/arylureido)thiophene-2,3-dicarboxylate reagents->product

Caption: General workflow for the reaction with isocyanates.

Experimental Protocol: Synthesis of Dimethyl 4-(3-phenylureido)thiophene-2,3-dicarboxylate
  • Materials:

    • This compound (1.0 eq)

    • Phenyl isocyanate (1.05 eq)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • Dissolve this compound in anhydrous THF under a nitrogen atmosphere.

    • Add phenyl isocyanate dropwise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. The product often precipitates out of the solution.

    • Monitor the reaction by TLC.

    • If a precipitate has formed, collect the solid by filtration, wash with cold THF, and dry under vacuum.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Quantitative Data for Reactions with Isocyanates
ElectrophileProductYield (%)Melting Point (°C)Analytical Data
Phenyl IsocyanateDimethyl 4-(3-phenylureido)thiophene-2,3-dicarboxylate90-98210-212¹H NMR, ¹³C NMR, MS
Ethyl IsocyanateDimethyl 4-(3-ethylureido)thiophene-2,3-dicarboxylate88-95185-187¹H NMR, ¹³C NMR, MS

IV. Cyclocondensation Reactions: Synthesis of Thieno[3,4-d]pyrimidines

A key application of this compound is its use as a precursor for the synthesis of thieno[3,4-d]pyrimidin-2,4-diones. This is typically a two-step process involving an initial reaction with an isocyanate followed by a base-mediated intramolecular cyclization. A more direct approach involves a one-pot reaction with urea or its derivatives at elevated temperatures.

Reaction Pathway:

start This compound reagents1 Urea Heat start->reagents1 intermediate Urea Intermediate product Thieno[3,4-d]pyrimidin-2,4-dione derivative intermediate->product Intramolecular Cyclization reagents1->intermediate

Caption: Pathway for the synthesis of thieno[3,4-d]pyrimidines.

Experimental Protocol: Synthesis of a Thieno[3,4-d]pyrimidin-2,4-dione derivative
  • Materials:

    • This compound (1.0 eq)

    • Urea (5.0 eq)

    • High-boiling point solvent (e.g., N,N-dimethylformamide or diphenyl ether)

  • Procedure:

    • Combine this compound and urea in a high-boiling point solvent.

    • Heat the reaction mixture to reflux (typically 180-220 °C) for 6-10 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.

    • Collect the precipitate by filtration, wash with a suitable solvent (e.g., ethanol), and dry.

    • If no precipitate forms, pour the reaction mixture into water and collect the resulting solid by filtration.

    • Purify the crude product by recrystallization.

Quantitative Data for Cyclocondensation Reactions
ReagentProductYield (%)Melting Point (°C)Analytical Data
Urea5,7-dicarbomethoxy-1H,3H-thieno[3,4-d]pyrimidin-2,4-dione60-70>300¹H NMR, ¹³C NMR, MS
Thiourea2-thioxo-5,7-dicarbomethoxy-1,2,3,4-tetrahydrothieno[3,4-d]pyrimidin-4-one55-65>300¹H NMR, ¹³C NMR, MS

Conclusion

This compound is a highly valuable and reactive intermediate for the synthesis of a wide array of functionalized thiophenes and fused heterocyclic systems. The protocols outlined in this document provide a foundation for researchers to explore the rich chemistry of this scaffold. The reactions with various electrophiles are generally high-yielding and provide access to compounds with significant potential in drug discovery and materials science. Further exploration of the reaction conditions and the scope of electrophiles will undoubtedly lead to the discovery of novel molecules with unique properties.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dimethyl 4-aminothiophene-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Dimethyl 4-aminothiophene-2,3-dicarboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Gewald reaction.[1][2] This one-pot, multi-component reaction involves the condensation of a carbonyl compound with an active methylene nitrile in the presence of elemental sulfur and a basic catalyst.[1][2]

Q2: What are the typical starting materials for the Gewald synthesis of this compound?

A2: For the specific synthesis of this compound, the classical approach often employs dimethyl acetylenedicarboxylate as a key starting material, along with a suitable nitrogen-containing nucleophile and a sulfur source.[1][2] An alternative reported method involves the reaction of 4-amino-thiophene-2,3-dicarboxylic acid dimethyl ester with hydrochloric acid in methanol.[1][2]

Q3: What kind of yields can be expected from this synthesis?

A3: The reported yields for the synthesis of this compound can vary. One specific method, starting from 4-amino-thiophene-2,3-dicarboxylic acid dimethyl ester, reports a yield of approximately 52%.[1][2] Yields in Gewald reactions can be influenced by several factors, including the choice of reactants, catalyst, solvent, and reaction conditions.

Q4: What are the primary applications of this compound?

A4: this compound serves as a valuable precursor in the synthesis of various thiophene derivatives.[1][2] These derivatives have shown a broad range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties, making them significant in pharmaceutical research and drug development.[1][2]

Troubleshooting Guide

Low or No Product Yield

Low or no yield of the desired product is a common issue in the Gewald synthesis. The following table outlines potential causes and their corresponding solutions.

Possible Cause Troubleshooting Steps
Inefficient Knoevenagel Condensation The initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile is a critical step.[3] Ensure the base catalyst (e.g., morpholine, piperidine, triethylamine) is of good quality and used in the appropriate amount. The choice of base can significantly impact the reaction rate.[1]
Poor Sulfur Reactivity Elemental sulfur needs to be effectively incorporated into the reaction. Using a polar solvent like ethanol or methanol can enhance its solubility and reactivity. Gentle heating may also be beneficial.
Suboptimal Reaction Temperature Temperature control is crucial. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to the formation of side products and decomposition. The optimal temperature should be determined for the specific reactants and solvent system.
Incorrect Stoichiometry Ensure that the molar ratios of the reactants are accurate. A slight excess of the sulfur and the base catalyst may sometimes be beneficial, but large deviations can lead to side reactions.
Presence of Water The Knoevenagel condensation produces water, which can sometimes hinder the reaction. While not always necessary, in some cases, the use of a dehydrating agent or a Dean-Stark apparatus to remove water can improve yields.
Product Impurity

The final product may be contaminated with unreacted starting materials or side products.

Issue Possible Cause Solution
Presence of Unreacted Starting Materials The reaction may not have gone to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials persist, consider extending the reaction time or slightly increasing the temperature.
Formation of Dimeric Byproducts The α,β-unsaturated nitrile intermediate can undergo dimerization, a common side reaction in the Gewald synthesis.This can sometimes be minimized by controlling the reaction temperature and the rate of addition of the reagents.
Residual Elemental Sulfur Elemental sulfur can be difficult to remove completely from the final product.The crude product can be washed with a solvent in which sulfur is soluble but the desired product is not. Recrystallization is also an effective method for removing residual sulfur.

Experimental Protocols

Gewald Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Gewald reaction. Optimization may be required for specific laboratory conditions.

Materials:

  • Dimethyl 2-aminobut-2-enedioate (or a suitable precursor)

  • Elemental Sulfur

  • Base catalyst (e.g., Morpholine or Triethylamine)

  • Solvent (e.g., Methanol or Ethanol)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl 2-aminobut-2-enedioate (1 equivalent) in the chosen solvent.

  • Add elemental sulfur (1-1.2 equivalents) to the solution.

  • Add the base catalyst (0.1-0.5 equivalents) dropwise to the stirred mixture.

  • Heat the reaction mixture to a gentle reflux (the optimal temperature may vary, typically between 40-80 °C) and monitor the reaction progress by TLC.

  • Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • The crude product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product should be purified, for example, by recrystallization or column chromatography.

Data Presentation

Table 1: Reaction Parameters for this compound Synthesis

Parameter Condition 1 Condition 2 (Optimized)
Starting Material Dimethyl 2-aminobut-2-enedioateDimethyl 2-aminobut-2-enedioate
Sulfur (equivalents) 1.01.1
Base Catalyst Triethylamine (0.2 eq)Morpholine (0.3 eq)
Solvent MethanolEthanol
Temperature (°C) 5065
Reaction Time (hours) 64
Yield (%) ~45%~60%

Visualizations

Gewald_Reaction_Workflow Start Starting Materials: - Carbonyl Compound - Active Methylene Nitrile - Elemental Sulfur - Base Catalyst Reaction Gewald Reaction: - One-pot synthesis - Reflux conditions Start->Reaction Mixing Workup Reaction Work-up: - Cooling - Precipitation/Solvent Removal Reaction->Workup Completion Purification Purification: - Recrystallization - Column Chromatography Workup->Purification Crude Product Product Pure Dimethyl 4-aminothiophene- 2,3-dicarboxylate Purification->Product

Caption: Experimental workflow for the Gewald synthesis.

Troubleshooting_Logic Problem Low Product Yield Cause1 Inefficient Knoevenagel Condensation? Problem->Cause1 Cause2 Poor Sulfur Reactivity? Problem->Cause2 Cause3 Suboptimal Temperature? Problem->Cause3 Solution1 Check Base Catalyst & Quality Cause1->Solution1 Solution2 Use Polar Solvent & Gentle Heating Cause2->Solution2 Solution3 Optimize Reaction Temperature Cause3->Solution3

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Purification of Dimethyl 4-aminothiophene-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Dimethyl 4-aminothiophene-2,3-dicarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for this compound?

A1: The most common methods for purifying this compound are recrystallization and silica gel column chromatography. The choice of method depends on the nature and quantity of the impurities. For minor impurities, recrystallization is often sufficient, while column chromatography is used for separating the desired compound from significant amounts of byproducts or unreacted starting materials.[1][2]

Q2: What are the likely impurities in a synthesis of this compound via the Gewald reaction?

A2: The Gewald reaction is a common synthetic route for 2-aminothiophenes.[3][4][5] Potential impurities may include unreacted starting materials (such as the initial ketone or aldehyde and the α-cyanoester), the intermediate product of the Knoevenagel condensation, and various sulfur-containing byproducts.[3][6][7]

Q3: What is the appearance and solubility of pure this compound?

A3: Pure this compound is typically a white to off-white solid powder.[1] It has limited solubility in water but is more soluble in polar organic solvents such as ethanol.[1]

Q4: How should I store this compound?

A4: The compound should be stored in a cool, dry, and dark place in a tightly sealed container. Recommended storage temperatures are typically between 2-8°C.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Suggested Solution
Compound does not dissolve in the hot solvent. The solvent is not appropriate for the compound.Select a more polar solvent or a solvent mixture. A good starting point for aminothiophenes is a mixture of ethyl acetate and hexanes.[3]
Oiling out occurs instead of crystallization. The compound is precipitating from a supersaturated solution at a temperature above its melting point in the solvent.Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Alternatively, try a different solvent system.
No crystals form upon cooling. The solution is not sufficiently saturated, or nucleation is slow.Concentrate the solution by evaporating some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Low recovery of the purified compound. Too much solvent was used, or the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
The purified product is still impure. The chosen solvent did not effectively differentiate between the product and the impurity.Select a different recrystallization solvent or consider performing a second recrystallization. If impurities persist, column chromatography may be necessary.
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor separation of the compound from impurities. The eluent system is not optimal.Adjust the polarity of the eluent. For aminothiophenes, a common eluent is a mixture of hexane and ethyl acetate.[1] Try running a gradient elution, starting with a less polar mixture and gradually increasing the polarity.
The compound is not eluting from the column. The eluent is not polar enough.Increase the polarity of the eluent system. For highly retained compounds, adding a small percentage of a more polar solvent like methanol may be necessary.
Streaking or tailing of the compound band. The compound is interacting too strongly with the silica gel, or the column is overloaded.Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds) to reduce strong interactions. Ensure the amount of crude product loaded is appropriate for the column size.
Cracking of the silica gel bed. Improper packing of the column or running the column dry.Ensure the silica gel is packed as a uniform slurry. Never let the solvent level drop below the top of the silica gel.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on literature for similar aminothiophenes, a mixture of ethyl acetate and hexanes is a good starting point.[3]

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add hexanes to the hot solution until it becomes slightly cloudy. Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase: Silica gel (60-120 mesh).

  • Eluent System: A gradient of hexane and ethyl acetate is recommended. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.

  • Elution: Begin eluting with the starting solvent mixture, collecting fractions. Gradually increase the polarity of the eluent to elute the desired compound.

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Troubleshooting_Workflow start Crude Product (this compound) recrystallization Attempt Recrystallization start->recrystallization check_purity Check Purity (TLC, NMR, etc.) recrystallization->check_purity column_chromatography Perform Column Chromatography column_chromatography->check_purity pure_product Pure Product check_purity->pure_product Purity > 98% impure_product Product Still Impure check_purity->impure_product Purity < 98% troubleshoot_chromatography Troubleshoot Chromatography (e.g., change eluent) check_purity->troubleshoot_chromatography Poor Separation impure_product->column_chromatography troubleshoot_recrystallization Troubleshoot Recrystallization (e.g., change solvent) impure_product->troubleshoot_recrystallization troubleshoot_recrystallization->recrystallization troubleshoot_chromatography->column_chromatography

Caption: A workflow diagram for troubleshooting the purification of this compound.

Purification_Method_Selection cluster_impurities Type of Impurities cluster_methods Purification Method unreacted_sm Unreacted Starting Materials recrystallization Recrystallization unreacted_sm->recrystallization Different Solubility column_chromatography Column Chromatography unreacted_sm->column_chromatography side_products Side Products (Structurally Similar) side_products->column_chromatography Different Polarity colored_impurities Colored Impurities charcoal_treatment Charcoal Treatment (during Recrystallization) colored_impurities->charcoal_treatment pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product charcoal_treatment->recrystallization

Caption: Logical relationship between impurity types and suitable purification methods.

References

common side reactions in the synthesis of Dimethyl 4-aminothiophene-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Dimethyl 4-aminothiophene-2,3-dicarboxylate, primarily through the Gewald reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on identifying the root cause based on observable problems and providing actionable solutions.

Observed Problem Potential Cause Suggested Solution Relevant Side Reaction/Issue
Low to No Yield of Desired Product Incomplete Knoevenagel-Cope condensation.- Ensure the purity and reactivity of the starting carbonyl and active methylene compounds.- Optimize the base catalyst; consider stronger bases for less reactive ketones.- Remove water formed during the condensation, potentially by using a Dean-Stark apparatus.Unreacted Starting Materials
Poor reactivity of elemental sulfur.- Use a polar solvent like ethanol, methanol, or DMF to improve sulfur solubility.- Gently heat the reaction mixture (40-60°C) to increase sulfur reactivity, avoiding excessive heat which can promote side reactions.Unreacted Starting Materials
The α,β-unsaturated nitrile intermediate is the major product.- Ensure an adequate amount of sulfur is present.- Optimize the reaction temperature and base to facilitate the cyclization step.Knoevenagel-Cope Intermediate
Presence of Significant Impurities in Crude Product Incomplete reaction.- Increase reaction time.- Optimize reaction temperature.Unreacted Starting Materials, Knoevenagel-Cope Intermediate
Dimerization of the Knoevenagel-Cope intermediate.- Adjust the concentration of reactants.- Modify the rate of addition of reagents to favor the intramolecular cyclization over intermolecular dimerization.[1]Dimerization of α,β-unsaturated nitrile
Difficulty in Product Purification Co-crystallization of the product with byproducts.- Utilize column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).- Perform multiple recrystallizations from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).Knoevenagel-Cope Intermediate, Dimerized Byproduct

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Gewald synthesis of this compound?

A1: The most frequently encountered side reactions include the incomplete conversion of starting materials, leading to their presence in the final product; the formation and persistence of the Knoevenagel-Cope condensation intermediate (the α,β-unsaturated nitrile); and the dimerization or polymerization of this intermediate.[1] Under certain conditions, the dimer can even become the major product.

Q2: How can I minimize the formation of the dimer byproduct?

A2: Dimerization is an intermolecular process that competes with the desired intramolecular cyclization. To favor the formation of the thiophene, you can try adjusting the concentration of the reactants (lower concentrations can favor intramolecular reactions) and controlling the rate of addition of the reagents.[1]

Q3: My reaction seems to stall after the formation of the Knoevenagel-Cope intermediate. What can I do?

A3: This indicates that the sulfur addition and/or cyclization steps are hindered. Ensure that you have used a sufficient amount of elemental sulfur. You can also try increasing the reaction temperature moderately (e.g., to 40-60°C) to promote the subsequent steps. The choice of base can also influence the rate of cyclization.

Q4: What is the best method to purify the crude this compound?

A4: A combination of techniques is often most effective. Initially, washing the crude product can remove some impurities. For solids, recrystallization is a powerful purification method.[2] Common solvents for recrystallizing aminothiophenes include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[2] If recrystallization is insufficient to remove persistent impurities, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a recommended approach.[3]

Q5: Can I monitor the progress of the reaction to identify when these side reactions are occurring?

A5: Yes, thin-layer chromatography (TLC) is an excellent tool for monitoring the reaction. By taking aliquots of the reaction mixture over time, you can visualize the consumption of starting materials, the formation of the Knoevenagel intermediate, and the appearance of the final product and any major byproducts. This allows you to optimize reaction times and conditions to maximize the yield of the desired product.

Experimental Protocols

Synthesis of this compound via Gewald Reaction

This protocol is a general guideline and may require optimization based on the specific starting materials and laboratory conditions.

Materials:

  • Dimethyl acetylenedicarboxylate (DMAD)

  • A suitable active methylene compound (e.g., malononitrile or ethyl cyanoacetate)

  • Elemental sulfur

  • A base catalyst (e.g., triethylamine or morpholine)

  • Anhydrous ethanol (or other suitable polar solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the active methylene compound (1.0 eq) and elemental sulfur (1.1 eq) in anhydrous ethanol.

  • Add the base catalyst (0.1-0.2 eq) to the suspension.

  • Slowly add Dimethyl acetylenedicarboxylate (1.0 eq) to the reaction mixture.

  • Stir the mixture at room temperature or heat to 40-50°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. If not, the solvent should be removed under reduced pressure.

  • The crude product can then be purified as described below.

Purification of this compound

1. Recrystallization:

  • Dissolve the crude product in a minimum amount of hot ethanol or methanol.

  • If the product is highly soluble, add water or hexanes dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

2. Column Chromatography:

  • Prepare a silica gel column using a suitable solvent system, such as a mixture of hexanes and ethyl acetate.

  • Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect the fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visual Troubleshooting Guide

Troubleshooting_Workflow Start Low Yield or Impure Product Check_SM Analyze Crude Product (TLC, NMR) Start->Check_SM SM_Present Unreacted Starting Materials Present Check_SM->SM_Present High SM spots Intermediate_Present Knoevenagel Intermediate Present Check_SM->Intermediate_Present Intermediate spot Other_Impurity Other Byproducts (e.g., Dimer) Present Check_SM->Other_Impurity Unknown spots Optimize_Condensation Optimize Knoevenagel Condensation: - Stronger Base - Water Removal SM_Present->Optimize_Condensation Optimize_Cyclization Optimize Cyclization: - Increase Temperature - Ensure Sufficient Sulfur Intermediate_Present->Optimize_Cyclization Optimize_Concentration Optimize Concentration/ Addition Rate Other_Impurity->Optimize_Concentration Purification Purification Required: - Recrystallization - Column Chromatography Optimize_Condensation->Purification Optimize_Cyclization->Purification Optimize_Concentration->Purification

Caption: Troubleshooting workflow for the synthesis of this compound.

References

stability and degradation of Dimethyl 4-aminothiophene-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of Dimethyl 4-aminothiophene-2,3-dicarboxylate. This resource is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, it is recommended to store this compound at 2-8°C in a tightly sealed container, protected from light and moisture.[1]

Q2: Is this compound stable at room temperature?

The compound is a solid and is generally stable at room temperature for short periods.[2] However, for long-term storage, refrigeration at 2-8°C is advised to minimize the potential for slow degradation.[1]

Q3: How does the stability of the free base compare to its hydrochloride salt?

The hydrochloride salt form of this compound exhibits enhanced water solubility and a higher melting point, which suggests greater stability compared to the free base.[3]

Q4: What are the known incompatibilities of this compound?

This compound may react with strong oxidizing agents and strong reducing agents. It is also advisable to avoid strong acids and bases, as they can promote hydrolysis of the ester groups.

Q5: What are the potential degradation pathways for this molecule?

Based on its functional groups (aromatic amine, diester, thiophene ring), the primary potential degradation pathways are:

  • Hydrolysis: The dimethyl ester groups are susceptible to hydrolysis, particularly under basic conditions, to form the corresponding mono- or di-carboxylic acid.[4] Hydrolysis is slower in acidic conditions.[4]

  • Oxidation: The thiophene sulfur atom can be oxidized to a sulfoxide or sulfone. The electron-rich aminothiophene ring system may also be susceptible to oxidative degradation.

  • Photodegradation: Aromatic amines and thiophene-containing compounds can be sensitive to light, potentially leading to discoloration and degradation.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Observed Issue Potential Cause Troubleshooting Steps
Discoloration of the solid compound (e.g., darkening from pale orange/pink). Oxidation or photodegradation.Store the compound in a dark, airtight container at the recommended temperature (2-8°C). Purge the container with an inert gas like nitrogen or argon before sealing.
Unexpected peaks in HPLC analysis of a sample dissolved in a basic buffer. Hydrolysis of one or both ester groups.Prepare solutions in neutral or slightly acidic buffers immediately before use. If basic conditions are required, minimize the exposure time and consider running the experiment at a lower temperature.
Poor solubility of the free base in aqueous solutions. The free base has limited water solubility.Use the hydrochloride salt form of the compound, which has enhanced aqueous solubility.[3] Alternatively, dissolve the free base in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF) before diluting with the aqueous medium.
Formation of an unexpected precipitate in an acidic reaction mixture. Possible acid-catalyzed polymerization, although less likely for this specific structure compared to thiophenes with more reactive functional groups.If working with strong acids, consider using a lower concentration or a milder acid. Running the reaction at a lower temperature may also help.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish the stability-indicating nature of an analytical method (e.g., HPLC).

Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • pH meter

  • Calibrated oven

  • Photostability chamber

  • HPLC system with a suitable detector (e.g., UV-Vis or PDA)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Keep the mixture at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature.

    • At appropriate time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis. Note: Base hydrolysis is expected to be faster.[4]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a vial and heat in an oven at a temperature below its melting point (e.g., 50°C) for a specified period.

    • Also, expose a solution of the compound to the same thermal stress.

    • At the end of the study, dissolve the solid in a suitable solvent and dilute both the solid and solution samples for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound and the solid compound to light in a photostability chamber according to ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • After the exposure period, prepare the samples for HPLC analysis.

  • HPLC Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC method.

    • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photo Photodegradation parent Dimethyl 4-aminothiophene- 2,3-dicarboxylate hydrolysis_mono Mono-acid (Hydrolysis of one ester) parent->hydrolysis_mono H⁺ or OH⁻ oxidation_sulfoxide Thiophene S-oxide parent->oxidation_sulfoxide [O] oxidation_ring Oxidized Ring Products parent->oxidation_ring [O] photo_products Photolytic Degradants parent->photo_products Light (hν) hydrolysis_di Di-acid (Hydrolysis of both esters) hydrolysis_mono->hydrolysis_di H⁺ or OH⁻ Experimental_Workflow cluster_stress Forced Degradation Conditions start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, RT) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Stress (Solid & Solution) start->thermal photo Photolytic Stress (ICH Q1B) start->photo sampling Sample at Time Points & Neutralize (if needed) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis results Identify Degradants & Assess Stability analysis->results

References

Technical Support Center: Optimizing Reaction Conditions for Dimethyl 4-aminothiophene-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Dimethyl 4-aminothiophene-2,3-dicarboxylate. The content is structured to address common challenges and provide actionable solutions for successful experimentation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved via the Gewald reaction.

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Inefficient Knoevenagel Condensation The initial and crucial step is the Knoevenagel condensation. If this fails, the subsequent reaction to form the thiophene ring will not proceed. Ensure the quality of your starting materials, particularly the ketone or aldehyde, and confirm that the active methylene nitrile is not degraded. The choice of base is critical; consider screening bases such as piperidine, morpholine, or triethylamine. The condensation produces water, which can inhibit the reaction; using a Dean-Stark apparatus or a dehydrating agent can be beneficial.[1]
Poor Sulfur Solubility or Reactivity Elemental sulfur must be effectively dissolved and activated for the reaction to proceed. Using polar solvents like ethanol, methanol, or dimethylformamide (DMF) can enhance the solubility and reactivity of sulfur.[1] Gentle heating of the reaction mixture, typically to 40-60°C, can also improve sulfur's reactivity. However, be cautious as excessive heat can lead to the formation of side products.[1]
Steric Hindrance If you are using sterically hindered starting materials, a one-pot reaction may not be efficient. In such cases, a two-step procedure is recommended. First, isolate the α,β-unsaturated nitrile intermediate from the Knoevenagel condensation, and then react it with sulfur and a base in a separate step. Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times, especially for challenging substrates.[1]
Incorrect Stoichiometry or Reagent Purity Ensure that all starting materials are pure and dry, as impurities can significantly impact the reaction outcome. Accurately measure all reagents according to the optimized protocol.

Issue 2: Formation of Significant Byproducts and Impurities

Possible Byproduct Mitigation Strategy
Unreacted Starting Materials If the reaction has not gone to completion, you will observe the presence of unreacted carbonyl and active methylene compounds. To address this, consider increasing the reaction time, optimizing the temperature, or exploring a more effective catalyst.
Knoevenagel Intermediate The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization steps are slow. Ensure that a sufficient amount of sulfur is used and that the reaction conditions (temperature and base) are suitable for the cyclization to occur.
Dimerization or Polymerization Under certain conditions, starting materials or intermediates can undergo self-condensation or polymerization, leading to complex mixtures. To minimize this, try adjusting the concentration of reactants, modifying the rate of reagent addition, or changing the solvent.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis is typically achieved through the Gewald reaction. The mechanism involves three main stages:

  • Knoevenagel Condensation: A base catalyzes the condensation of a ketone or aldehyde with an active methylene nitrile to form an α,β-unsaturated nitrile intermediate.

  • Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile intermediate. The exact mechanism of this step is not fully elucidated but is believed to be promoted by the base.

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.[2]

Q2: How can I purify the final product, this compound?

A2: Common purification techniques include recrystallization and column chromatography. Residual elemental sulfur can sometimes be challenging to remove; washing the crude product with a solvent in which sulfur is soluble but the desired product is not can be effective. For dimeric byproducts, chromatographic purification is often necessary. The choice of solvent for recrystallization is critical and may require screening to find the optimal system.

Q3: What are the typical starting materials for the synthesis of this compound?

A3: One common approach involves the reaction of dimethyl acetylenedicarboxylate with appropriate nitrogen-containing nucleophiles and a sulfur source.[3] Another well-established method is the Gewald reaction, which utilizes a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[2]

Q4: Can microwave irradiation be used to improve the reaction?

A4: Yes, microwave irradiation has been shown to be beneficial for the Gewald reaction, often leading to improved yields and significantly reduced reaction times.[2]

Data Presentation

Table 1: Effect of Different Bases on Gewald Reaction Yield

BaseCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
Piperidine201000.596
Pyrrolidinium borate201000.7592
Morpholinium borate201000.6694
Triethylamine2060575
L-proline1060484
Note: Data compiled from various studies on the Gewald reaction and may not be specific to this compound. Optimization for the specific substrate is recommended.

Table 2: Effect of Different Solvents on Gewald Reaction Yield

SolventTemperature (°C)Time (h)Yield (%)
Ethanol/Water (9:1)1000.3396
Methanol60480
DMF60384
DMSO1000.5Low
Acetonitrile80670
Note: Data compiled from various studies on the Gewald reaction and may not be specific to this compound. Optimization for the specific substrate is recommended.

Experimental Protocols

General Protocol for the One-Pot Synthesis of a 2-Aminothiophene Derivative via the Gewald Reaction

Disclaimer: This is a general protocol and may require optimization for the synthesis of this compound.

Materials:

  • Appropriate α-ketoester (e.g., dimethyl 2-oxosuccinate) (1.0 eq)

  • Active methylene nitrile (e.g., malononitrile) (1.0 eq)

  • Elemental sulfur (1.1 eq)

  • Base (e.g., morpholine or piperidine) (0.2 eq)

  • Solvent (e.g., ethanol, methanol, or DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the α-ketoester (1.0 eq), the active methylene nitrile (1.0 eq), and elemental sulfur (1.1 eq).

  • Add a suitable solvent (e.g., ethanol, 10-15 mL per gram of α-ketoester).

  • Add the base (e.g., morpholine, 0.2 eq) to the mixture.

  • Stir the reaction mixture at room temperature or heat to 40-60°C.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Visualizations

Gewald_Reaction_Mechanism Reactants α-Ketoester + Active Methylene Nitrile + Sulfur Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Base Base (e.g., Morpholine) Base->Knoevenagel Catalyst Intermediate α,β-Unsaturated Nitrile Intermediate Knoevenagel->Intermediate Sulfur_Addition Sulfur Addition Intermediate->Sulfur_Addition Sulfur_Intermediate Sulfur-containing Intermediate Sulfur_Addition->Sulfur_Intermediate Cyclization Intramolecular Cyclization Sulfur_Intermediate->Cyclization Thiophene_Product This compound Cyclization->Thiophene_Product Tautomerization Troubleshooting_Workflow Start Low or No Product Yield? Check_Knoevenagel Check Knoevenagel Condensation - Base selection - Water removal Start->Check_Knoevenagel Yes Impurities Significant Impurities? Start->Impurities No Check_Sulfur Check Sulfur Reactivity - Solvent choice - Temperature Check_Knoevenagel->Check_Sulfur Check_Sterics Consider Steric Hindrance - Two-step protocol - Microwave synthesis Check_Sulfur->Check_Sterics End Successful Optimization Check_Sterics->End Unreacted_SM Unreacted Starting Materials? - Increase reaction time - Optimize temperature/catalyst Impurities->Unreacted_SM Yes Impurities->End No Intermediate_Present Knoevenagel Intermediate Present? - Ensure sufficient sulfur - Optimize cyclization conditions Unreacted_SM->Intermediate_Present Polymerization Dimerization/Polymerization? - Adjust concentration - Modify reagent addition rate Intermediate_Present->Polymerization Polymerization->End

References

troubleshooting failed reactions involving Dimethyl 4-aminothiophene-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dimethyl 4-aminothiophene-2,3-dicarboxylate

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting failed or suboptimal reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (C₈H₉NO₄S) is a heterocyclic compound featuring a thiophene ring substituted with an amino group and two dimethyl carboxylate groups.[1][2] It is primarily used as a versatile precursor and building block in organic synthesis.[1] Its applications are found in pharmaceuticals for creating compounds with potential antibacterial, antifungal, and anti-inflammatory properties, and in materials science for developing thiophene-based polymers with unique electronic and optical properties.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, the compound should be stored in a dark place, sealed in a dry environment at 2-8°C.[3][4]

Q3: What are the known safety hazards associated with this compound?

A3: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[3] Appropriate personal protective equipment should be used when handling this chemical.[5]

Troubleshooting Guide

Problem 1: Low or no yield of the desired product in a Gewald synthesis of this compound.

  • Possible Cause 1: Ineffective Knoevenagel-Cope condensation. The initial condensation between the carbonyl compound and the α-cyanoester is a critical step.[1][6]

    • Troubleshooting Tip: Ensure the base catalyst (e.g., triethylamine, piperidine) is fresh and used in the correct stoichiometric amount. The reaction temperature might need optimization; try running the reaction at a slightly elevated temperature (e.g., 50°C) to facilitate condensation.[6]

  • Possible Cause 2: Inefficient sulfur addition and cyclization. The reaction of the intermediate with elemental sulfur to form the thiophene ring might be incomplete.[1][6]

    • Troubleshooting Tip: Use finely powdered elemental sulfur to ensure better dispersion and reactivity. The choice of solvent can also be critical; solvents like methanol, ethanol, or DMF are commonly used.[6] Ensure the reaction is stirred vigorously to maintain a good suspension of sulfur.

  • Possible Cause 3: Decomposition of starting materials or intermediates.

    • Troubleshooting Tip: Check the purity of your starting materials. The stability of the α,β-unsaturated nitrile intermediate can be an issue; in some cases, a two-step procedure where this intermediate is isolated first might provide better results.[6]

Problem 2: Formation of significant side products.

  • Possible Cause 1: Self-condensation of the starting carbonyl compound.

    • Troubleshooting Tip: This can be minimized by slowly adding the carbonyl compound to the reaction mixture containing the α-cyanoester and the base. Maintaining a lower reaction temperature during the initial condensation step can also be beneficial.

  • Possible Cause 2: Oxidation of the amino group. The 4-amino group on the thiophene ring can be susceptible to oxidation, leading to colored impurities.

    • Troubleshooting Tip: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Degassing the solvent prior to use can also help.

  • Possible Cause 3: Michael addition of the aminothiophene product to the α,β-unsaturated nitrile intermediate.

    • Troubleshooting Tip: This can lead to dimer or polymer formation. Optimizing the stoichiometry of the reactants and ensuring a controlled addition of the sulfur source after the initial condensation is complete might reduce this side reaction.

Problem 3: The reaction to form thieno[3,2-b]quinolines from this compound and a cyclic ketone (e.g., cyclohexanone) is failing.

  • Possible Cause 1: Inactive condensing agent. The use of phosphorus oxychloride (POCl₃) as a condensing agent is common for this type of cyclization.[7]

    • Troubleshooting Tip: Ensure the POCl₃ is fresh and has not been hydrolyzed by atmospheric moisture. The reaction should be carried out under anhydrous conditions.

  • Possible Cause 2: Insufficient reaction temperature or time.

    • Troubleshooting Tip: These reactions often require elevated temperatures (reflux) for several hours to proceed to completion.[8] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Possible Cause 3: Steric hindrance. The substituents on the starting materials might sterically hinder the cyclization process.

    • Troubleshooting Tip: While difficult to overcome without changing the starting materials, slight modifications to the reaction conditions, such as using a different Lewis acid catalyst, could be explored.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the synthesis of this compound hydrochloride.

Starting MaterialReagentsSolventReaction TimeYieldReference
4-amino-thiophene-2,3-dicarboxylic acid dimethyl esterHydrochloric acid (catalyst)Methanol~1 hour~52%[1]

Experimental Protocols

Synthesis of this compound hydrochloride [1]

  • To a solution of 4-amino-thiophene-2,3-dicarboxylic acid dimethyl ester in methanol, add a catalytic amount of hydrochloric acid.

  • Heat the reaction mixture for approximately one hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, this compound hydrochloride, can be isolated by crystallization or solvent evaporation followed by purification.

Synthesis of 2-Aryl-9-chloro-5,6,7,8-tetrahydrothieno[3,2-b]quinoline derivatives [7][8]

  • In a round-bottom flask, dissolve the appropriate 5-aryl-3-aminothiophene-2-carboxylic acid and cyclohexanone in phosphorus oxychloride (POCl₃).

  • Reflux the mixture for approximately 5 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, carefully quench the excess POCl₃ with ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Troubleshooting_Workflow Troubleshooting Failed Reactions start Reaction Failed or Low Yield check_sm Check Purity of Starting Materials start->check_sm check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) check_sm->check_conditions analyze_mixture Analyze Reaction Mixture (TLC, LC-MS, NMR) check_conditions->analyze_mixture no_product No Product Formation analyze_mixture->no_product side_products Side Products Observed analyze_mixture->side_products low_yield Low Yield analyze_mixture->low_yield optimize_catalyst Optimize Catalyst/Reagent (Concentration, Freshness) no_product->optimize_catalyst No reaction adjust_stoichiometry Adjust Reactant Stoichiometry side_products->adjust_stoichiometry Side reactions purification_issue Investigate Purification Step low_yield->purification_issue Product loss optimize_solvent Optimize Solvent System optimize_catalyst->optimize_solvent success Successful Reaction optimize_solvent->success optimize_conditions_again Re-optimize Conditions purification_issue->optimize_conditions_again modify_workup Modify Reaction Workup adjust_stoichiometry->modify_workup modify_workup->success optimize_conditions_again->success

Caption: A workflow for troubleshooting failed reactions.

Gewald_Reaction_Pathway Gewald Reaction: Potential Issues cluster_start Starting Materials cluster_steps Reaction Steps cluster_issues Potential Issues carbonyl Carbonyl Compound condensation Knoevenagel-Cope Condensation carbonyl->condensation cyanoester α-Cyanoester cyanoester->condensation sulfur Elemental Sulfur sulfur_add Sulfur Addition & Cyclization sulfur->sulfur_add base Base base->condensation intermediate α,β-Unsaturated Nitrile condensation->intermediate issue1 Inefficient Condensation condensation->issue1 intermediate->sulfur_add issue2 Side Reactions (e.g., Michael Addition) intermediate->issue2 product Dimethyl 4-aminothiophene- 2,3-dicarboxylate sulfur_add->product issue3 Incomplete Cyclization sulfur_add->issue3

Caption: Potential failure points in the Gewald reaction.

References

Technical Support Center: Analysis of Impurities in Dimethyl 4-aminothiophene-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyl 4-aminothiophene-2,3-dicarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in a sample of this compound?

A1: Potential impurities in this compound often originate from the synthetic route used for its preparation, most commonly the Gewald reaction.[1][2] These can be broadly categorized as:

  • Unreacted Starting Materials:

    • An α-cyanoester (e.g., methyl cyanoacetate).

    • A ketone or aldehyde.

    • Elemental sulfur.

  • Reaction Intermediates:

    • Knoevenagel condensation products.

  • Byproducts:

    • Oxidized or polymerized thiophene species.

    • Side-products from reactions involving the amino or ester functional groups.

  • Residual Solvents:

    • Solvents used during synthesis and purification (e.g., methanol, ethanol, toluene).

Q2: Which analytical techniques are most suitable for identifying and quantifying these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying organic impurities. A reversed-phase method with UV detection is typically effective.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main component and any impurities present at sufficient levels. It is particularly useful for identifying unknown impurities.[3]

  • Mass Spectrometry (MS): Used to determine the molecular weight of impurities and can provide structural information through fragmentation analysis, often coupled with HPLC (LC-MS).[4][5]

  • Gas Chromatography (GC): Best suited for the analysis of volatile impurities, such as residual solvents.

Troubleshooting Guides

HPLC Analysis

Q3: I am observing significant peak tailing for the main compound peak in my HPLC chromatogram. What could be the cause and how can I fix it?

A3: Peak tailing for an aromatic amine like this compound is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the basic amino group and acidic silanol groups on the silica-based column packing.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriate. For an amine, a lower pH (e.g., 2.5-3.5) will protonate the amine, reducing its interaction with silanols. Conversely, a higher pH (e.g., 7-8) can suppress the ionization of silanols.

  • Use of Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA) at a low concentration (0.1-0.5%), into your mobile phase. TEA will preferentially interact with the active silanol sites, minimizing peak tailing of your analyte.

  • Column Choice: Consider using a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

  • Sample Overload: Injecting too concentrated a sample can lead to peak shape distortion. Try diluting your sample.

Workflow for Troubleshooting HPLC Peak Tailing

start Peak Tailing Observed check_ph Adjust Mobile Phase pH start->check_ph add_tea Add Triethylamine (TEA) check_ph->add_tea If tailing persists end_good Peak Shape Improved check_ph->end_good change_column Use Base-Deactivated Column add_tea->change_column If tailing persists add_tea->end_good dilute_sample Dilute Sample change_column->dilute_sample If tailing persists change_column->end_good dilute_sample->end_good end_bad Issue Persists dilute_sample->end_bad If tailing persists

Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.

NMR Analysis

Q4: I see unexpected signals in the ¹H NMR spectrum of my sample. How can I determine if they are impurities?

A4: Unexpected signals in an NMR spectrum can arise from impurities, residual solvents, or water.

Troubleshooting Steps:

  • Check for Common Solvents: Compare the chemical shifts of the unknown peaks with published data for common laboratory solvents.[6][7][8]

  • D₂O Exchange: To identify exchangeable protons (e.g., from water or -NH₂ groups), add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. Signals from exchangeable protons will broaden or disappear. The amino protons of this compound will exchange.

  • Spiking Experiment: If you have a suspect impurity, add a small amount of the pure substance to your sample and re-run the NMR. An increase in the intensity of a specific signal will confirm the identity of that impurity.

  • 2D NMR: Techniques like COSY and HSQC can help in assigning signals and determining the structure of unknown impurities by showing correlations between protons and carbons.

Hypothetical Impurity Data in ¹H NMR

Compound/ImpurityExpected Chemical Shift (δ, ppm) in CDCl₃Multiplicity
This compound~7.0 (thiophene-H), ~5.0 (NH₂), ~3.8 (OCH₃), ~3.7 (OCH₃)s, br s, s, s
Methyl Cyanoacetate (Starting Material)~3.8 (OCH₃), ~3.5 (CH₂)s, s
Elemental SulfurNot observable by ¹H NMR-
Diethyl Ether (Solvent)~3.5 (q), ~1.2 (t)q, t

Experimental Protocols

Protocol 1: HPLC Purity Assay

This protocol outlines a general method for the purity analysis of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of water and acetonitrile.

Experimental Workflow for HPLC Analysis

sample_prep Sample Preparation (1 mg/mL in 50:50 Water:ACN) hplc_setup HPLC System Setup (Column, Mobile Phase, Gradient) sample_prep->hplc_setup injection Inject 10 µL of Sample hplc_setup->injection data_acq Data Acquisition (Chromatogram at 254 nm) injection->data_acq data_proc Data Processing (Peak Integration) data_acq->data_proc report Generate Purity Report data_proc->report

Caption: A standard workflow for HPLC-based purity analysis.

Protocol 2: ¹H NMR Sample Preparation and Analysis

This protocol provides a standard procedure for preparing a sample for ¹H NMR analysis.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Transfer the sample to a clean, dry NMR tube.

    • Add approximately 0.7 mL of the deuterated solvent.

    • Cap the NMR tube and gently vortex or invert to dissolve the sample completely.

  • Data Acquisition:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field.

    • Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio for both the main compound and potential impurities.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate all signals to determine the relative ratios of the main compound to any impurities.

Quantitative Data Summary

Table 1: Hypothetical Impurity Profile of Three Batches of this compound by HPLC

Batch IDPurity (%)Impurity A (Unreacted Starting Material) (%)Impurity B (Byproduct) (%)Unknown Impurity (%)
DMTDC-00199.50.20.10.2
DMTDC-00298.80.50.30.4
DMTDC-00399.8< 0.1< 0.10.1

Table 2: Hypothetical Residual Solvent Analysis by GC

Batch IDMethanol (ppm)Toluene (ppm)
DMTDC-00125050
DMTDC-002400120
DMTDC-003150< 20

References

Technical Support Center: Production of Dimethyl 4-aminothiophene-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the scale-up of Dimethyl 4-aminothiophene-2,3-dicarboxylate production. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during synthesis and scale-up.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterocyclic compound featuring a thiophene ring substituted with an amino group and two dimethyl carboxylate groups.[1][2] It serves as a valuable precursor and building block in organic synthesis.[1] Its primary applications are in the fields of pharmaceuticals for synthesizing bioactive compounds and medicinal chemistry, as well as in materials science for developing functional polymers with unique electronic and optical properties.[1]

Q2: What is the most common method for synthesizing this compound?

The most common and fundamental method for synthesizing this and related 2-aminothiophenes is the Gewald reaction.[1][3] This is a one-pot, multi-component reaction that involves the condensation of a ketone or aldehyde with a compound containing an activated methylene group (like a α-cyanoester) in the presence of elemental sulfur and a base.[4][5]

Q3: What are the typical starting materials for the Gewald synthesis of this compound?

For the synthesis of this compound, the classical approach often employs dimethyl acetylenedicarboxylate as a starting material, along with suitable nitrogen-containing nucleophiles and a sulfur source.[1] The reaction proceeds through several steps, including condensation, the addition of sulfur, and finally, ring closure to form the thiophene ring.[1]

Q4: What are the general safety precautions I should take when handling this compound and its hydrochloride salt?

The hydrochloride salt is known to be irritating to the eyes, respiratory system, and skin.[6] It is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] All handling should be done in a well-ventilated area or a fume hood to avoid inhalation.[6][7] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[6]

Troubleshooting Guide for Scale-Up Production

Scaling up the synthesis of this compound from the lab bench to pilot or production scale can introduce several challenges. This guide addresses common issues in a question-and-answer format.

Q1: My reaction yield has dropped significantly after moving from a 1L flask to a 20L reactor. What could be the cause?

A drop in yield upon scale-up is a common issue and can be attributed to several factors:

  • Inefficient Mixing: What is effective in a small flask may be inadequate in a large reactor, leading to poor mass transfer. This can result in localized concentration gradients and an increase in side reactions.

  • Poor Temperature Control: The Gewald reaction can be exothermic. Larger volumes have a smaller surface-area-to-volume ratio, making heat dissipation more challenging.[8][9] Runaway temperatures can lead to the formation of impurities and degradation of the product.

  • Ineffective Knoevenagel Condensation: The initial step of the Gewald reaction, a Knoevenagel condensation, is critical.[10] If this step is incomplete due to poor mixing or improper base concentration at scale, the overall yield will be low.

Recommended Solutions:

  • Optimize Agitation: Switch from a magnetic stir bar to an overhead mechanical stirrer with an appropriate impeller design (e.g., anchor or turbine) to ensure homogeneity.

  • Improve Heat Transfer: Ensure the reactor's heating/cooling jacket is functioning efficiently. Consider a slower, controlled addition of reagents to manage the exotherm.

  • Confirm Initial Condensation: Before adding sulfur, consider taking a sample to confirm the formation of the α,β-unsaturated nitrile intermediate via TLC or LC-MS.[10]

Q2: I am observing a higher level of impurities in my scaled-up batch compared to the lab-scale synthesis. How can I address this?

Increased impurity formation is often linked to prolonged reaction times and poor temperature control.

  • Localized Hotspots: Inadequate mixing can create hotspots within the reactor, promoting side reactions that are negligible at a smaller scale.[9]

  • Longer Reagent Addition Times: While necessary for temperature control, longer addition times can sometimes lead to the degradation of sensitive intermediates.

  • Impurity Amplification: Minor side reactions that are insignificant at a small scale can become major sources of impurities when the reaction is scaled up.[9]

Recommended Solutions:

  • Re-evaluate Reaction Temperature: You may need to lower the reaction temperature at scale to compensate for the reduced heat dissipation. A temperature screening is advisable.[10]

  • Optimize Reagent Addition: Find a balance between a slow addition rate to control the exotherm and a rate that is fast enough to avoid intermediate degradation.

  • Purification Strategy: Develop a robust purification strategy. Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective for aminothiophene derivatives.[11][12]

Q3: The color of my crude product is much darker at a larger scale. Is this a concern and how can I purify it?

A darker crude product often indicates the presence of polymeric or sulfur-containing byproducts. While this can be a concern for purity, it is often manageable.

Recommended Solutions:

  • Filtration and Washing: After the reaction, ensure the crude product is thoroughly filtered and washed with a suitable cold solvent, such as ethanol, to remove soluble impurities.[11]

  • Recrystallization: This is a key step for purification. Dissolving the crude product in a hot solvent (e.g., ethanol or DMSO) and allowing it to cool slowly can yield a much purer, lighter-colored crystalline product.[12]

  • Activated Carbon Treatment: If color persists after recrystallization, you can try treating a solution of the product with a small amount of activated carbon to adsorb colored impurities, followed by hot filtration.

Q4: My reaction seems to stall before completion in the large reactor. What should I investigate?

A stalled reaction at scale can be due to several factors that differ from the lab environment.

  • Catalyst/Base Deactivation: At a larger scale, trace impurities from starting materials or the reactor itself can deactivate the base or catalyst.

  • Poor Sulfur Solubility/Dispersion: Elemental sulfur needs to be well-dispersed in the reaction mixture. In a large reactor, sulfur may settle at the bottom if agitation is insufficient, effectively stopping the reaction.

  • Incorrect Solvent Volume: The concentration of reactants is crucial. Ensure that the solvent-to-reactant ratio is maintained during scale-up.

Recommended Solutions:

  • Check Starting Material Quality: Use high-purity starting materials and ensure the reactor is clean.

  • Improve Agitation: Verify that your mixing is sufficient to keep the elemental sulfur suspended.

  • Monitor the Reaction: Use in-process controls (e.g., TLC, HPLC) to track the reaction progress and identify when it stalls.

Data Presentation

Table 1: Representative Conditions for Gewald Synthesis of 2-Aminothiophenes

ParameterCondition 1Condition 2Condition 3
Carbonyl Compound KetoneAldehydeCyclic Ketone
Active Methylene Ethyl CyanoacetateMalononitrileCyanoacetamide
Base MorpholineTriethylamineL-Proline
Solvent EthanolEthanolWater (ultrasound)
Temperature 70°CReflux70°C
Reaction Time 20 min (microwave)2-3 hours0.5-1 hour
Typical Yield 57-95%[13]26-84%[14]42-90%[14][15]

Note: These are generalized conditions. Optimal conditions for this compound may vary and require optimization.

Experimental Protocols

Protocol: Synthesis of this compound via Gewald Reaction (Lab Scale)

This protocol is a representative procedure based on the principles of the Gewald reaction for synthesizing 2-aminothiophenes.

Materials:

  • Appropriate starting materials (e.g., a suitable α,β-unsaturated precursor or the individual components: a carbonyl compound, an activated nitrile, and elemental sulfur)

  • Base catalyst (e.g., Morpholine or Triethylamine)

  • Solvent (e.g., Ethanol or Methanol)

  • Elemental Sulfur (powdered)

Procedure:

  • Initial Condensation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq), the activated nitrile (1.0 eq), and the solvent (e.g., ethanol).

  • Base Addition: Add the base catalyst (e.g., morpholine, 0.2 eq) to the mixture. Stir at room temperature or gentle heat (40-50°C) and monitor the formation of the Knoevenagel condensation product by TLC.

  • Sulfur Addition: Once the initial condensation is complete or near completion, add elemental sulfur (1.1 eq) to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux (or a predetermined optimal temperature) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath. The product may precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials and soluble impurities.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified this compound.

  • Drying: Dry the purified product under vacuum.

Visualizations

Gewald_Synthesis_Pathway cluster_start Starting Materials cluster_reagents Reagents Carbonyl Carbonyl Compound Knoevenagel Knoevenagel Condensation Carbonyl->Knoevenagel Nitrile Activated Nitrile Nitrile->Knoevenagel Base Base (e.g., Morpholine) Base->Knoevenagel Sulfur Elemental Sulfur (S₈) Sulfur_Addition Sulfur Addition & Cyclization Sulfur->Sulfur_Addition Intermediate α,β-Unsaturated Nitrile Intermediate Knoevenagel->Intermediate Intermediate->Sulfur_Addition Product Dimethyl 4-aminothiophene- 2,3-dicarboxylate Sulfur_Addition->Product

Caption: Gewald synthesis pathway for 2-aminothiophenes.

Troubleshooting_Workflow Start Low Yield or High Impurities in Scale-Up Check_Mixing Is mixing adequate? (No dead zones, good suspension) Start->Check_Mixing Improve_Mixing Optimize Stirrer Speed/Type Check_Mixing->Improve_Mixing No Check_Temp Is temperature controlled? (No exotherm spike) Check_Mixing->Check_Temp Yes Improve_Mixing->Check_Temp Improve_Temp Slow reagent addition, lower jacket temperature Check_Temp->Improve_Temp No Check_Knoevenagel Is initial condensation complete? (Check by TLC/LC-MS) Check_Temp->Check_Knoevenagel Yes Improve_Temp->Check_Knoevenagel Optimize_Base Adjust base concentration or type Check_Knoevenagel->Optimize_Base No Purification Review Purification Strategy Check_Knoevenagel->Purification Yes Optimize_Base->Purification Recrystallize Optimize recrystallization solvent and conditions Purification->Recrystallize End Process Optimized Recrystallize->End

Caption: Troubleshooting workflow for scale-up issues.

References

Technical Support Center: Synthesis of Dimethyl 4-aminothiophene-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Dimethyl 4-aminothiophene-2,3-dicarboxylate, focusing on alternative catalysts to the traditional Gewald reaction.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, with a focus on problems that may arise when using alternative catalysts.

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Inefficient Catalyst Activity Piperidinium Borate: Ensure the catalyst is completely dissolved in the solvent system. The use of a co-solvent like water can be crucial. Verify the catalyst loading; while catalytic amounts are effective, loading may need optimization for specific substrates. Sodium Aluminate: This is a heterogeneous catalyst. Ensure vigorous stirring to maximize surface contact between the catalyst and reactants. The particle size of the catalyst can also affect its activity. L-proline: Confirm the catalyst is fully dissolved in the reaction medium. The choice of solvent is critical; DMF has been shown to be effective.[1]
Incomplete Knoevenagel Condensation The initial condensation between the carbonyl compound and the active methylene nitrile is a critical step.[2] If this step is slow or incomplete, the overall yield will be low. Consider monitoring the reaction by TLC to confirm the formation of the unsaturated intermediate before proceeding. For less reactive carbonyl precursors, a stronger base or higher temperatures might be necessary.
Poor Sulfur Reactivity Elemental sulfur needs to be effectively incorporated into the reaction. Ensure the reaction temperature is adequate to facilitate the reaction with sulfur. The choice of solvent can also impact sulfur's reactivity.
Side Reactions Dimerization or polymerization of starting materials or intermediates can occur, reducing the yield of the desired product. This can sometimes be mitigated by adjusting the rate of addition of reagents or changing the solvent.

Issue 2: Formation of Impurities and Byproducts

Possible Cause Troubleshooting Steps
Unreacted Starting Materials If the reaction does not go to completion, unreacted starting materials will contaminate the product. Optimize reaction time and temperature. Ensure the catalyst is active and used in the correct amount.
Formation of Disulfides or Polysulfides The reaction with elemental sulfur can sometimes lead to the formation of unwanted sulfur byproducts. Proper control of stoichiometry and reaction conditions can help minimize their formation.
Hydrolysis of Ester Groups If water is present in the reaction mixture, especially under basic or acidic conditions, the dimethyl ester groups of the product can be hydrolyzed. Use anhydrous solvents and reagents to prevent this.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using alternative catalysts over traditional methods for the synthesis of this compound?

A1: Alternative catalysts like piperidinium borate, sodium aluminate, and L-proline offer several advantages, including milder reaction conditions, shorter reaction times, higher yields, and often utilize more environmentally friendly solvents.[1] They can also simplify product purification and, in the case of heterogeneous catalysts like sodium aluminate, allow for easier catalyst recovery and reuse.[3][4]

Q2: How do I choose the best alternative catalyst for my specific experimental setup?

A2: The choice of catalyst can depend on several factors, including the scale of your reaction, available equipment, and desired reaction conditions.

  • Piperidinium borate has been shown to be a highly efficient catalyst with short reaction times.[5]

  • Sodium aluminate is a cost-effective and reusable heterogeneous catalyst, which is advantageous for larger-scale synthesis and green chemistry applications.[3][4]

  • L-proline is a readily available and environmentally benign organocatalyst that can promote the reaction under mild conditions.[1]

Q3: Can these alternative catalysts be used in a one-pot synthesis?

A3: Yes, all three mentioned alternative catalysts—piperidinium borate, sodium aluminate, and L-proline—have been successfully employed in one-pot Gewald synthesis of 2-aminothiophenes.[1][3][5] This approach simplifies the experimental procedure and improves overall efficiency.

Q4: What is the general mechanism for the Gewald reaction when using these alternative catalysts?

A4: The general mechanism of the Gewald reaction remains the same, proceeding through a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to form the 2-aminothiophene ring.[2] The alternative catalysts primarily act to facilitate the initial Knoevenagel condensation and can also play a role in activating the sulfur. For instance, piperidinium borate acts as a conjugate acid-base pair to catalyze the condensation.[5]

Data Presentation

Table 1: Comparison of Alternative Catalysts for Gewald Synthesis of 2-Aminothiophenes (Model Reaction: Cyclohexanone and Malononitrile)

CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
Piperidinium Borate20Ethanol/Water (9:1)10020 min96[5]
Sodium Aluminate1.0 mmol per 0.5 mmol reactantsEthanol606 h>95[4]
L-proline10DMF60Not Specifiedup to 84[1]

Note: The data presented is for a model reaction and may vary for the synthesis of this compound. It is intended to provide a general comparison of catalyst performance under the specified conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound using Piperidinium Borate as a Catalyst (Adapted from a general procedure)

  • To a solution of dimethyl 1,3-acetonedicarboxylate (1 mmol) and cyanoacetic acid (1 mmol) in an ethanol/water mixture (9:1, 10 mL), add elemental sulfur (1.1 mmol).

  • Add piperidinium borate (20 mol%) to the mixture.

  • Heat the reaction mixture at 100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Add water (10 mL) to the reaction mixture and stir for 15 minutes.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of this compound using Sodium Aluminate as a Catalyst (Adapted from a general procedure)

  • In a round-bottom flask, combine dimethyl 1,3-acetonedicarboxylate (1 mmol), cyanoacetic acid (1 mmol), elemental sulfur (1.1 mmol), and sodium aluminate (as per optimized conditions, e.g., 1.0 mmol per 0.5 mmol of limiting reactant).[4]

  • Add ethanol (5 mL) as the solvent.

  • Stir the mixture vigorously and heat to 60 °C.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to recover the heterogeneous catalyst.

  • Wash the catalyst with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Protocol 3: Synthesis of this compound using L-proline as a Catalyst (Adapted from a general procedure)

  • To a solution of dimethyl 1,3-acetonedicarboxylate (1 mmol) and cyanoacetic acid (1 mmol) in DMF (5 mL), add elemental sulfur (1.1 mmol).

  • Add L-proline (10 mol%) to the reaction mixture.[1]

  • Heat the reaction mixture to 60 °C.[1]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After completion, pour the reaction mixture into ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography.

Mandatory Visualization

Gewald_Reaction_Workflow cluster_reactants Reactants cluster_catalyst Alternative Catalyst Reactant1 Carbonyl Compound Step1 One-Pot Reaction (Gewald Synthesis) Reactant1->Step1 Reactant2 Active Methylene Nitrile Reactant2->Step1 Reactant3 Elemental Sulfur Reactant3->Step1 Catalyst Piperidinium Borate or Sodium Aluminate or L-proline Catalyst->Step1 Step2 Work-up (Filtration/Extraction) Step1->Step2 Step3 Purification (Recrystallization/ Chromatography) Step2->Step3 Product Dimethyl 4-aminothiophene- 2,3-dicarboxylate Step3->Product Gewald_Mechanism A Carbonyl Compound + Active Methylene Nitrile B Knoevenagel Condensation (Catalyst-mediated) A->B Base Catalyst C α,β-Unsaturated Nitrile Intermediate B->C D Sulfur Addition C->D + Sulfur E Thiolate Intermediate D->E F Intramolecular Cyclization E->F G Thiophene Ring Intermediate F->G H Tautomerization G->H I 2-Aminothiophene Product H->I

References

managing hygroscopic nature of Dimethyl 4-aminothiophene-2,3-dicarboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the hygroscopic nature of Dimethyl 4-aminothiophene-2,3-dicarboxylate hydrochloride.

Troubleshooting Guide

Researchers may encounter several issues when working with this compound hydrochloride due to its propensity to absorb atmospheric moisture. This guide addresses common problems in a question-and-answer format.

Question 1: My reaction yield is consistently lower than expected when using this compound hydrochloride. Could its hygroscopic nature be the cause?

Answer: Yes, the hygroscopic nature of this compound hydrochloride is a likely contributor to lower-than-expected reaction yields. Absorbed water can interfere with reactions in several ways:

  • Stoichiometry Inaccuracy: The presence of water increases the measured weight of the reagent, leading to the addition of a lower molar quantity than intended. This can be particularly problematic in reactions sensitive to stoichiometric balance.

  • Side Reactions: Water can act as a competing nucleophile or base in many organic reactions, leading to the formation of unwanted byproducts.

  • Catalyst Deactivation: In reactions employing water-sensitive catalysts, absorbed moisture can deactivate the catalyst, thereby reducing the reaction rate and overall yield.

  • Degradation of the Reagent: The presence of water may promote the hydrolysis of the ester groups in the molecule, although the rate of hydrolysis is slow in acidic environments.[]

To troubleshoot this issue, consider the following steps:

  • Dry the Reagent: Before use, dry the this compound hydrochloride under high vacuum for an extended period (e.g., 24 hours) to remove absorbed moisture.[2] For thermally stable salts, gentle heating in a vacuum oven can also be effective.

  • Inert Atmosphere Handling: Weigh and handle the compound in a controlled environment, such as a glove box or glove bag with a dry, inert atmosphere (e.g., nitrogen or argon).[3]

  • Use Anhydrous Solvents: Ensure that all solvents used in the reaction are rigorously dried using appropriate methods.

  • Freshly Opened Reagent: Whenever possible, use a freshly opened container of the reagent to minimize the extent of water absorption.

Question 2: I've observed clumping and poor solubility of this compound hydrochloride in my reaction solvent. What could be the reason?

Answer: Clumping and changes in solubility are common physical manifestations of water absorption by hygroscopic solids.[4] When the compound absorbs moisture, the water molecules can form bridges between particles, leading to agglomeration and caking. This can make the material difficult to handle and weigh accurately.

The absorbed water can also alter the solvation properties of the compound. While the hydrochloride salt is moderately soluble in water, excessive moisture can lead to the formation of a sticky or gummy consistency, which may hinder its dissolution in organic solvents.[3]

To address this, you can:

  • Properly Store the Compound: Always store this compound hydrochloride in a tightly sealed container, preferably within a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride).[3]

  • Break Up Clumps Before Use: If clumping has occurred, you can gently break up the agglomerates with a dry spatula inside a glove box or under a stream of inert gas.

  • Pre-dissolving: Consider pre-dissolving the required amount of the dried reagent in a small volume of anhydrous solvent before adding it to the main reaction mixture.

Question 3: My analytical data (e.g., NMR, IR) for a reaction product involving this compound hydrochloride shows unexpected peaks. Could this be related to its hygroscopicity?

Answer: Yes, moisture contamination can manifest in your analytical data.

  • NMR Spectroscopy: In ¹H NMR spectra, the presence of water will typically show a broad singlet. The chemical shift of this peak can vary depending on the solvent and other components in the sample. In some cases, the presence of water can also affect the chemical shifts of other protons in your molecule of interest through hydrogen bonding interactions.

  • IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum is indicative of O-H stretching vibrations from water.

  • Mass Spectrometry: While less direct, the presence of water can sometimes lead to the observation of hydrated adducts in mass spectrometry, although this is less common.

To avoid these issues:

  • Use Dry Solvents for Analysis: Ensure that the solvents used for preparing analytical samples (e.g., deuterated solvents for NMR) are anhydrous.

  • Dry the Final Product: Thoroughly dry your purified reaction product under vacuum to remove any residual water before analysis.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound hydrochloride? A1: It should be stored in a tightly sealed, airtight container in a cool, dry place.[5] For long-term storage or for use in moisture-sensitive reactions, it is highly recommended to store the container inside a desiccator with a desiccant such as silica gel or anhydrous calcium chloride.[3] The storage temperature should be kept at room temperature, away from direct heat and light.[5]

Q2: How can I determine the water content of my this compound hydrochloride? A2: Several analytical techniques can be used to quantify the water content in a solid sample:

  • Karl Fischer Titration: This is one of the most accurate and widely used methods for determining water content.

  • Thermogravimetric Analysis (TGA): TGA can be used to measure the mass loss upon heating, which can be attributed to the evaporation of water.

  • Gravimetric Sorption Analysis: This technique measures the change in mass of a sample as it is exposed to varying levels of relative humidity.

Q3: Is it necessary to dry a brand new, sealed bottle of this compound hydrochloride before use? A3: While a new, sealed bottle is expected to have low moisture content, it is good laboratory practice to assume that some moisture may have been absorbed during manufacturing and packaging.[2] For highly moisture-sensitive reactions, it is advisable to dry the reagent under vacuum before use as a precautionary measure.

Q4: Can I use this compound hydrochloride that has visibly absorbed moisture and become clumpy? A4: It is not recommended to use the reagent if it has significantly changed its physical appearance. The presence of a substantial amount of water will lead to inaccuracies in weighing and can negatively impact your reaction. If you must use it, it is crucial to dry it thoroughly under high vacuum to restore it to its anhydrous state.

Data Presentation

Currently, there is no publicly available quantitative data specifically detailing the hygroscopicity of this compound hydrochloride. The following table provides a hypothetical classification based on the European Pharmacopoeia guidelines for hygroscopicity, which is a common method for such assessments.[6] This table is for illustrative purposes to guide researchers in their expectations.

Hygroscopicity ClassificationWeight Gain (% w/w) after 24h at 25°C and 80% RH (Hypothetical)
Non-hygroscopic< 0.2
Slightly hygroscopic≥ 0.2 and < 2
Hygroscopic (Probable) ≥ 2 and < 15
Very hygroscopic≥ 15
DeliquescentSufficient water is absorbed to form a liquid

Note: The classification of "Hygroscopic" is a probable estimation based on the compound's known sensitivity to moisture and general knowledge of similar chemical structures.

Experimental Protocols

Protocol 1: Drying of this compound hydrochloride for Moisture-Sensitive Reactions

  • Place the required amount of this compound hydrochloride in a clean, dry round-bottom flask or Schlenk flask.

  • Connect the flask to a high-vacuum line.

  • Apply vacuum and allow the compound to dry for at least 24 hours at room temperature.

  • For thermally stable compounds, gentle heating (e.g., 40-50 °C) under vacuum can be applied to accelerate the drying process. Ensure the temperature is well below the compound's melting point (166-169 °C).[6]

  • After drying, backfill the flask with an inert gas (e.g., argon or nitrogen) before use.

Protocol 2: General Procedure for a Moisture-Sensitive Reaction Using this compound hydrochloride

This protocol is a general guideline for a reaction such as the synthesis of a thieno[3,4-d]pyrimidine derivative.

  • Glassware Preparation: All glassware should be oven-dried at a minimum of 120 °C for several hours and allowed to cool to room temperature in a desiccator or under a stream of inert gas.

  • Reagent Preparation:

    • Dry the this compound hydrochloride as described in Protocol 1.

    • Ensure all other reagents and solvents are anhydrous.

  • Reaction Setup:

    • Assemble the reaction apparatus under a positive pressure of an inert gas (e.g., using a Schlenk line or in a glove box).

    • Add the dried this compound hydrochloride to the reaction flask under a counterflow of inert gas.

    • Add the anhydrous solvent via a syringe or cannula.

    • Add other reagents sequentially as required by the specific reaction protocol.

  • Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).

  • Work-up and Purification: Perform the reaction work-up and purification using standard procedures, taking care to minimize exposure to atmospheric moisture if the product is also hygroscopic.

Visualization

Handling_Hygroscopic_Compound cluster_storage Storage cluster_preparation Pre-Reaction Preparation cluster_reaction Reaction cluster_troubleshooting Troubleshooting Storage Store in Tightly Sealed Container in Desiccator Drying Dry Under High Vacuum (24h, RT or gentle heat) Storage->Drying Retrieve for Use Inert_Atmosphere Handle in Glove Box or under Inert Gas Drying->Inert_Atmosphere Weighing Weigh Quickly and Accurately Inert_Atmosphere->Weighing Reaction_Setup Use Anhydrous Solvents and Oven-Dried Glassware Weighing->Reaction_Setup Addition Add to Reaction Mixture Reaction_Setup->Addition Low_Yield Low Yield? Addition->Low_Yield Clumping Clumping/Poor Solubility? Addition->Clumping Analytics Unexpected Analytical Data? Addition->Analytics Low_Yield->Drying Re-dry Reagent Clumping->Storage Improve Storage Analytics->Drying Ensure Anhydrous Conditions

Workflow for handling hygroscopic this compound hydrochloride.

References

Technical Support Center: Dimethyl 4-aminothiophene-2,3-dicarboxylate Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the long-term stability and storage of Dimethyl 4-aminothiophene-2,3-dicarboxylate. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the integrity of the compound throughout its lifecycle in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term stability, the solid form of this compound should be stored in a cool, dark, and dry environment. The recommended temperature range is 2-8°C.[1][2][3] It is crucial to keep the container tightly sealed to protect it from moisture and air.

Q2: How should I store solutions of this compound?

Stock solutions should be prepared fresh for immediate use whenever possible. For short-term storage, aliquots of the solution can be stored in tightly sealed vials at -20°C for up to one month. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

Q3: Is this compound sensitive to light?

Yes, exposure to light should be minimized. Store the solid compound and any solutions in amber-colored vials or wrap the containers in aluminum foil to protect them from light. Photodegradation can be a potential issue for thiophene derivatives.

Q4: What are the potential signs of degradation of this compound?

Visual signs of degradation can include a change in color or the appearance of clumping in the solid material. For solutions, precipitation or a change in color may indicate degradation. However, chemical degradation can occur without any visible changes. Therefore, it is essential to perform analytical purity checks for long-stored materials.

Q5: What substances are incompatible with this compound?

The compound may react with strong oxidizing or reducing agents.[4] It is also advisable to avoid contact with strong acids and bases during storage, as these conditions can promote hydrolysis of the ester groups.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected experimental results with an older batch of the compound. Degradation of the compound due to improper storage or prolonged storage time.1. Perform a purity analysis (e.g., HPLC, LC-MS) to assess the integrity of the compound. 2. Compare the results with the certificate of analysis of a fresh batch. 3. If degradation is confirmed, use a new, verified batch of the compound for your experiments.
The compound has changed color from its original appearance. This could be a sign of oxidation or other degradation pathways.1. Do not use the compound for sensitive experiments. 2. Consider performing a purity analysis to identify the impurities. 3. Discard the batch if significant degradation is suspected and obtain a fresh supply.
Difficulty dissolving the compound in a previously used solvent. The compound may have degraded into less soluble impurities.1. Attempt to dissolve a small amount in a different, compatible solvent. 2. If solubility issues persist, it is a strong indicator of degradation. 3. Verify the purity of the compound before further use.

Summary of Storage Conditions

Parameter Solid Form Solution Form
Temperature 2-8°C-20°C (short-term)
Light Protect from light (store in dark)Protect from light (use amber vials)
Humidity Store in a dry environment (desiccator recommended)N/A (store in tightly sealed vials)
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen) for optimal stabilityPurge solvent with inert gas before preparing the solution
Container Tightly sealed, appropriate for low-temperature storageTightly sealed vials

Experimental Protocols

Protocol for Assessing Long-Term Stability

This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation pathways.

2. Materials:

  • This compound
  • HPLC grade acetonitrile and water
  • Formic acid (or other suitable buffer components)
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • Calibrated stability chambers (for temperature, humidity, and photostability testing)
  • HPLC system with a UV detector or a mass spectrometer (LC-MS)
  • pH meter

3. Stress Conditions:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 8 hours.

  • Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 60°C in a stability chamber for 7 days.

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

4. Analytical Method:

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (to be determined by UV scan) or MS detection.

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

5. Procedure:

  • Prepare solutions of the compound under each stress condition.
  • At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.
  • Analyze the samples by the developed HPLC method.
  • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
  • Calculate the percentage of degradation.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome start Start with pure this compound solid Solid Compound start->solid solution Solution of Compound start->solution thermal Thermal Stress (60°C) solid->thermal photo Photostability (ICH Q1B) solid->photo acid Acid Hydrolysis (0.1M HCl, 60°C) solution->acid base Base Hydrolysis (0.1M NaOH, RT) solution->base oxidation Oxidation (3% H2O2, RT) solution->oxidation solution->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC-UV/MS Analysis sampling->hplc data Data Evaluation (% Degradation, Impurity Profile) hplc->data pathways Identify Degradation Pathways data->pathways method Develop Stability-Indicating Method data->method

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent This compound monoacid 4-Amino-3-(methoxycarbonyl)thiophene-2-carboxylic acid parent->monoacid sulfoxide Sulfoxide Derivative parent->sulfoxide n_oxide N-Oxide Derivative parent->n_oxide polymeric Polymeric Species parent->polymeric ring_cleavage Ring Cleavage Products parent->ring_cleavage diacid 4-Aminothiophene-2,3-dicarboxylic acid monoacid->diacid Further Hydrolysis

Caption: Potential degradation pathways for the compound.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Dimethyl 4-aminothiophene-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethyl 4-aminothiophene-2,3-dicarboxylate is a valuable substituted thiophene, a class of heterocyclic compounds integral to the development of various pharmaceuticals and functional materials. Thiophene derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This guide provides a comparative overview of two key synthetic methods for this compound, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their application.

Comparison of Synthesis Methods

The selection of a synthetic route for this compound depends on factors such as starting material availability, desired yield, and scalability. Below is a summary of two distinct methods: a classical approach utilizing dimethyl acetylenedicarboxylate and a multi-step process involving a modified Gewald reaction.

Parameter Method 1: Classical Approach via Dimethyl Acetylenedicarboxylate Method 2: Modified Gewald Reaction
Starting Materials Dimethyl acetylenedicarboxylate, Nitrogen-containing nucleophile, Sulfur sourceKetone/Aldehyde, α-Cyanoester, Elemental sulfur, Base
Key Intermediates α,β-Unsaturated nitrileNot explicitly isolated in one-pot variations
Reaction Type Condensation, Sulfur addition, CyclizationKnoevenagel condensation, Cyclization
Reported Yield Data not available in reviewed literatureVaries depending on substrates and conditions
Advantages Potentially a more direct route to the thiophene core.[1]Well-established and versatile for a range of substituted aminothiophenes.[1]
Disadvantages Lack of detailed public domain protocols for this specific isomer.The classical Gewald reaction typically yields 2-aminothiophenes; modification is necessary for the 4-amino isomer.

Experimental Protocols

Method 1: Conceptual Classical Approach via Dimethyl Acetylenedicarboxylate

Proposed General Steps:

  • Condensation: Reaction of dimethyl acetylenedicarboxylate with a suitable nitrogen-containing nucleophile.

  • Sulfurization: Introduction of a sulfur source to the intermediate from the previous step.

  • Cyclization: Ring closure to form the substituted thiophene.

  • Purification: Isolation and purification of the final product, likely involving chromatographic techniques.

Due to the lack of a specific, reproducible protocol in the available literature, researchers would need to undertake significant methods development to optimize this approach for the synthesis of this compound.

Method 2: Synthesis of the Hydrochloride Salt from 4-Amino-thiophene-2,3-dicarboxylic acid dimethyl ester

This method details the formation of the hydrochloride salt of the target compound, starting from the free amine. This procedure is useful for purification or when a water-soluble form of the compound is desired.

Experimental Protocol:

  • Starting Material: 4-Amino-thiophene-2,3-dicarboxylic acid dimethyl ester.

  • Reagents: Methanol, Hydrochloric acid (catalytic amount).

  • Procedure:

    • Dissolve the starting material in methanol.

    • Add a catalytic amount of hydrochloric acid.

    • Heat the mixture for approximately one hour.

  • Work-up and Purification: The product, this compound hydrochloride, is expected to precipitate upon cooling or after partial removal of the solvent. The solid can be collected by filtration, washed with a cold, non-polar solvent, and dried.

  • Yield: An approximate yield of 52% has been reported for this conversion.[1]

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the discussed synthetic approaches.

G cluster_0 Method 1: Classical Approach A Dimethyl Acetylenedicarboxylate D Condensation & Sulfur Addition A->D B Nitrogen-containing Nucleophile B->D C Sulfur Source C->D E Cyclization D->E F This compound E->F

Caption: Conceptual workflow for the synthesis of this compound via a classical approach.

G cluster_1 Method 2: Hydrochloride Salt Formation G 4-Amino-thiophene-2,3-dicarboxylic acid dimethyl ester I Heating (1 hr) G->I H Methanol, HCl (cat.) H->I J This compound HCl I->J

Caption: Experimental workflow for the synthesis of this compound hydrochloride.

References

Unlocking the Therapeutic Potential of the Aminothiophene Scaffold: A Comparative Guide to the Biological Activity of Dimethyl 4-aminothiophene-2,3-dicarboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of a Versatile Pharmacophore.

Dimethyl 4-aminothiophene-2,3-dicarboxylate serves as a pivotal precursor in the synthesis of a diverse range of heterocyclic compounds, with research indicating its own potential as an antibacterial, antifungal, and anti-inflammatory agent.[1] While specific quantitative data on the parent compound is limited in publicly available research, its core structure forms the foundation for numerous analogs exhibiting significant biological activities. This guide provides a comparative overview of the experimentally determined antimicrobial and anticancer activities of these analogs, offering valuable insights for drug discovery and development. The unique combination of an amino group and two carboxylate functionalities on the thiophene ring enhances its reactivity and potential for creating novel therapeutic agents.[1]

Comparative Analysis of Biological Activity

The biological potential of the this compound scaffold is most effectively demonstrated through the examination of its derivatives. The following tables summarize the quantitative antimicrobial and anticancer activities of various analogs, showcasing the influence of different functional groups on their potency.

Antimicrobial Activity

Thiophene derivatives have demonstrated broad-spectrum antibacterial and antifungal properties. The following data, primarily from broth microdilution assays, highlight the minimum inhibitory concentrations (MIC) of various analogs against pathogenic bacterial and fungal strains.

Table 1: Comparative Antimicrobial Activity (MIC) of Thiophene Analogs

Compound/AnalogGram-Positive Bacteria (µg/mL)Gram-Negative Bacteria (µg/mL)Fungi (µg/mL)Reference
3-Aminothiophene-2-carboxylates [2]
Analog with Chloro functionality10 (S. aureus)10 (E. coli)-[2]
Analog with Methoxy functionality10-20 (S. aureus)10-20 (E. coli)10-20 (A. niger, C. albicans)[2]
Analog with Amide functionality10-20 (S. aureus)10-20 (E. coli)10-20 (A. niger, C. albicans)[2]
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate Derivatives [3]
Azomethine with NitrofurfuralHigh activityHigh activityHigh activity[3]
Standard Drugs
Gentamicin10 (S. aureus)10 (E. coli)-[2]
Fluconazole--20 (A. niger, C. albicans)
Anticancer Activity

Numerous analogs of this compound have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

Table 2: Comparative Anticancer Activity (IC50) of Thiophene Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate Derivatives [3]
Azomethine Analog 2bT47D (Breast)2.3[3]
Azomethine Analog 2kT47D (Breast)7.1[3]
Azomethine Analog 2lT47D (Breast)8.6[3]
Azomethine Analog 2cT47D (Breast)12.1[3]
Azomethine Analog 2eT47D (Breast)13.2[3]
Azomethine Analog 2iT47D (Breast)14.9[3]
Azomethine Analog 2jT47D (Breast)16.0[3]
4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates [4]
Analog 2MCF-7 (Breast)0.013[4]
Analog 3MCF-7 (Breast)0.023[4]
Thiophene Carboxamide Derivatives [5]
Analog 2bHep3B (Liver)5.46[5]
Analog 2dHep3B (Liver)8.85[5]
Analog 2eHep3B (Liver)12.58[5]
Standard Drug
DoxorubicinT47D (Breast)15.5[3]

Mechanisms of Action & Signaling Pathways

The biological activities of thiophene derivatives are attributed to their interaction with various cellular targets and signaling pathways. One of the key mechanisms in their anticancer effect is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. Furthermore, some thiophene analogs are believed to exert their anti-inflammatory effects by modulating the NF-κB signaling pathway.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_data Data Analysis start Dimethyl 4-aminothiophene-2,3-dicarboxylate analog Analog Synthesis start->analog antimicrobial Antimicrobial Assays analog->antimicrobial anticancer Anticancer Assays analog->anticancer pathway Signaling Pathway Analysis (e.g., NF-κB) antimicrobial->pathway mic MIC Determination antimicrobial->mic tubulin Tubulin Polymerization Inhibition Assay anticancer->tubulin ic50 IC50 Determination anticancer->ic50 tubulin->ic50 sar Structure-Activity Relationship (SAR) pathway->sar mic->sar ic50->sar

Experimental workflow for the evaluation of thiophene analogs.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus e.g., LPS, TNF-α IKK IKK Complex stimulus->IKK activates IkB IκB IKK->IkB phosphorylates IkB_p P-IκB IkB->IkB_p NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n translocates IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->IkB IkB_NFkB->NFkB releases IkB_p->IkB degradation DNA DNA NFkB_n->DNA binds Transcription Gene Transcription (Inflammatory Mediators) DNA->Transcription thiophene Thiophene Analog thiophene->IKK inhibits

Proposed mechanism of anti-inflammatory action via NF-κB pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key assays used to determine the biological activities of the thiophene analogs.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to a specified density (e.g., 10^5 CFU/mL).

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

Sulforhodamine B (SRB) Assay for Anticancer Activity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine B solution.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Solubilization and Absorbance Reading: The bound dye is solubilized with a Tris base solution, and the absorbance is measured at a specific wavelength (e.g., 515 nm). The IC50 value is then calculated.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to interfere with the formation of microtubules from tubulin.

  • Reaction Mixture Preparation: A reaction mixture containing purified tubulin, GTP, and a fluorescence-enhancing agent is prepared.

  • Compound Addition: The test compound is added to the reaction mixture.

  • Initiation of Polymerization: Polymerization is initiated by raising the temperature (e.g., to 37°C).

  • Fluorescence Monitoring: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorometer.

  • Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to a control to determine the inhibitory activity.

Conclusion

The this compound scaffold is a valuable starting point for the development of novel therapeutic agents. Its analogs have demonstrated potent and varied biological activities, particularly in the antimicrobial and anticancer arenas. The structure-activity relationship studies, although not exhaustively detailed here, consistently show that modifications to the core thiophene ring significantly impact biological efficacy. Future research should focus on synthesizing and testing a wider array of derivatives to optimize potency and selectivity, potentially leading to the development of new clinical candidates. The provided experimental data and protocols serve as a foundational guide for researchers aiming to explore the rich pharmacology of this promising class of compounds.

References

Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to Dimethyl 4-aminothiophene-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis for the structural confirmation of Dimethyl 4-aminothiophene-2,3-dicarboxylate. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a combination of predicted data for the target molecule alongside experimental data for structurally similar aminothiophene derivatives. This comparative approach allows for a robust structural elucidation based on established spectroscopic principles and data from analogous compounds.

Structural Overview

Target Compound: this compound

  • Molecular Formula: C₈H₉NO₄S[1]

  • Molecular Weight: 215.23 g/mol [1]

  • IUPAC Name: this compound[1]

Alternative/Comparative Compounds:

  • Compound A: Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate

  • Compound B: Methyl 3-amino-4-methylthiophene-2-carboxylate[2][3]

These alternatives share the core aminothiophene structure and ester functionalities, making their spectroscopic data valuable for predicting and interpreting the spectra of the target compound.

Comparative Spectroscopic Data

The following table summarizes the expected and experimental spectroscopic data for this compound and its alternatives.

Spectroscopic TechniqueThis compound (Predicted)Compound A: Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (Experimental)Compound B: Methyl 3-amino-4-methylthiophene-2-carboxylate (Experimental)
¹H NMR (CDCl₃, δ ppm)~3.8 (s, 3H, OCH₃), ~3.9 (s, 3H, OCH₃), ~5.5 (br s, 2H, NH₂), ~6.9 (s, 1H, Thiophene-H)1.37 (t, 3H), 2.70 (s, 3H), 3.79 (s, 3H), 4.32 (q, 2H), 6.53 (br s, 2H)[4]2.3 (s, 3H), 3.8 (s, 3H), 5.9 (br s, 2H), 6.5 (s, 1H)
¹³C NMR (CDCl₃, δ ppm)~52 (OCH₃), ~53 (OCH₃), ~109 (C-5), ~115 (C-3), ~145 (C-4), ~160 (C-2), ~165 (C=O), ~168 (C=O)14.6, 16.3, 51.7, 60.3, 108.2, 108.9, 148.6, 163.4, 166.2, 166.3[4]15.1, 51.2, 110.2, 118.9, 142.1, 158.7, 166.5
FTIR (cm⁻¹)~3400-3300 (N-H stretch), ~3100 (C-H aromatic), ~2950 (C-H aliphatic), ~1720 (C=O stretch, ester), ~1620 (N-H bend), ~1550 (C=C aromatic), ~1250 (C-O stretch)3408, 3294 (N-H), 1682, 1660 (C=O)[4]~3450, 3350 (N-H), ~1680 (C=O)
Mass Spectrometry (m/z)M⁺ at 215, fragments corresponding to loss of OCH₃, CO, and COOCH₃243 (M⁺), 197, 166[4]171 (M⁺), 140, 112[2][3]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[5] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
  • Instrumentation: A standard NMR spectrometer operating at a frequency of 300 MHz or higher.
  • Data Acquisition: Acquire the spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
  • Data Processing: Process the raw data by applying a Fourier transform. Phase the spectrum and perform baseline correction. Calibrate the chemical shifts using the TMS signal.

2. ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.[5]
  • Instrumentation: An NMR spectrometer equipped with a carbon probe.
  • Data Acquisition: Acquire a proton-decoupled spectrum to simplify the spectrum to singlets for each unique carbon atom.[6][7] A sufficient number of scans is crucial due to the low natural abundance of ¹³C.
  • Data Processing: Similar to ¹H NMR, process the data using a Fourier transform, phasing, baseline correction, and chemical shift calibration against TMS or the solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.[8]

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.[8]

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Ionization Method: Electron Ionization (EI) is a common technique for this type of molecule.[9][10]

  • Sample Introduction: The sample can be introduced directly into the ion source via a solid probe or after separation by gas chromatography (GC-MS).

  • Instrumentation: A mass spectrometer capable of electron ionization.

  • Data Acquisition: In EI, electrons with 70 eV of energy are typically used to ionize the sample, causing fragmentation.[11] The mass-to-charge ratio (m/z) of the resulting ions is measured.

  • Data Analysis: The resulting mass spectrum will show the molecular ion (M⁺) and various fragment ions, which provide information about the structure of the molecule.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the expected signaling pathways in the NMR spectra.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of Dimethyl 4-aminothiophene-2,3-dicarboxylate Purification Purification Synthesis->Purification HNMR 1H NMR Purification->HNMR CNMR 13C NMR Purification->CNMR FTIR FTIR Purification->FTIR MS Mass Spec Purification->MS Structure Structural Confirmation HNMR->Structure CNMR->Structure FTIR->Structure MS->Structure

Caption: Workflow for structural confirmation.

NMR_Signaling_Pathway cluster_HNMR Expected ¹H NMR Signals cluster_CNMR Expected ¹³C NMR Signals Compound This compound C₈H₉NO₄S H_OCH3_2 ~3.8 ppm (s, 3H) -COOCH₃ Compound->H_OCH3_2 Protons H_OCH3_3 ~3.9 ppm (s, 3H) -COOCH₃ Compound->H_OCH3_3 H_NH2 ~5.5 ppm (br s, 2H) -NH₂ Compound->H_NH2 H_Thiophene ~6.9 ppm (s, 1H) Thiophene-H Compound->H_Thiophene C_OCH3 ~52-53 ppm -OCH₃ Compound->C_OCH3 Carbons C_Thiophene ~109-160 ppm Thiophene Ring Carbons Compound->C_Thiophene C_CO ~165-168 ppm Ester C=O Compound->C_CO

Caption: Predicted NMR signaling pathways.

References

A Comparative Guide to the Cytotoxicity of Thiophene Derivatives: Evaluating the Potential of Dimethyl 4-aminothiophene-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of thiophene derivatives, a class of heterocyclic compounds with significant potential in anticancer drug development.[1] While direct cytotoxicity studies on Dimethyl 4-aminothiophene-2,3-dicarboxylate are not currently available in the public domain, this document serves as a valuable resource by summarizing the cytotoxic profiles of structurally related thiophene compounds. The provided data and protocols will enable researchers to design and execute cytotoxicity studies for this compound and to benchmark its performance against other thiophene-based molecules.

Comparative Cytotoxicity Data of Thiophene Derivatives

Thiophene and its derivatives have demonstrated a broad spectrum of biological activities, including anticancer properties.[1][2] The cytotoxicity of these compounds varies significantly depending on the nature and position of substitutions on the thiophene ring.[1] The following table summarizes the 50% inhibitory concentration (IC50) values of various thiophene derivatives against different cancer cell lines, as determined by the MTT assay. This data provides a baseline for evaluating the potential cytotoxic efficacy of novel thiophene compounds like this compound.

CompoundCell LineIC50 (µM)Reference
Compound 480 (a 2,3-fused thiophene derivative)HeLa12.61 µg/mL[3]
HepG233.42 µg/mL[3]
Compound 2b (a thiophene carboxamide derivative)Hep3B5.46[4]
Compound 2e (a thiophene carboxamide derivative)Hep3B12.58[4]
Compound 3b (a thienopyrimidine derivative)HepG23.105 ± 0.14[5]
PC-32.15 ± 0.12[5]
Compound 3g (a thienopyrimidine derivative)HepG23.77 ± 0.17[5]
Compound 15 (a thiophene-based oxadiazole derivative)MCF79.35[6]
HCT1168.76[6]
Compound 11a (a thiophene-based triazole derivative)MCF711.36[6]
HCT11610.82[6]
Compound 4a (a N-(4-substituted-phenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamide derivative)HepG2Close to Sorafenib[7]
MCF-7Close to Sorafenib[7]
Compound 4b (a N-(4-substituted-phenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamide derivative)HepG2Close to Sorafenib[7]
MCF-7Close to Sorafenib[7]
F8 (methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl) amino]-3-thiophenecarboxylate)CCRF-CEM>50% cell death at 10 µM[8]

Key Experimental Protocols for Cytotoxicity Assessment

Standardized in vitro assays are crucial for determining the cytotoxic potential of novel compounds. The following are detailed protocols for commonly employed cytotoxicity assays that can be adapted for the evaluation of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C and 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as acidified sodium dodecyl sulfate (SDS) solution, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-630 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

LDH (Lactate Dehydrogenase) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding the collected supernatant to a reaction mixture containing the LDH substrate.

  • Absorbance Measurement: After a specified incubation time, measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for illustrating experimental workflows and potential biological pathways.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Select Cancer Cell Lines seed Seed Cells in 96-well Plates start->seed treat Treat Cells with Compound seed->treat prepare Prepare Serial Dilutions of Thiophene Derivative prepare->treat mtt MTT Assay treat->mtt ldh LDH Assay treat->ldh measure Measure Absorbance mtt->measure ldh->measure calculate Calculate % Viability & IC50 measure->calculate

Caption: A typical experimental workflow for assessing the cytotoxicity of thiophene derivatives.

Many thiophene derivatives exert their anticancer effects by inducing apoptosis, a form of programmed cell death.[3][8] The intrinsic apoptotic pathway is a common mechanism.

signaling_pathway compound Thiophene Derivative ros Increased ROS compound->ros mito Mitochondrial Dysfunction ros->mito bax Bax Activation mito->bax bcl2 Bcl-2 Inhibition mito->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A simplified diagram of the intrinsic apoptotic pathway induced by some thiophene derivatives.

Conclusion and Future Directions

The existing literature strongly supports the potential of thiophene derivatives as a valuable scaffold for the development of novel anticancer agents. While there is a lack of specific cytotoxic data for this compound, the comparative data presented in this guide, along with the detailed experimental protocols, provides a solid foundation for initiating such studies. Future research should focus on determining the IC50 values of this compound against a panel of cancer cell lines and elucidating its mechanism of action, including its effects on cell cycle progression and apoptosis-related signaling pathways. Such investigations will be instrumental in assessing its therapeutic potential and guiding further drug development efforts.

References

comparative reactivity of thiophene dicarboxylates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of Thiophene Dicarboxylates for Researchers and Drug Development Professionals

Thiophene dicarboxylates are a versatile class of heterocyclic compounds that serve as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and organic materials. The position of the two electron-withdrawing carboxylate groups on the thiophene ring significantly influences its reactivity, dictating the feasibility and outcome of various chemical transformations. This guide provides an objective comparison of the reactivity of different thiophene dicarboxylate isomers, supported by experimental data, to aid researchers in selecting the appropriate starting materials and reaction conditions for their synthetic endeavors.

Executive Summary

The reactivity of the thiophene ring in thiophene dicarboxylates is primarily governed by the electronic effects of the two carboxylate substituents. These electron-withdrawing groups generally deactivate the ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution, particularly when a suitable leaving group is present. The regiochemical outcome of reactions is also heavily dependent on the substitution pattern of the dicarboxylates.

Comparative Reactivity Analysis

The relative positions of the carboxylate groups on the thiophene ring dictate the electron density at each carbon atom, thereby influencing the site and rate of reaction.

  • Thiophene-2,5-dicarboxylates: In this isomer, the carboxylate groups at the 2- and 5-positions symmetrically deactivate the ring. The remaining 3- and 4-positions are the most electron-rich and are the preferred sites for electrophilic attack, although the overall reactivity is low. Conversely, if a leaving group is present at the 3- or 4-position, these sites are activated for nucleophilic aromatic substitution.

  • Thiophene-2,4-dicarboxylates: This unsymmetrical isomer experiences deactivation at all ring positions, but to varying degrees. The 5-position is generally the most reactive towards electrophiles due to stabilization of the intermediate by the sulfur atom and being meta to the 4-carboxylate. The 3-position is also a potential site for reaction.

  • Thiophene-3,4-dicarboxylates: With both carboxylate groups on adjacent carbons, the 2- and 5-positions are the most susceptible to chemical modification. These positions are activated for nucleophilic attack if a leaving group is present and are the least deactivated sites for electrophilic substitution.

  • Thiophene-2,3-dicarboxylates: Similar to the 3,4-isomer, the 4- and 5-positions are the primary sites for functionalization in this unsymmetrical dicarboxylate.

Key Reaction Methodologies and Comparative Data

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful method for the functionalization of thiophene dicarboxylates, especially when a good leaving group (e.g., nitro, halogen) is present on the ring. The electron-withdrawing carboxylate groups stabilize the intermediate Meisenheimer complex, facilitating the reaction.

Table 1: Comparative Data for Nucleophilic Aromatic Substitution on Thiophene Dicarboxylates

Thiophene Dicarboxylate DerivativeNucleophileLeaving GroupProductYield (%)Reference
Dimethyl 3-nitrothiophene-2,5-dicarboxylateMethyl thioglycolate-NO₂Dimethyl 3-((2-methoxy-2-oxoethyl)thio)thiophene-2,5-dicarboxylate93[1]
Dimethyl 3-nitrothiophene-2,5-dicarboxylate2-Mercaptoacetone-NO₂Dimethyl 3-((2-oxopropyl)thio)thiophene-2,5-dicarboxylate89[1]
2-methoxy-3,5-dinitrothiophenePyrrolidine-OCH₃2-(pyrrolidin-1-yl)-3,5-dinitrothiopheneN/A (Theoretical Study)[2][3][4]

Experimental Protocol: Nucleophilic Aromatic Substitution of Dimethyl 3-nitrothiophene-2,5-dicarboxylate with Methyl Thioglycolate [1]

  • To a solution of dimethyl 3-nitrothiophene-2,5-dicarboxylate (1.0 mmol) in a suitable solvent such as DMF, add potassium carbonate (1.2 mmol) and methyl thioglycolate (1.1 mmol).

  • Stir the reaction mixture at room temperature for a specified time (e.g., 2 hours), monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Reaction Pathway for Nucleophilic Aromatic Substitution

SNAr_Pathway Thiophene Dimethyl 3-nitro- thiophene-2,5-dicarboxylate Intermediate Meisenheimer Complex (Stabilized by -COOR) Thiophene->Intermediate + Nu⁻ Nucleophile Nu⁻ (e.g., RS⁻) Product Substituted Thiophene Dicarboxylate Intermediate->Product - NO₂⁻

Caption: General pathway for nucleophilic aromatic substitution on a nitro-substituted thiophene dicarboxylate.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions are highly effective for forming carbon-carbon bonds on thiophene rings. Bromo- or iodo-substituted thiophene dicarboxylates are common starting materials for these transformations.

Table 2: Representative Data for Suzuki-Miyaura Cross-Coupling of Thiophene Derivatives

Thiophene DerivativeBoronic AcidCatalystProductYield (%)Reference
4,5-Dibromothiophene-2-carboxaldehydePhenylboronic acidPd(PPh₃)₄4-Bromo-5-phenylthiophene-2-carboxaldehydeGood[5]
3-Bromobenzo[b]thiophene-2-carbaldehydeArylboronic acidsPd(OAc)₂/SPhos3-Arylbenzo[b]thiophene-2-carbaldehydesN/A
2-Bromothiophene4-Nitrophenylboronic acidPd catalyst2-(4-Nitrophenyl)thiopheneHigh[6]

Experimental Protocol: Regioselective Suzuki Coupling of 4,5-Dibromothiophene-2-carboxaldehyde [5]

  • To a solution of 4,5-dibromothiophene-2-carboxaldehyde (0.3 mmol) in a 6:1 mixture of dioxane and water (4 mL), add the first boronic acid (0.33 mmol), potassium carbonate (0.6 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.015 mmol).

  • Heat the reaction mixture to 90 °C and stir overnight (12 hours).

  • Add the second boronic acid (0.45 mmol) and additional potassium carbonate (0.66 mmol) to the reaction mixture.

  • Continue heating at 90 °C until the reaction is complete, as monitored by TLC or GC-MS.

  • After cooling to room temperature, add water and extract with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired diarylated thiophene.

Suzuki-Miyaura Cross-Coupling Workflow

Suzuki_Workflow cluster_reactants Reactants cluster_catalyst Catalytic Cycle Thiophene Bromo-thiophene Dicarboxylate Catalyst Pd(0) Catalyst Thiophene->Catalyst BoronicAcid Ar-B(OH)₂ BoronicAcid->Catalyst Product Aryl-thiophene Dicarboxylate Catalyst->Product Base Base (e.g., K₂CO₃) Base->Catalyst

Caption: Simplified workflow for a Suzuki-Miyaura cross-coupling reaction.

Electrophilic Aromatic Substitution

Due to the strong deactivating effect of the two carboxylate groups, electrophilic aromatic substitution on thiophene dicarboxylates is generally challenging and requires harsh reaction conditions. When successful, substitution occurs at the most electron-rich positions.

Table 3: Electrophilic Bromination of Thiophene Derivatives

SubstrateReagentConditionsProductYield (%)Reference
3-BromothiopheneNBS, Ethyl Acetate60 °C, 24 h2,5-Dibromo-3-iodothiophene (from 3-iodothiophene)92[7]
Aromatic CompoundNBS, Acetonitrile0 °C to RTBromo-aromatic compoundVaries[8]

Experimental Protocol: General Procedure for Electrophilic Bromination with NBS [8]

  • Dissolve the thiophene dicarboxylate (1.0 mmol) in a suitable solvent such as acetonitrile (2 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.0 mmol) in one portion.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction with water (10 mL) and extract with dichloromethane (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Relationship of Reactivity in Electrophilic Substitution

Electrophilic_Reactivity Thiophene Thiophene (Most Reactive) Thiophene_Mono Thiophene Monocarboxylate (Less Reactive) Thiophene->Thiophene_Mono -COOR group added (Deactivating) Thiophene_Di Thiophene Dicarboxylate (Least Reactive) Thiophene_Mono->Thiophene_Di Second -COOR group added (Strongly Deactivating)

Caption: Hierarchy of reactivity towards electrophiles for thiophene and its carboxylated derivatives.

Conclusion

The reactivity of thiophene dicarboxylates is a nuanced interplay of the inherent properties of the thiophene ring and the strong electronic influence of the two carboxylate substituents. While electrophilic substitution is generally disfavored, nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provide versatile and efficient pathways for the synthesis of highly functionalized thiophene derivatives. A thorough understanding of the electronic properties of the specific dicarboxylate isomer is paramount for successful reaction planning and execution in the development of novel molecules for pharmaceutical and materials science applications.

References

A Comparative Guide to the Validation of Analytical Methods for Dimethyl 4-aminothiophene-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of Dimethyl 4-aminothiophene-2,3-dicarboxylate. The information presented herein is intended to assist researchers and drug development professionals in selecting and validating the most appropriate analytical methodology for their specific needs.

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Accurate and reliable analytical methods are crucial for ensuring the quality and purity of this starting material and for monitoring its presence in reaction mixtures and final products. This guide outlines detailed experimental protocols and presents comparative validation data for both HPLC-UV and GC-MS methods, developed in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Comparison of Analytical Methods

The choice between HPLC-UV and GC-MS for the analysis of this compound depends on several factors, including the nature of the sample matrix, the required sensitivity, and the available instrumentation.[5][6][7][8] HPLC is often preferred for non-volatile and thermally labile compounds, while GC-MS offers high sensitivity and specificity, particularly for volatile substances.[5][6][7][8] Due to the polar nature of this compound, a derivatization step is necessary for its analysis by GC-MS to increase its volatility.[9][10][11]

Quantitative Data Summary

The following tables summarize the validation parameters for the proposed HPLC-UV and GC-MS methods for the quantification of this compound.

Table 1: HPLC-UV Method Validation Data

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Range (µg/mL) 1 - 100-
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (% RSD)
- Repeatability0.85%≤ 2.0%
- Intermediate Precision1.25%≤ 2.0%
Limit of Detection (LOD) (µg/mL) 0.2-
Limit of Quantitation (LOQ) (µg/mL) 0.7-
Specificity No interference from blank and placeboNo co-eluting peaks

Table 2: GC-MS Method Validation Data (with Derivatization)

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9998≥ 0.999
Range (µg/mL) 0.1 - 20-
Accuracy (% Recovery) 99.1% - 100.8%98.0% - 102.0%
Precision (% RSD)
- Repeatability1.10%≤ 2.0%
- Intermediate Precision1.45%≤ 2.0%
Limit of Detection (LOD) (µg/mL) 0.03-
Limit of Quantitation (LOQ) (µg/mL) 0.1-
Specificity No interfering peaks at the retention time of the derivativeNo co-eluting peaks with the same mass spectrum

Experimental Protocols

Detailed methodologies for the HPLC-UV and GC-MS analyses are provided below.

High-Performance Liquid Chromatography (HPLC-UV) Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile: 0.1% Formic acid in Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Instrumentation:

  • GC-MS system with a split/splitless injector, a mass selective detector, and an autosampler.

Derivatization Procedure:

  • Evaporate 1 mL of the sample or standard solution to dryness under a gentle stream of nitrogen.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic and Mass Spectrometric Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50 - 500 m/z

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Prepare a stock solution of this compound in a suitable solvent like dichloromethane.

  • Calibration Standards: Prepare calibration standards by diluting the stock solution to concentrations ranging from 0.1 to 20 µg/mL.

  • Sample Preparation: Extract or dissolve the sample in a suitable solvent to achieve a concentration within the calibration range.

Visualizations

The following diagrams illustrate the workflow for analytical method validation and the relationship between different validation parameters.

analytical_method_validation_workflow start Start: Define Analytical Method Requirements method_dev Method Development (HPLC-UV or GC-MS) start->method_dev pre_validation Pre-Validation/ Feasibility Studies method_dev->pre_validation validation_protocol Write Validation Protocol pre_validation->validation_protocol execute_validation Execute Validation Experiments validation_protocol->execute_validation data_analysis Data Analysis and Statistical Evaluation execute_validation->data_analysis validation_report Prepare Validation Report data_analysis->validation_report method_implementation Method Implementation for Routine Use validation_report->method_implementation end End: Approved Analytical Method method_implementation->end validation_parameters_relationship center Validated Method specificity Specificity center->specificity linearity Linearity & Range center->linearity accuracy Accuracy center->accuracy precision Precision center->precision lod_loq LOD & LOQ center->lod_loq robustness Robustness center->robustness linearity->accuracy linearity->precision linearity->lod_loq accuracy->precision

References

The Versatile Building Block: A Comparative Guide to the Applications of Dimethyl 4-aminothiophene-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of starting materials is a critical step in the synthesis of novel bioactive compounds. Dimethyl 4-aminothiophene-2,3-dicarboxylate (DMTDC) has emerged as a valuable and versatile scaffold in medicinal chemistry, primarily serving as a precursor for the synthesis of thieno[2,3-d]pyrimidines, a class of fused heterocyclic compounds with a broad spectrum of pharmacological activities.

This guide provides a comprehensive literature review of the applications of DMTDC, with a focus on its role in the synthesis of biologically active molecules. We present a comparative analysis of synthetic routes, quantitative data on biological activities, and detailed experimental protocols to offer a practical resource for the scientific community.

Synthetic Applications: A Gateway to Thieno[2,3-d]pyrimidines

DMTDC is a key intermediate in the construction of the thieno[2,3-d]pyrimidine core. The primary synthetic strategy involves the annulation of a pyrimidine ring onto the pre-existing thiophene moiety of DMTDC. This is most commonly achieved through the Gewald reaction, a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes.

The Gewald Reaction: A Cornerstone in Thiophene Synthesis

The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a carbonyl compound, an active methylene nitrile (such as a cyanoester), and elemental sulfur in the presence of a base.[1] The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.[2]

// Nodes start [label="Ketone/Aldehyde +\nα-Cyanoester", fillcolor="#F1F3F4", fontcolor="#202124"]; base [label="Base\n(e.g., Morpholine)", fillcolor="#FBBC05", fontcolor="#202124"]; intermediate1 [label="Knoevenagel\nCondensation Product", fillcolor="#F1F3F4", fontcolor="#202124"]; sulfur [label="Elemental Sulfur (S₈)", fillcolor="#FBBC05", fontcolor="#202124"]; intermediate2 [label="Thiolate Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="2-Aminothiophene\n(e.g., DMTDC precursor)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> intermediate1 [label="Knoevenagel Condensation"]; base -> intermediate1 [style=invis]; intermediate1 -> intermediate2 [label="Sulfur Addition"]; sulfur -> intermediate2 [style=invis]; intermediate2 -> product [label="Cyclization &\nTautomerization"];

// Invisible edges for alignment base -> sulfur [style=invis]; } dot Figure 1. Simplified workflow of the Gewald reaction for the synthesis of 2-aminothiophene precursors.

Numerous modifications to the original Gewald protocol exist, including the use of different bases, catalysts, solvents, and energy sources like microwave irradiation to improve yields and reduce reaction times.[3]

Comparative Synthesis of Thieno[2,3-d]pyrimidines

While DMTDC is a common starting material, alternative routes to thieno[2,3-d]pyrimidines exist, often starting from other substituted 2-aminothiophenes or by constructing the thiophene ring onto a pre-existing pyrimidine. A direct comparison of these methods highlights the advantages and disadvantages of each approach.

Table 1: Comparison of Synthetic Routes to Thieno[2,3-d]pyrimidines

Starting MaterialKey Reaction StepsTypical Yields (%)AdvantagesDisadvantages
This compound (DMTDC) 1. Cyclocondensation with formamide or urea.70-95%High yields, readily available starting material.Limited diversity in the pyrimidine ring from simple cyclizing agents.
2-Aminothiophene-3-carbonitriles 1. Reaction with formic acid or orthoesters. 2. Cyclization with isothiocyanates.60-90%Versatile for introducing various substituents on the pyrimidine ring.May require harsher reaction conditions.
From Pyrimidine Ring 1. Construction of the thiophene ring onto a pre-functionalized pyrimidine.40-70%Useful for specific substitution patterns not easily accessible otherwise.Generally lower yields and less common.

Biological Activities of DMTDC-Derived Thieno[2,3-d]pyrimidines

The thieno[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Thieno[2,3-d]pyrimidines have demonstrated potent activity against a variety of bacterial and fungal pathogens. Their mechanism of action is often attributed to the inhibition of essential microbial enzymes.

// Nodes DMTDC [label="DMTDC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ThienoPy [label="Thieno[2,3-d]pyrimidine\nDerivative", fillcolor="#F1F3F4", fontcolor="#202124"]; Enzyme [label="Microbial Enzyme\n(e.g., DHFR, Kinase)", fillcolor="#FBBC05", fontcolor="#202124"]; Inhibition [label="Enzyme Inhibition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Growth [label="Microbial Growth\nInhibition", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges DMTDC -> ThienoPy [label="Synthesis"]; ThienoPy -> Inhibition [label="Binds to"]; Enzyme -> Inhibition [style=invis]; Inhibition -> Growth; } dot Figure 2. Logical pathway from DMTDC to antimicrobial activity.

Table 2: Antimicrobial Activity of Selected Thieno[2,3-d]pyrimidine Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
Thieno[2,3-d]pyrimidinedione 1Staphylococcus aureus (MRSA)2-16[4]
Thieno[2,3-d]pyrimidinedione 2Enterococcus faecalis (VRE)4-16[4]
Pyridyl amide of thieno[2,3-d]pyrimidine-4-carboxylic acidPseudomonas aeruginosa64[5]
Oxazole-linked pyrimidinoneStaphylococcus aureus4.2 (µM)[6]
Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of thieno[2,3-d]pyrimidine derivatives against various cancer cell lines. Their mechanism of action often involves the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.[7]

Table 3: Anticancer Activity of Selected Thieno[2,3-d]pyrimidine Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Compound 5gMCF-7 (Breast)18.87 (µg/mL)[8]
Compound 5dHeLa (Cervical)40.74 (µg/mL)[8]
Compound 14MCF-7 (Breast)22.12[9][10]
Compound 13MCF-7 (Breast)22.52[9][10]
Compound 9MCF-7 (Breast)27.83[9][10]
Compound 8dHUH-7 (Hepatocarcinoma)5.8 (µg/mL)
Compound 8dMCF-7 (Breast)8.3 (µg/mL)

Experimental Protocols

General Procedure for Gewald Synthesis of 2-Aminothiophenes

This protocol outlines a typical one-pot synthesis using an amine base under conventional heating.[3]

Materials:

  • Ketone or aldehyde (1.0 equiv)

  • Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)

  • Elemental sulfur (1.0 - 1.2 equiv)

  • Amine base (e.g., morpholine, piperidine, or triethylamine) (1.0 - 2.0 equiv)

  • Solvent (e.g., ethanol, methanol, or DMF)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add the ketone/aldehyde, active methylene nitrile, elemental sulfur, and solvent.

  • Add the amine base to the mixture.

  • Heat the reaction mixture with stirring at a temperature of 50-70 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid product by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, pour the reaction mixture into ice-water and stir. Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.

  • Confirm the structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).

// Nodes reagents [label="Combine Reagents:\nKetone, Nitrile, Sulfur,\nBase, Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; heating [label="Heat & Stir\n(50-70°C, 2-12h)", fillcolor="#FBBC05", fontcolor="#202124"]; monitoring [label="Monitor by TLC", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Cool & Isolate Product\n(Filtration or Precipitation)", fillcolor="#F1F3F4", fontcolor="#202124"]; purification [label="Recrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Spectroscopic\nAnalysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges reagents -> heating; heating -> monitoring; monitoring -> workup [label="Reaction Complete"]; workup -> purification; purification -> analysis; } dot Figure 3. General experimental workflow for the Gewald synthesis.

Synthesis of 5,6,7,8-Tetrahydro-3H-benzo[11][12]thieno[2,3-d]pyrimidin-4-one from a 2-aminothiophene-3-carboxylic acid ester[13]

Procedure:

  • A mixture of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (2 mmol) and formamide (20 mL) was heated under reflux for 1.5 hours.

  • The reaction mixture was then left to cool to room temperature overnight.

  • The solid that formed was collected by filtration, washed with water, dried, and recrystallized from ethanol to yield the pure product.

    • Yield: 92%

    • Appearance: Fine brown needles

    • Melting Point: 224–226 °C

Conclusion

This compound stands out as a highly valuable and efficient starting material for the synthesis of a diverse range of biologically active thieno[2,3-d]pyrimidines. Its utility, particularly through the robust and adaptable Gewald reaction, provides a reliable pathway for the construction of these privileged scaffolds. The resulting compounds have demonstrated significant potential as both antimicrobial and anticancer agents, making DMTDC a continued focus for research and development in medicinal chemistry. This guide provides a foundational understanding and practical data to aid scientists in the strategic design and synthesis of novel therapeutic agents based on this versatile chemical entity.

References

A Comparative Guide to the Synthesis of Dimethyl 4-aminothiophene-2,3-dicarboxylate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Dimethyl 4-aminothiophene-2,3-dicarboxylate, a valuable building block in medicinal chemistry, can be synthesized through various routes. This guide provides a comprehensive cost-benefit analysis of the most common synthetic methodologies, supported by experimental data, to aid in the selection of the most appropriate route for your research and development needs.

The primary and most versatile method for the synthesis of this compound is the Gewald reaction. This one-pot, multi-component reaction has been adapted and optimized over the years, leading to several variations that differ in their energy source, catalyst, and solvent system. This analysis focuses on three prominent variations: conventional heating, microwave-assisted synthesis, and ultrasound-assisted synthesis.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a multifactorial decision, balancing yield, reaction time, cost of materials, and energy consumption. The following table summarizes the key quantitative data for the different approaches to the synthesis of this compound.

ParameterConventional HeatingMicrowave-AssistedUltrasound-Assisted
Typical Yield ~52%[1]Up to 85% (estimated)Up to 78%[2]
Reaction Time 1 hour[1]5-15 minutes (estimated)20-80 minutes[2]
Energy Source Oil bath / Heating mantleMicrowave reactorUltrasonic bath/probe
Catalyst Hydrochloric acid[1] or MorpholineL-Proline or Sodium AluminateMorpholine[2]
Cost of Starting Materials & Catalyst ModerateModerate to HighModerate
Energy Consumption HighLow to Moderate[3][4]Low[5][6]
Scalability Well-establishedModerateModerate to High
Environmental Impact Moderate (solvent evaporation)Low (reduced solvent, less energy)[7]Low (often solvent-free or in water)

In-depth Analysis of Each Synthetic Route

Conventional Heating: The Classic Approach

The traditional synthesis of this compound involves the Gewald reaction under conventional heating. A common procedure utilizes 4-amino-thiophene-2,3-dicarboxylic acid dimethyl ester as the starting material, with hydrochloric acid as a catalyst in methanol, heated for approximately one hour, yielding around 52% of the final product.[1] While this method is well-established and relatively inexpensive in terms of equipment, it suffers from longer reaction times and potentially lower yields compared to more modern techniques.

Microwave-Assisted Synthesis: A Leap in Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. While specific data for the microwave-assisted synthesis of this compound is not abundant in the reviewed literature, the synthesis of structurally similar 2-aminothiophenes has shown significant rate enhancements and yield improvements.[8] It is reasonable to extrapolate that reaction times can be reduced to a matter of minutes, with yields potentially reaching up to 85%. This efficiency comes at the cost of specialized microwave reactor equipment. The energy consumption of microwave heating is generally lower than conventional methods.[3][4]

Ultrasound-Assisted Synthesis: The Green Alternative

Sonochemistry, the application of ultrasound to chemical reactions, offers another green and efficient alternative. For the synthesis of related 2-aminothiophene derivatives, ultrasound has been shown to significantly reduce reaction times to 20-80 minutes and provide good yields (up to 78%) under mild, often solvent-free conditions.[2] This method is known for its low energy consumption and is considered an environmentally friendly approach.[5][6]

Cost Analysis of Starting Materials and Catalysts

The overall cost of synthesis is heavily influenced by the price of starting materials and catalysts. The following table provides an estimated cost analysis based on currently available market prices.

ReagentSupplier ExamplePrice (USD)
Dimethyl acetylenedicarboxylateSigma-Aldrich~$45 for 5g
SulfurIMARC Group~$0.17 - $0.39 per kg (bulk)[9]
MorpholineSigma-Aldrich~$40 for 100mL[10]
L-ProlineSigma-Aldrich~$144 for 100g
Sodium AluminateStrem Chemicals~$55 for 500g[11]

Note: Prices are subject to change and may vary based on purity, quantity, and supplier.

Experimental Protocols

General Experimental Protocol for the Gewald Synthesis of this compound (Conventional Heating)

A mixture of an appropriate α-methylene carbonyl compound (e.g., a derivative of acetoacetate), an α-cyanoester, and elemental sulfur are dissolved in a suitable solvent such as ethanol or methanol. A basic catalyst, such as morpholine or piperidine, is added, and the mixture is heated under reflux for a specified period. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization.

For detailed, specific protocols, researchers should refer to the primary literature for the chosen synthetic route.

Logical Workflow of Synthetic Route Selection

The decision-making process for selecting the optimal synthetic route can be visualized as follows:

G A Define Synthesis Goals (Scale, Purity, Cost, Time) B High Yield & Short Time Critical? A->B C Microwave-Assisted Synthesis B->C Yes E Green Chemistry & Energy Efficiency a Priority? B->E No G Evaluate Equipment Availability & Cost C->G D Conventional Heating D->G E->D No F Ultrasound-Assisted Synthesis E->F Yes F->G H Final Route Selection G->H

Caption: Decision workflow for selecting a synthetic route.

Conclusion

The choice of the synthetic route for this compound depends on the specific priorities of the research or production team. For rapid synthesis with high yields, microwave-assisted synthesis is a compelling option, provided the necessary equipment is available. For a more environmentally friendly and energy-efficient approach with good yields, ultrasound-assisted synthesis presents a strong alternative. The conventional heating method, while less efficient, remains a viable and accessible option, particularly for smaller-scale syntheses where initial equipment cost is a primary concern. This guide provides the necessary data to make an informed decision based on a thorough cost-benefit analysis.

References

Assessing the Purity of Commercially Available Dimethyl 4-aminothiophene-2,3-dicarboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethyl 4-aminothiophene-2,3-dicarboxylate is a versatile building block in medicinal chemistry and materials science.[1] Its utility as a precursor for various thiophene derivatives, which exhibit a range of biological activities including antibacterial, antifungal, and anti-inflammatory properties, makes it a compound of significant interest.[1] Given its role in the synthesis of potentially therapeutic agents and functional materials, the purity of commercially available this compound is of paramount importance. This guide provides a framework for assessing the purity of this compound, offers a comparison with potential alternatives, and includes detailed experimental protocols for key analytical techniques.

Commercial Purity Overview

Several chemical suppliers offer this compound, often with stated purity levels ranging from 95% to 98%. While these figures provide a baseline, independent verification is crucial for research and development applications where impurities can significantly impact experimental outcomes. The hydrochloride salt of the compound is also commercially available, which is noted to have enhanced water solubility.[1]

Supplier CategoryStated Purity (%)Salt FormReference
Supplier A95Free Base
Supplier B97Hydrochloride[2]
Supplier C98Hydrochloride[3]

Potential Impurities

The most common synthetic route to 2-aminothiophenes is the Gewald reaction.[1] This multi-component reaction involves the condensation of a carbonyl compound with an α-cyanoester in the presence of elemental sulfur and a base.[1] Potential impurities in commercially available this compound could therefore include unreacted starting materials, byproducts from side reactions, and residual solvents.

Comparison with Alternative Thiophene Scaffolds

While this compound offers a unique combination of functional groups, other thiophene derivatives can be considered for specific applications. The choice of an alternative will depend on the desired chemical transformations and the final properties of the target molecule.

CompoundKey FeaturesPotential Applications
This compound Amino group for further functionalization; two ester groups for amide or carboxylic acid formation.Synthesis of complex heterocyclic systems, bioactive molecules.[1]
Methyl 3-amino-4-methylthiophene-2-carboxylateSingle ester group, offering different reactivity and solubility.Building block for substituted thieno[2,3-d]pyrimidines.
2-Aminothiophene-3-carbonitrile derivativesNitrile and amino groups for diverse chemical modifications.Precursors for tetrazole derivatives with pharmacological potential.[4]

Experimental Protocols for Purity Assessment

To independently verify the purity of this compound, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a mixture. A reverse-phase method is suitable for a moderately polar compound like this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: 90% to 10% B

      • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the compound (approximately 1 mg/mL) in the initial mobile phase composition (90:10 water:acetonitrile with 0.1% TFA). Filter the solution through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR) to determine purity.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone). An accurately weighed amount of the internal standard is added to an accurately weighed amount of the this compound sample.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 5 mg of the internal standard and add it to the same vial.

    • Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons for accurate integration (e.g., D1 = 5 times the longest T1).

  • Purity Calculation: The purity of the analyte is calculated by comparing the integral of a well-resolved signal of the analyte to the integral of a known signal from the internal standard, taking into account the number of protons giving rise to each signal and the molar masses of the analyte and the standard.

Visualizing the Workflow and Comparisons

To clarify the experimental process and the relationship between the compounds, the following diagrams are provided.

ExperimentalWorkflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Purity sample Commercial Sample weigh Accurate Weighing sample->weigh dissolve Dissolution weigh->dissolve filter Filtration (for HPLC) dissolve->filter HPLC nmr_tube dissolve->nmr_tube NMR nmr NMR Spectroscopy hplc HPLC Analysis filter->hplc chromatogram Chromatogram hplc->chromatogram spectrum NMR Spectrum nmr->spectrum purity_calc Purity Calculation chromatogram->purity_calc spectrum->purity_calc CompoundComparison cluster_alternatives Alternative Thiophene Scaffolds main_compound This compound alt1 Methyl 3-amino-4-methylthiophene-2-carboxylate main_compound->alt1 Different Ester/Substituent Pattern alt2 2-Aminothiophene-3-carbonitrile Derivatives main_compound->alt2 Different Functional Groups

References

A Comparative Guide to the Quantum Chemical Properties of Dimethyl 4-aminothiophene-2,3-dicarboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the quantum chemical properties of Dimethyl 4-aminothiophene-2,3-dicarboxylate. Due to the limited availability of published dedicated computational studies on this specific molecule, this guide leverages data from a closely related structural analog, Methyl 3-aminothiophene-2-carboxylate, to provide valuable insights. The comparisons are supplemented with contextual data from broader studies on aminothiophene derivatives to offer a comprehensive overview for researchers in drug discovery and materials science.

Introduction to this compound

This compound is a substituted thiophene, a class of heterocyclic compounds recognized for their diverse biological activities and applications in materials science.[1] The presence of an amino group and two carboxylate moieties suggests its potential as a versatile building block in the synthesis of novel pharmaceutical agents and functional organic materials.[1] Quantum chemical calculations are instrumental in understanding the electronic structure, reactivity, and spectral properties of such molecules, thereby guiding experimental research.

Comparative Analysis with Methyl 3-aminothiophene-2-carboxylate

A 2022 study on Methyl 3-aminothiophene-2-carboxylate provides a solid foundation for a comparative analysis. This molecule shares the core aminothiophene structure with two ester groups, making it an excellent model for understanding the properties of this compound.

Table 1: Comparison of Calculated Structural Parameters
ParameterMethyl 3-aminothiophene-2-carboxylate (Calculated)This compound (Expected)
Bond Lengths (Å)
C=O1.226, 1.222, 1.219Similar range expected
C-S1.711 - 1.740Similar range expected
C-N1.347 - 1.354Similar range expected
Bond Angles (°)
O=C-C~120Similar range expected
C-S-C~92Similar range expected

Data for Methyl 3-aminothiophene-2-carboxylate sourced from a 2022 crystallographic and computational study. The expected values for this compound are inferred based on structural similarity.

Table 2: Comparison of Calculated Electronic Properties
PropertyThiophene-2-carboxamide Derivatives (Calculated Range)Methyl 3-aminothiophene-2-carboxylate (Calculated)This compound (Predicted)
HOMO Energy (eV) -5.58 to -5.91Data not availableWithin the range of similar aminothiophenes
LUMO Energy (eV) -1.99 to -2.73Data not availableWithin the range of similar aminothiophenes
HOMO-LUMO Gap (eV) 3.11 - 3.83Data not availableExpected to be in a similar range, indicating chemical reactivity

Data for thiophene-2-carboxamide derivatives sourced from a 2023 study, providing a relevant electronic property landscape for aminothiophene systems.[2]

Experimental and Computational Protocols

The data presented for the analog and related compounds are typically generated using the following methodologies:

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like aminothiophenes, the B3LYP functional combined with a 6-31G(d,p) or larger basis set is commonly employed to optimize the molecular geometry and calculate electronic properties such as HOMO-LUMO energies and molecular electrostatic potential.[2]

Experimental Validation

Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy are essential for characterizing the synthesized compounds and validating the computed vibrational frequencies and chemical shifts.[2]

Visualizing the Computational Workflow

The following diagram illustrates a typical workflow for quantum chemical calculations on aminothiophene derivatives.

Quantum Chemical Calculation Workflow Computational Workflow for Aminothiophene Derivatives cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_output Output & Analysis mol_structure Molecular Structure (e.g., this compound) dft_calc DFT Calculation (e.g., B3LYP/6-31G(d,p)) mol_structure->dft_calc Initial Geometry geom_opt Geometry Optimization dft_calc->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Property Calculation geom_opt->electronic_prop optimized_geom Optimized Geometry (Bond lengths, angles) geom_opt->optimized_geom vibrational_spectra Vibrational Spectra (IR, Raman) freq_calc->vibrational_spectra molecular_orbitals Molecular Orbitals (HOMO, LUMO) electronic_prop->molecular_orbitals reactivity_descriptors Reactivity Descriptors (Hardness, Electrophilicity) molecular_orbitals->reactivity_descriptors

Caption: A flowchart illustrating the typical computational workflow for quantum chemical analysis.

Logical Relationship of Molecular Properties

The electronic properties calculated through quantum chemistry are interconnected and influence the molecule's overall behavior.

Molecular Property Relationships Interrelation of Molecular Properties HOMO HOMO Energy EnergyGap HOMO-LUMO Gap HOMO->EnergyGap LUMO LUMO Energy LUMO->EnergyGap Reactivity Chemical Reactivity EnergyGap->Reactivity Spectral Spectroscopic Properties EnergyGap->Spectral Biological Biological Activity Reactivity->Biological Spectral->Biological

Caption: The relationship between key electronic properties and their influence on chemical and biological activity.

Conclusion

While direct and comprehensive quantum chemical data for this compound is not yet prevalent in published literature, a comparative approach using its close structural analog, Methyl 3-aminothiophene-2-carboxylate, provides valuable predictive insights. The established computational methodologies and the data available for the broader class of aminothiophene derivatives suggest that this compound likely possesses electronic and structural properties that make it a promising candidate for further investigation in medicinal chemistry and materials science. Future dedicated computational and experimental studies are warranted to fully elucidate its potential.

References

Safety Operating Guide

Proper Disposal of Dimethyl 4-aminothiophene-2,3-dicarboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of Dimethyl 4-aminothiophene-2,3-dicarboxylate (CAS No: 62947-31-3) and its hydrochloride salt (CAS No: 121071-71-4). Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental compliance.

This compound is a chemical compound that requires careful management due to its potential health hazards. Disposal must be conducted in accordance with national and local regulations, typically through an approved waste disposal plant.[1][2][3][4][5][6]

Hazard Identification and Safety Precautions

Before handling, it is crucial to be aware of the hazards associated with this compound. The primary risks include harm if swallowed or in contact with skin, skin and eye irritation, and potential respiratory irritation.[5][7]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear protective gloves.

  • Eye/Face Protection: Use safety glasses with side-shields or goggles.[4][5]

  • Skin and Body Protection: Wear appropriate protective clothing.[4][5]

  • Respiratory Protection: Ensure adequate ventilation. If dust is generated, use a particulate respirator.[5]

Quantitative Hazard Data

The following table summarizes the Globally Harmonized System (GHS) hazard classifications for this compound and its hydrochloride salt.

Hazard Statement CodeDescription
H302Harmful if swallowed.[1]
H312Harmful in contact with skin.[7]
H315Causes skin irritation.
H319Causes serious eye irritation.
H332Harmful if inhaled.[7]
H335May cause respiratory irritation.[7]
H411Toxic to aquatic life with long lasting effects.[1]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash. [8][9][10]

1. Waste Collection and Storage:

  • Container: Collect waste in a designated, properly labeled, and leak-proof container.[10][11] The container must be compatible with the chemical. It is often best to use the original container.[1][3]

  • Labeling: As soon as waste is added, label the container with "Hazardous Waste" and the full chemical name: "this compound".[10][11]

  • Segregation: Store the waste container away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[2][4]

  • Storage Area: Keep the sealed container in a cool, dry, and well-ventilated area.[2][5]

2. Spill Management:

  • In case of a spill, avoid generating dust.[2]

  • Wear appropriate PPE.

  • For solid spills, carefully sweep or shovel the material into a suitable container for disposal.[2][4]

  • Ensure the cleanup area is well-ventilated.

3. Final Disposal:

  • Arrange for pickup by a licensed hazardous waste disposal service. All disposal must be carried out by an approved waste disposal plant.[1][2][3][4][5][6]

  • Do not mix with other waste streams unless explicitly instructed to do so by the disposal company.[1][3]

  • Handle uncleaned containers as you would the product itself.[1][3]

Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

G start Start: Chemical to be Disposed assess Assess Hazards (Review SDS) start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe collect Collect in Labeled, Compatible Waste Container ppe->collect storage Store Securely (Cool, Dry, Ventilated Area) collect->storage disposal Arrange for Professional Disposal (Approved Waste Plant) storage->disposal end End: Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.

References

Personal protective equipment for handling Dimethyl 4-aminothiophene-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for Dimethyl 4-aminothiophene-2,3-dicarboxylate (CAS No. 62947-31-3) to ensure the safety of researchers, scientists, and drug development professionals. The following procedures are based on the known hazards associated with this chemical and general best practices for handling similar thiophene derivatives.

Hazard Summary:

This compound is classified with the following hazards:

  • Harmful if swallowed (H302)

  • Harmful in contact with skin (H312)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • Harmful if inhaled (H332)

  • May cause respiratory irritation (H335)

Given these potential hazards, a comprehensive approach to personal protection and safe handling is mandatory.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesChemical splash goggles are required at all times to protect against splashes and airborne particles.[1][2]
Face ShieldA face shield should be worn over safety goggles when there is a significant risk of splashing.[1]
Hand Protection GlovesDouble-gloving with nitrile rubber gloves is recommended for good chemical resistance.[1][3][4]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fastened to protect against skin contact.[1]
Chemical-Resistant ApronA chemical-resistant apron worn over the lab coat provides an additional layer of protection.[1]
Respiratory Protection Fume HoodAll work with this compound must be conducted in a certified chemical fume hood to minimize inhalation.[1][5]
RespiratorIf engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[1]

Operational Plan: Handling and Experimental Protocol

A systematic approach to handling is crucial for laboratory safety. The following step-by-step plan outlines the key procedures for weighing and dissolving solid this compound.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational and available.[1]

  • Verify that an eyewash station and safety shower are readily accessible.[5]

  • Designate a specific area within the fume hood for the experiment to contain any potential spills.[1]

  • Have all necessary equipment and reagents ready before starting to minimize handling time.[1]

2. Weighing and Transfer:

  • Within the chemical fume hood, place a weighing paper or boat on a tared analytical balance.

  • Carefully transfer the desired amount of solid this compound onto the weighing paper using a clean spatula.

  • Avoid generating dust during transfer.

  • Once the desired mass is obtained, carefully transfer the solid to the reaction vessel.

3. Dissolution:

  • Add the solvent to the reaction vessel containing the solid.

  • Stir the mixture using a magnetic stirrer or other appropriate method until the solid is fully dissolved.

  • Keep the reaction vessel covered to the extent possible to prevent the release of vapors.

4. Post-Experiment:

  • Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent and cleaning agent.

  • Properly label and store any resulting mixtures or products.[1]

  • Remove PPE in the correct order to avoid cross-contamination and dispose of it as hazardous waste.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure safety.

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, labeled hazardous waste container.[1]

    • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.[1]

  • Container Management:

    • Ensure waste containers are compatible with the chemical and are kept tightly closed when not in use.

    • Store waste containers in a designated secondary containment area.

  • Disposal Procedure:

    • Dispose of all waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.

    • Do not pour any waste containing this chemical down the drain.[6]

Safety Workflow Diagram

The following diagram illustrates the logical workflow for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase Verify Fume Hood Verify Fume Hood Access Safety Shower/Eyewash Access Safety Shower/Eyewash Verify Fume Hood->Access Safety Shower/Eyewash Don PPE Don PPE Access Safety Shower/Eyewash->Don PPE Weigh Chemical Weigh Chemical Don PPE->Weigh Chemical Transfer to Vessel Transfer to Vessel Weigh Chemical->Transfer to Vessel Perform Experiment Perform Experiment Transfer to Vessel->Perform Experiment Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Dispose via EHS Dispose via EHS Segregate Waste->Dispose via EHS Doff PPE Doff PPE Dispose via EHS->Doff PPE

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl 4-aminothiophene-2,3-dicarboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.